tert-Butyl 3-formyl-4-hydroxybenzoate
Description
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Properties
IUPAC Name |
tert-butyl 3-formyl-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)16-11(15)8-4-5-10(14)9(6-8)7-13/h4-7,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSSNJFKFJEHIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to tert-Butyl 3-formyl-4-hydroxybenzoate: Properties, Synthesis, and Applications
Executive Summary: tert-Butyl 3-formyl-4-hydroxybenzoate is a trifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. Possessing an aldehyde, a phenol, and a protected carboxylic acid moiety within a single, stable scaffold, it serves as a versatile and high-value building block for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective, stepwise chemical transformations, making it an ideal starting material for drug discovery programs, particularly in the development of novel heterocyclic systems and bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis and reactivity, and an exploration of its current and potential applications for researchers and drug development professionals.
Chemical Identity and Core Properties
The unique reactivity and utility of this compound stem directly from its distinct molecular structure.
Nomenclature and Chemical Identifiers
A consistent and accurate identification is paramount for regulatory compliance, procurement, and scientific communication.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1224157-88-3 | [1][2][3] |
| Molecular Formula | C₁₂H₁₄O₄ | [3] |
| Molecular Weight | 222.24 g/mol | [3][4] |
| InChI Key | LBSSNJFKFJEHIA-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)C=O | [1] |
Physicochemical Properties
These properties are essential for designing experimental conditions, including solvent selection and reaction setup.
| Property | Value |
| Appearance | Solid |
| Purity | ≥97% (Typical) |
| Molecular Stability | The tert-butyl ester provides steric hindrance, enhancing stability compared to smaller alkyl esters. |
Molecular Structure
The spatial arrangement of the functional groups dictates the molecule's reactivity. The phenolic hydroxyl group acts as a powerful ortho-directing group, which is key to the regioselectivity of its synthesis.
Caption: Structure of this compound.
Predicted Spectroscopic and Analytical Characterization
While specific experimental spectra are not widely published, a robust characterization of this molecule can be predicted based on fundamental spectroscopic principles. This predictive analysis is crucial for reaction monitoring and quality control.
¹H NMR Spectroscopy (Predicted)
-
δ ~11.0-11.5 ppm (s, 1H): The phenolic hydroxyl proton (-OH) is expected to be a sharp singlet, significantly downfield due to strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen.
-
δ ~9.8 ppm (s, 1H): The aldehydic proton (-CHO) will appear as a singlet, characteristic of aromatic aldehydes.
-
δ ~8.0 ppm (d, 1H): The aromatic proton ortho to the ester and meta to the hydroxyl group.
-
δ ~7.8 ppm (dd, 1H): The aromatic proton meta to both the ester and hydroxyl groups.
-
δ ~7.0 ppm (d, 1H): The aromatic proton ortho to the hydroxyl group and meta to the ester, shifted upfield due to the electron-donating effect of the -OH group.
-
δ ~1.6 ppm (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a hallmark of this protecting group.
¹³C NMR Spectroscopy (Predicted)
-
δ ~195 ppm: Aldehyde carbonyl carbon.
-
δ ~165 ppm: Ester carbonyl carbon.
-
δ ~160 ppm: Aromatic carbon bearing the -OH group.
-
δ ~135-120 ppm: Remaining four aromatic carbons.
-
δ ~82 ppm: Quaternary carbon of the tert-butyl group (-O-C(CH₃)₃).
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy (Predicted)
-
3200-3100 cm⁻¹ (broad): O-H stretch of the intramolecularly hydrogen-bonded phenol.
-
2980-2850 cm⁻¹: Aliphatic C-H stretches of the tert-butyl group.
-
~1710-1690 cm⁻¹: C=O stretch of the tert-butyl ester carbonyl.
-
~1670-1660 cm⁻¹: C=O stretch of the aromatic aldehyde carbonyl, lowered due to conjugation and hydrogen bonding.
-
~1600, 1480 cm⁻¹: C=C stretches characteristic of the aromatic ring.
Synthesis and Manufacturing
A robust and scalable synthesis is critical for the commercial viability and research utility of this compound. A logical two-step approach involves the protection of 4-hydroxybenzoic acid followed by regioselective formylation.
Retrosynthetic Analysis
The molecule can be disconnected at the C-C bond formed during formylation, tracing back to a readily available precursor.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol
This protocol is a self-validating system, incorporating purification and characterization at each key stage.
Step 1: Synthesis of tert-Butyl 4-hydroxybenzoate (Precursor)
-
Causality: The carboxylic acid of 4-hydroxybenzoic acid must be protected to prevent unwanted side reactions during the subsequent electrophilic formylation step. The tert-butyl ester is an excellent choice as it is stable to the basic or mildly acidic conditions of many formylation reactions but can be easily removed later under strong acid. The synthesis proceeds via acid-catalyzed esterification using isobutylene[5].
-
Protocol:
-
Dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent like dioxane in a high-pressure reaction vessel.
-
Cool the mixture to -78°C and condense excess isobutylene gas (e.g., 3-4 eq) into the vessel.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Seal the vessel and allow it to warm to room temperature. Stir vigorously for 2-4 hours.
-
Upon reaction completion (monitored by TLC), carefully cool the vessel back to -78°C before opening.
-
Pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the acid and quench the reaction.
-
Extract the aqueous phase with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (silica gel) to yield pure tert-butyl 4-hydroxybenzoate[5].
-
Step 2: Ortho-Formylation via the Duff Reaction
-
Causality: The Duff reaction is a classic and effective method for the ortho-formylation of phenols[6]. The strong electron-donating and ortho-directing nature of the phenolic hydroxyl group on the precursor makes it highly activated for electrophilic aromatic substitution at the positions adjacent to it. Hexamethylenetetramine (hexamine) serves as the formylating agent in an acidic medium[7].
-
Protocol:
-
To a flask containing tert-butyl 4-hydroxybenzoate (1.0 eq), add an excess of hexamine (e.g., 1.5-2.0 eq).
-
Add an appropriate acidic solvent, such as glacial acetic acid or trifluoroacetic acid for enhanced reactivity[8].
-
Heat the mixture to reflux (typically 100-120°C) for 6-12 hours, monitoring the reaction progress by TLC.
-
After cooling, hydrolyze the intermediate imine by adding an aqueous acid solution (e.g., 2M HCl) and heating for an additional 1-2 hours.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic phase sequentially with water and brine.
-
Dry the solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to obtain the final product, this compound.
-
Chemical Reactivity and Synthetic Utility
The molecule's value lies in the differential reactivity of its three functional groups.
Caption: Key reactive sites and their potential transformations.
-
Aldehyde Group: This site is a versatile handle for C-C and C-N bond formation. It readily undergoes reductive amination to form secondary amines, Wittig reactions to generate alkenes, and can be oxidized to a carboxylic acid or reduced to an alcohol.
-
Phenolic Hydroxyl: The acidic proton allows for O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form esters. It also modulates the electronic properties of the aromatic ring.
-
tert-Butyl Ester: This group serves as a robust protecting group for the carboxylic acid. It is resistant to nucleophiles and bases but can be cleanly cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free carboxylic acid via a stable tert-butyl carbocation intermediate.
Applications in Research and Development
This molecule is not merely a chemical curiosity but a potent tool for innovation.
-
Scaffold for Medicinal Chemistry: The core structure is an excellent starting point for building libraries of potential drug candidates. For instance, related benzoate and benzamide structures have been investigated as novel farnesoid X receptor (FXR) antagonists, indicating the scaffold's relevance in targeting nuclear receptors.
-
Synthesis of Heterocycles: The adjacent aldehyde and hydroxyl groups are perfectly positioned to undergo condensation reactions with various reagents to form benzofurans, chromones, and other oxygen-containing heterocyclic systems that are prevalent in biologically active natural products.
-
Intermediate for Fine Chemicals: It serves as a key intermediate in multi-step syntheses of complex organic molecules, including agrochemicals, dyes, and specialty polymers, where precise functional group manipulation is required.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with this or any chemical reagent.
Hazard Identification
The compound is classified with the GHS07 pictogram for being harmful and an irritant.
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended Handling and Storage
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents[2].
References
-
PubChem. (n.d.). tert-butyl 4-formyl-3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of C. Tert-butyl 4-hydroxybenzoate. Retrieved from [Link]
-
The ScholarShip. (2014). The Duff Reaction: Researching A Modification. Retrieved from [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
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Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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YouTube. (2022, February 6). Reimer Tiemann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Retrieved from [Link]
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An In-Depth Technical Guide to tert-Butyl 3-formyl-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of tert-Butyl 3-formyl-4-hydroxybenzoate, a key chemical intermediate in organic synthesis. The guide elucidates the compound's precise chemical identity through detailed structural analysis and IUPAC nomenclature. It further explores its physicochemical properties, outlines a standard synthetic methodology with mechanistic insights, and discusses its applications as a versatile building block, particularly in the context of pharmaceutical research and development. This document is intended to serve as a foundational resource for scientists leveraging this compound in complex molecular design and synthesis.
Nomenclature and Structure Elucidation
The accurate identification of a chemical compound is fundamental to scientific rigor. The title compound, commonly referred to as this compound, is systematically named based on the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name Determination
The IUPAC name for this compound is This compound .[1] This name is derived by identifying the principal functional group and the parent structure.
-
Parent Structure : The molecule is an ester of benzoic acid.
-
Principal Functional Group : The ester group (-COO-) is given priority in naming. Since the ester is formed with tert-butanol, it is a "tert-butyl" ester. This establishes the base name: tert-butyl benzoate .
-
Substituents : The benzene ring has two additional substituents: a hydroxyl group (-OH) and a formyl group (-CHO).
-
Numbering : The carbon atom of the benzene ring attached to the ester group is designated as position 1. The ring is then numbered to give the substituents the lowest possible locants. This places the hydroxyl group at position 4 and the formyl group at position 3.
-
Final Assembly : Combining these elements in alphabetical order of the substituents (formyl before hydroxy) results in the definitive IUPAC name: This compound .
Chemical Structure and Identification
The compound's identity is further confirmed by its CAS Registry Number, molecular formula, and structural representations.
-
Molecular Formula : C₁₂H₁₄O₄
-
SMILES String : CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)C=O[1]
Caption: 2D Structure of this compound.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental design, particularly for predicting solubility, reactivity, and stability.
| Property | Value | Source |
| Molecular Weight | 222.24 g/mol | |
| Molecular Formula | C₁₂H₁₄O₄ | PubChem |
| Physical Form | Solid (at STP) | General Knowledge |
| XLogP3 | 2.4 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 3 | [5] |
Synthesis and Mechanistic Insights
This compound is not a naturally occurring compound and must be prepared through synthetic organic chemistry. A common and logical synthetic route involves the selective formylation of a readily available precursor, tert-butyl 4-hydroxybenzoate .
Precursor Synthesis
The starting material, tert-butyl 4-hydroxybenzoate, can be synthesized via Fischer esterification of 4-hydroxybenzoic acid with an excess of isobutylene under acidic conditions (e.g., H₂SO₄).[6]
Ortho-Formylation: The Duff Reaction
The introduction of a formyl (-CHO) group at the C-3 position, which is ortho to the activating hydroxyl group, is a key transformation. The Duff reaction or a related electrophilic aromatic substitution is a standard method for this process. A patent describing a similar transformation on methyl 4-hydroxybenzoate utilizes magnesium chloride, triethylamine, and paraformaldehyde, which serves as the electrophilic source of the formyl group.[7]
This reaction proceeds via the formation of an electrophilic iminium species, which is directed to the electron-rich position ortho to the phenolic hydroxyl group. The bulky tert-butyl ester group provides a degree of steric hindrance, favoring substitution at the less hindered C-3 position over the C-5 position.
Experimental Protocol: Synthesis via Ortho-Formylation
The following is a representative protocol adapted from analogous formylation procedures.[7]
Step 1: Reaction Setup
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tert-butyl 4-hydroxybenzoate (1.0 eq).
-
Add an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
-
Add magnesium chloride (2.0 eq) and triethylamine (5.0 eq).
Step 2: Addition of Formylating Agent
-
Add paraformaldehyde (8.0 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (e.g., 60 °C) and maintain for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
Step 3: Workup and Quenching
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl) until the mixture becomes acidic. This step hydrolyzes the intermediate and dissolves magnesium salts.
Step 4: Extraction and Purification
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
Step 5: Final Purification
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The value of this compound lies in its trifunctional nature, possessing a protected carboxylic acid, a reactive aldehyde, and a nucleophilic phenol. This combination makes it a highly versatile intermediate in medicinal chemistry and materials science.
-
Scaffold for Complex Synthesis : The aldehyde group is a key functional handle for a variety of transformations. It can readily participate in reactions such as the Wittig reaction, reductive amination, and the Morita–Baylis–Hillman reaction to build molecular complexity.[8]
-
Precursor to Heterocycles : The ortho-formyl phenol moiety is a classic precursor for the synthesis of various heterocyclic systems, such as benzofurans and coumarins, which are common motifs in biologically active molecules.
-
Protected Building Block : The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable to many reaction conditions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid) at a later stage in a synthetic sequence, revealing the free carboxylic acid for further modification, such as amide bond formation. This strategy is central to multi-step drug synthesis.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information, handling procedures, and emergency protocols.
Conclusion
This compound is a valuable and strategically important building block in modern organic synthesis. Its well-defined structure, confirmed by its systematic IUPAC name, and its multifunctional character provide chemists with a reliable platform for constructing complex molecular architectures. A comprehensive understanding of its properties, synthesis, and reactivity is essential for its effective application in the demanding fields of drug discovery and materials science.
References
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PubChem. tert-Butyl 4-formyl-3-hydroxybenzoate. National Center for Biotechnology Information. [Link]
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J&K Scientific LLC. This compound | 1224157-88-3. [Link]
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Chemsigma. This compound [1224157-88-3]. [Link]
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PrepChem.com. Synthesis of C. Tert-butyl 4-hydroxybenzoate. [Link]
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PubChem. tert-Butyl 4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
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PubChem. Methyl 3-tert-butyl-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
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-
ChemSynthesis. methyl 4-butyl-3-hydroxybenzoate. [Link]
- Google Patents. CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction.
- Google Patents. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
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Beilstein Journals. Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Synthesis of tert-Butyl 3-formyl-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance in Synthesis
tert-Butyl 3-formyl-4-hydroxybenzoate is a polysubstituted aromatic compound featuring a carboxylic acid protected as a tert-butyl ester, a hydroxyl group, and a formyl (aldehyde) group. This unique arrangement of functional groups makes it a highly versatile intermediate. The ortho-relationship of the hydroxyl and formyl groups forms a salicylaldehyde moiety, a privileged scaffold in medicinal chemistry and a precursor to a wide array of heterocyclic compounds. The tert-butyl ester provides steric bulk and can be selectively deprotected under acidic conditions, offering a strategic advantage in multi-step synthetic sequences.
Molecular Structure and Properties
The molecular integrity of this compound is defined by the interplay of its functional groups on the benzene ring.
IUPAC Name: this compound[1][2] CAS Number: 1224157-88-3[2][3] Molecular Formula: C₁₂H₁₄O₄[1] Molecular Weight: 222.24 g/mol [1]
The key structural features include:
-
Aromatic Ring: A benzene core providing a rigid scaffold.
-
Hydroxyl Group (-OH): An electron-donating group that activates the ring towards electrophilic substitution and can participate in hydrogen bonding.
-
Formyl Group (-CHO): An electron-withdrawing group and a key reactive handle for forming carbon-carbon and carbon-nitrogen bonds.
-
tert-Butoxycarbonyl Group (-COOC(CH₃)₃): A bulky ester group that protects the carboxylic acid from unwanted reactions and can be removed under specific conditions.
The intramolecular hydrogen bond between the phenolic hydroxyl group and the formyl group's carbonyl oxygen is a defining characteristic, influencing the molecule's conformation and reactivity.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 222.24 g/mol | PubChem[1] |
| XLogP3-AA | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
digraph "tert_Butyl_3_formyl_4_hydroxybenzoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; O3 [label="O"]; C8 [label="C"]; H1[label="H"]; O4 [label="O"]; H2[label="H"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"];
// Positioning the nodes C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; O1 [pos="-1.9,1.2!"]; H2[pos="-2.6,1.2!"]; C7 [pos="3.5,1.2!"]; H1[pos="4.0,1.2!"]; O2 [pos="1.4,-1.2!"]; C8 [pos="2.1,-2.4!"]; O3 [pos="3.3,-2.4!"]; O4 [pos="1.4,-3.6!"]; C9 [pos="1.4,-4.8!"]; C10 [pos="0,-4.8!"]; C11 [pos="2.8,-4.8!"]; C12 [pos="1.4,-6.0!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C6 -- O1; O1 -- H2; C3 -- C7; C7 -- H1; C2 -- O2; O2 -- C8; C8 -- O3; C8 -- O4; O4 -- C9; C9 -- C10; C9 -- C11; C9 -- C12;
// Double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; C7 -- O2 [style=solid, len=0.01]; // This is a placeholder for the formyl double bond which is difficult to represent accurately in neato C8 -- O3; }
Caption: 2D structure of this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from the commercially available 4-hydroxybenzoic acid. The first step involves the protection of the carboxylic acid as a tert-butyl ester, followed by the regioselective formylation at the ortho-position to the hydroxyl group.
Step 1: Synthesis of the Precursor, tert-Butyl 4-hydroxybenzoate
The initial step is the esterification of 4-hydroxybenzoic acid. This is crucial to prevent the acidic proton of the carboxylic acid from interfering with the subsequent formylation step.
Caption: Workflow for the synthesis of tert-butyl 4-hydroxybenzoate.
This protocol is adapted from established procedures for the synthesis of tert-butyl esters.
-
Reaction Setup: In a high-pressure tube, dissolve 4-hydroxybenzoic acid (1.0 eq.) in dioxane.
-
Addition of Reagents: Cool the mixture to -78 °C and condense an excess of isobutylene gas into the tube. Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Seal the tube and allow it to warm to room temperature. Stir the reaction mixture for 2 hours.
-
Work-up: Cool the tube back to -78 °C, open it, and slowly pour the contents into a saturated sodium bicarbonate solution to neutralize the acid and quench the reaction.
-
Extraction: Remove any remaining isobutylene with a stream of nitrogen. Extract the aqueous mixture with diethyl ether.
-
Purification: Wash the combined organic layers with 1N NaOH solution, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by flash chromatography on silica gel to yield pure tert-butyl 4-hydroxybenzoate.
Step 2: Ortho-Formylation to Yield this compound
The introduction of the formyl group at the position ortho to the hydroxyl group is a critical step. The Duff reaction is a classic method for this transformation.[4][5] An alternative and often higher-yielding method involves the use of magnesium chloride and paraformaldehyde.[6][7]
Caption: Workflow for the ortho-formylation of tert-butyl 4-hydroxybenzoate.
This protocol is based on the highly regioselective formylation of phenols.[6][7][8]
-
Reaction Setup: To a solution of tert-butyl 4-hydroxybenzoate (1.0 eq.) in anhydrous acetonitrile, add anhydrous magnesium chloride (1.5 eq.) and triethylamine (3.75 eq.).
-
Addition of Formylating Agent: Add dry paraformaldehyde (an excess, e.g., 6.75 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, add 5% aqueous HCl to the reaction mixture.
-
Extraction: Extract the product into diethyl ether.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash chromatography on silica gel to obtain the desired this compound.
Spectroscopic and Analytical Data
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the nine protons of the tert-butyl group (~1.6 ppm).- Aromatic protons with characteristic splitting patterns.- A singlet for the aldehyde proton (~9.8 ppm).- A singlet for the phenolic hydroxyl proton (can be broad and its chemical shift is concentration-dependent). |
| ¹³C NMR | - A quaternary carbon and a methyl carbon signal for the tert-butyl group.- Signals for the aromatic carbons, with the carbon bearing the formyl group being significantly downfield.- A signal for the ester carbonyl carbon.- A signal for the aldehyde carbonyl carbon (~190-200 ppm). |
| IR (Infrared) Spectroscopy | - A broad O-H stretching band for the hydroxyl group.- C-H stretching bands for the aromatic and aliphatic protons.- A strong C=O stretching band for the ester carbonyl.- A strong C=O stretching band for the aldehyde carbonyl.- C=C stretching bands for the aromatic ring. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (222.24 g/mol ).- Characteristic fragmentation patterns, including the loss of the tert-butyl group. |
Applications in Drug Development and Organic Synthesis
The unique structural features of this compound make it a valuable building block in several areas:
-
Medicinal Chemistry: The salicylaldehyde core is a key component in the synthesis of various biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. The formyl group serves as a versatile handle for introducing further molecular complexity.
-
Organic Synthesis: This molecule is an important intermediate for the synthesis of complex natural products and other target molecules. The orthogonal protecting group strategy (tert-butyl ester vs. free phenol) allows for selective transformations at different positions of the molecule.
-
Materials Science: Salicylaldehyde derivatives are used in the synthesis of Schiff base ligands for coordination chemistry and the development of novel materials with interesting optical and electronic properties.
Conclusion
This compound is a strategically important synthetic intermediate with a well-defined molecular structure. The synthetic routes outlined in this guide, based on established and reliable organic transformations, provide a clear pathway for its preparation. The understanding of its structure and reactivity, supported by spectroscopic analysis, is essential for its effective utilization in the fields of drug discovery, organic synthesis, and materials science. This guide serves as a foundational resource for researchers and scientists working with this versatile molecule.
References
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PubChem. tert-Butyl 4-formyl-3-hydroxybenzoate. National Center for Biotechnology Information. [Link]
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- Ferguson, L. N. The Synthesis of Aromatic Aldehydes. Chem. Rev.1946, 38 (2), 227–254.
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- Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols. Org. Synth.2005, 82, 64.
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- Chaloin, O. et al. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
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tert-Butyl 3-formyl-4-hydroxybenzoate CAS number 1224157-88-3
An In-depth Technical Guide to tert-Butyl 3-formyl-4-hydroxybenzoate
This document provides a comprehensive technical overview of this compound (CAS No. 1224157-88-3), a versatile trifunctional aromatic building block. Designed for researchers, medicinal chemists, and process development scientists, this guide delves into the compound's synthesis, characterization, underlying chemical principles, and potential applications, offering field-proven insights beyond standard catalog information.
Strategic Importance and Molecular Profile
This compound is a valuable intermediate in organic synthesis. Its strategic importance stems from the orthogonal reactivity of its three key functional groups: a phenolic hydroxyl, an aromatic aldehyde (formyl group), and a sterically hindered tert-butyl ester.
-
Phenolic Hydroxyl: A nucleophilic center and a weakly acidic proton source. It directs electrophilic aromatic substitution primarily to the ortho positions.
-
Formyl Group: An electrophilic center, susceptible to nucleophilic attack and various condensation reactions. It is a key handle for molecular elaboration.
-
Tert-Butyl Ester: A robust protecting group for the carboxylic acid. It is stable to many reaction conditions (e.g., basic hydrolysis, mild reduction) but can be selectively cleaved under acidic conditions, unmasking the carboxylic acid for further functionalization.
This unique combination allows for sequential and site-selective modifications, making it an ideal scaffold for the synthesis of complex molecules, including pharmaceutical agents and functional materials.
Physicochemical Properties
A summary of the key physicochemical properties is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 1224157-88-3 | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₂H₁₄O₄ | [4] |
| Molecular Weight | 222.24 g/mol | [4] |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)C=O | [1] |
| InChI Key | LBSSNJFKFJEHIA-UHFFFAOYSA-N | [1] |
| Appearance | Solid (typical) | |
| Melting Point | 80-84 °C (for the methyl ester analog) |
Note: Specific physical properties like melting point for the tert-butyl ester are not widely published; data for the analogous methyl ester is provided for reference.
Synthesis Pathway: From Precursor to Product
The synthesis of this compound is a two-step process involving the preparation of the precursor, tert-Butyl 4-hydroxybenzoate, followed by a regioselective formylation.
Step 1: Synthesis of Precursor - tert-Butyl 4-hydroxybenzoate
The precursor is synthesized from p-hydroxybenzoic acid via an acid-catalyzed esterification with isobutylene. This method is highly effective for creating sterically hindered esters.
Reaction: p-Hydroxybenzoic Acid + Isobutylene → tert-Butyl 4-hydroxybenzoate
Causality Behind Experimental Choices:
-
Acid Catalyst (H₂SO₄): Protonates the isobutylene to generate a stable tert-butyl carbocation, the key electrophile in this reaction.
-
Dioxane Solvent: An inert solvent that effectively dissolves the starting p-hydroxybenzoic acid.
-
High-Pressure Tube: Necessary to contain the gaseous isobutylene and allow the reaction to proceed at room temperature.
-
Sodium Bicarbonate (NaHCO₃) Wash: Neutralizes the acidic catalyst and any unreacted p-hydroxybenzoic acid, facilitating separation.
Detailed Experimental Protocol: Precursor Synthesis[7]
-
Reaction Setup: In a high-pressure reaction tube, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 50 mL of dioxane.
-
Reagent Addition: Cool the tube to -78°C (dry ice/acetone bath) and condense an excess of isobutylene gas into the mixture. Carefully add 1 mL of concentrated sulfuric acid.
-
Reaction Execution: Seal the tube securely. Allow the mixture to warm to room temperature and stir for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the tube back to -78°C before carefully opening it. Slowly pour the reaction mixture into an excess of saturated sodium bicarbonate solution to neutralize the acid and quench the reaction.
-
Extraction: Extract the aqueous mixture with diethyl ether. The desired product will move to the ether layer.
-
Purification: Wash the ether extract with 1N NaOH solution to remove any remaining phenolic starting material, followed by a wash with NaHCO₃ solution. Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Final Purification: Purify the resulting crude residue by flash column chromatography (silica gel, 40% ethyl acetate in hexanes) to yield pure tert-Butyl 4-hydroxybenzoate as a white solid.[5]
Step 2: Ortho-Formylation via the Reimer-Tiemann Reaction
The introduction of the formyl group ortho to the phenolic hydroxyl is effectively achieved using the Reimer-Tiemann reaction. This classic reaction utilizes chloroform and a strong base to formylate activated phenols.[6][7]
Reaction: tert-Butyl 4-hydroxybenzoate + CHCl₃ + NaOH → this compound
Trustworthiness Through Mechanistic Understanding: The reaction proceeds via an electrophilic aromatic substitution mechanism. The strong base deprotonates chloroform to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[8][9] The base also deprotonates the phenol to form a phenoxide, which is a highly activated nucleophile. The electron-rich phenoxide ring attacks the dichlorocarbene, leading to the ortho-substituted intermediate, which upon hydrolysis yields the final aldehyde product.[10] The ortho-selectivity is a hallmark of this reaction for phenols.[6][7]
Detailed Experimental Protocol: Formylation[10]
-
Reaction Setup: Dissolve tert-Butyl 4-hydroxybenzoate (1.0 equiv) in a 2:1 mixture of ethanol and water containing sodium hydroxide (8.0 equiv).
-
Heating: Heat the solution to 70°C with vigorous stirring.
-
Reagent Addition: Add chloroform (2.0 equiv) dropwise over a period of 1 hour. The mixture will typically become biphasic and colored.
-
Reaction Execution: Maintain the temperature at 70°C and continue stirring for 3 hours after the chloroform addition is complete.
-
Workup: Cool the reaction to room temperature and remove the ethanol via rotary evaporation.
-
Acidification & Extraction: Adjust the pH of the remaining aqueous solution to ~4-5 using dilute HCl. Extract the product into ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via column chromatography to obtain this compound.
Synthesis Workflow Diagram
Caption: Overall two-step synthesis pathway.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. The data below represents expected results for a successfully synthesized and purified sample.
| Technique | Expected Observations |
| ¹H NMR | Singlet (~1.5 ppm, 9H) for the tert-butyl protons.Aromatic protons (doublets and doublet of doublets, ~6.9-7.9 ppm).Singlet (~9.8 ppm) for the aldehyde proton.Broad singlet for the phenolic -OH proton. |
| ¹³C NMR | Signal for tert-butyl methyl carbons (~28 ppm).Signal for the quaternary carbon of the tert-butyl group (~81 ppm).Aromatic carbon signals (~115-160 ppm).Ester carbonyl signal (~165 ppm).Aldehyde carbonyl signal (~191 ppm). |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3200-3400 cm⁻¹).C-H stretches (~2900-3000 cm⁻¹).Aldehyde C-H stretches (~2750, ~2850 cm⁻¹).Ester C=O stretch (~1710 cm⁻¹).Aldehyde C=O stretch (~1680 cm⁻¹).Aromatic C=C stretches (~1600, ~1500 cm⁻¹). |
| Mass Spec (ESI-MS) | Expected [M-H]⁻ peak at m/z 221.08 or [M+Na]⁺ at m/z 245.08. |
Applications in Drug Discovery and Development
The unique arrangement of functional groups makes this compound a powerful scaffold for building complex molecular architectures.
-
Scaffold for Medicinal Chemistry: The aldehyde can be converted into various functional groups. For instance, reductive amination provides access to a wide range of substituted benzylamines. The phenol can be alkylated to generate ether-linked derivatives, a common motif in drug candidates.
-
Synthesis of Heterocycles: The ortho-formyl phenol moiety is a classic precursor for the synthesis of benzofurans, coumarins, and other fused heterocyclic systems through reactions like Perkin or Wittig condensations followed by cyclization.
-
Linker Chemistry: After deprotection of the tert-butyl ester, the resulting carboxylic acid can be used to conjugate the molecule to other substrates, making it a useful component in the design of linkers for antibody-drug conjugates (ADCs) or PROTACs.
Logical Relationship Diagram of Reactivity
Caption: Reactivity map of the key functional groups.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While specific toxicity data is limited, compounds of this class (phenols, aldehydes) can be irritants to the skin, eyes, and respiratory system. Always consult the Safety Data Sheet (SDS) provided by the supplier before handling.
References
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Reimer Tiemann Reaction Mechanism . BYJU'S. [Link]
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An In-depth Technical Guide to the Physical Properties of tert-Butyl 3-formyl-4-hydroxybenzoate
This guide provides a detailed examination of the physical properties of tert-Butyl 3-formyl-4-hydroxybenzoate, a substituted aromatic aldehyde of interest to researchers in medicinal chemistry and organic synthesis. While this compound is commercially available, a comprehensive, publicly available dataset of its experimentally determined physical properties is lacking. This document bridges that gap by combining established chemical data with expert analysis and predictive assessments of its spectroscopic characteristics. The insights provided herein are crucial for professionals engaged in drug development, enabling informed decisions on handling, formulation, and analytical characterization.
Molecular Identity and Structural Framework
Understanding the foundational structure of a compound is paramount as it dictates all of its physical and chemical behaviors.
This compound is identified by the CAS Number 1224157-88-3 . Its molecular structure consists of a benzene ring substituted with three functional groups: a tert-butyl ester, a hydroxyl group, and a formyl (aldehyde) group.[1] The spatial arrangement of these groups (an ortho-formyl group to a hydroxyl, and a para-hydroxyl group to the tert-butyl ester) governs its reactivity, polarity, and intermolecular interactions.
The fundamental molecular details are summarized in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1224157-88-3 | [1] |
| Molecular Formula | C₁₂H₁₄O₄ | [2] |
| Molecular Weight | 222.24 g/mol | [2][3] |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)C=O | [1] |
| InChI Key | LBSSNJFKFJEHIA-UHFFFAOYSA-N | [1] |
Below is a two-dimensional representation of the chemical structure, generated using the DOT language.
Caption: 2D Structure of this compound.
Physicochemical Properties
The macroscopic properties of a substance, such as its state, melting point, and solubility, are critical for its practical application in a laboratory setting. While specific experimental data for this compound is not widely published, we can infer its likely characteristics based on its structure and comparison with analogous compounds.
| Property | Predicted/Computed Value | Experimental Basis and Rationale |
| Appearance | White to off-white solid | Substituted benzoic acids and benzaldehydes are typically crystalline solids at room temperature.[4] |
| Melting Point | Not available in cited literature. Likely >100 °C. | The parent compound, 4-hydroxybenzoic acid, melts at 214.5 °C.[4] Esterification and substitution can lower this, but the molecular weight and potential for hydrogen bonding suggest a relatively high melting point for a molecule of its size. |
| Boiling Point | Not available in cited literature. Likely decomposes before boiling at atmospheric pressure. | Aromatic compounds with multiple functional groups, especially phenols, often have high boiling points and may decompose at elevated temperatures. |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate) and poorly soluble in water. | The large nonpolar tert-butyl group and benzene ring reduce water solubility. However, the hydroxyl, aldehyde, and ester groups allow for interactions with polar organic solvents. Benzaldehyde itself has low water solubility (approx. 7 g/L).[5][6] |
| XLogP3 | 2.4 | This computed value indicates a moderate level of lipophilicity, consistent with its predicted solubility profile.[2] |
Experimental Protocol for Melting Point Determination
The causality behind choosing a specific method for melting point determination lies in achieving a slow, controlled heating rate to accurately observe the transition from solid to liquid.
-
Sample Preparation: A small amount of the crystalline sample is finely crushed into a powder. This ensures uniform heat distribution.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm. Tapping the tube gently ensures dense packing, which prevents air pockets from disrupting heat transfer.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating Ramp: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Observation: The heating rate is then reduced to 1-2 °C per minute. This slow rate is critical to allow for thermal equilibrium between the sample and the thermometer.
-
Data Recording: The temperature range is recorded from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow melting range (0.5-2 °C) is indicative of a pure compound.
Spectroscopic Characterization Workflow
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. The workflow involves a multi-technique approach, where each method provides a unique piece of the structural puzzle.
Caption: General workflow for spectroscopic analysis of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
-
Rationale: The chemical shift of a proton is determined by its local electronic environment. Electronegative atoms (like oxygen) and aromatic rings deshield protons, moving their signals downfield (to a higher ppm).
-
Expected Signals:
-
~11.0-11.5 ppm (singlet, 1H): This signal corresponds to the phenolic hydroxyl proton. Its strong deshielding is due to intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen.
-
~9.8 ppm (singlet, 1H): The aldehydic proton is highly deshielded by the carbonyl group and the aromatic ring.
-
~7.5-8.0 ppm (multiplet, 3H): These signals represent the three protons on the aromatic ring. Their exact shifts and splitting patterns will depend on their coupling with each other, but they will be in the typical downfield region for aromatic protons.
-
~1.6 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group will appear as a single, strong singlet in the upfield (aliphatic) region.
-
Predicted ¹³C NMR Spectrum
-
Rationale: Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their bonding and proximity to electronegative atoms.
-
Expected Signals:
-
~190 ppm: The carbon of the aldehyde functional group.
-
~165 ppm: The ester carbonyl carbon.
-
~115-160 ppm: Several signals corresponding to the six carbons of the benzene ring. The carbon attached to the hydroxyl group will be the most shielded in this region, while the one attached to the ester will be more deshielded.
-
~82 ppm: The quaternary carbon of the tert-butyl group attached to the ester oxygen.
-
~28 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups, as different bond types vibrate at characteristic frequencies.[7]
-
Rationale: The absorption of infrared radiation excites molecular vibrations (stretching, bending). The frequency of absorption is dependent on the bond strength and the masses of the atoms involved.
-
Expected Characteristic Absorptions:
-
~3200-3400 cm⁻¹ (broad): A broad absorption band characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Its broadness is due to hydrogen bonding.
-
~2950-2850 cm⁻¹ (medium): C-H stretching vibrations from the tert-butyl group.
-
~1720-1740 cm⁻¹ (strong): A strong, sharp peak for the C=O stretch of the tert-butyl ester.
-
~1670-1690 cm⁻¹ (strong): Another strong C=O stretching band for the conjugated aldehyde. This is at a lower frequency than the ester due to conjugation with the aromatic ring.[7]
-
~1600 cm⁻¹ and ~1470 cm⁻¹ (variable): C=C stretching vibrations within the aromatic ring.
-
~1250-1300 cm⁻¹ (strong): C-O stretching vibration of the ester group.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
-
Rationale: In an electron impact (EI) mass spectrometer, a molecule is ionized, and the resulting molecular ion often fragments in a predictable way. The masses of these fragments are detected.
-
Expected Observations:
-
Molecular Ion (M⁺): A peak at m/z = 222, corresponding to the molecular weight of the compound.
-
Major Fragments:
-
m/z = 166: Loss of the tert-butyl group as isobutylene (C₄H₈, 56 Da) from the molecular ion [M - 56]⁺. This is a very common and characteristic fragmentation pathway for tert-butyl esters.
-
m/z = 138: Subsequent loss of carbon monoxide (CO, 28 Da) from the [M - 56]⁺ fragment.
-
m/z = 57: A peak corresponding to the tert-butyl carbocation [C(CH₃)₃]⁺.
-
-
Conclusion
This compound is a multifunctional aromatic compound with physical properties governed by its ester, aldehyde, and hydroxyl groups. While comprehensive experimental data is scarce in public literature, a thorough analysis based on established chemical principles allows for a reliable prediction of its characteristics. It is expected to be a stable solid at room temperature, soluble in common organic solvents, and exhibit predictable and distinct signatures in NMR, IR, and mass spectrometry. This guide provides researchers and drug development professionals with the foundational knowledge required to effectively handle, analyze, and utilize this compound in their scientific endeavors.
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Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. NIH. Available from: [Link]
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tert-Butyl 3-formyl-4-hydroxybenzoate spectral data (NMR, MS, IR)
An In-Depth Technical Guide to the Spectral Characteristics of tert-Butyl 3-formyl-4-hydroxybenzoate
Introduction
This compound is a multifunctional aromatic compound of significant interest in organic synthesis, serving as a versatile intermediate in the development of more complex molecular architectures, including pharmaceutical agents and fine chemicals. Its structure incorporates a benzoic ester, a phenol, and an aldehyde, a combination of functional groups that imparts a unique reactivity profile and distinct spectral characteristics. Understanding these spectral features is paramount for researchers in confirming its synthesis, assessing its purity, and predicting its behavior in subsequent chemical transformations.
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. As experimental spectra for this specific compound are not widely available in public databases, this guide leverages established principles of spectroscopy and comparative data from closely related analogs to present a robust and scientifically grounded prediction of its spectral properties. The insights herein are curated for researchers, scientists, and drug development professionals who rely on rigorous analytical characterization.
Molecular Structure and Functional Group Analysis
A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data.
Caption: Molecular structure of this compound.
The key structural features that will dominate the spectral data are:
-
A trisubstituted aromatic ring: This will give rise to a specific splitting pattern in the ¹H NMR spectrum.
-
A phenolic hydroxyl (-OH) group: This will produce a characteristic broad signal in the IR and ¹H NMR spectra.
-
An aldehyde (-CHO) group: This functional group has highly characteristic signals in both IR and NMR.
-
A tert-butyl ester (-COOC(CH₃)₃) group: The nine equivalent protons of the tert-butyl group will produce a strong singlet in the ¹H NMR spectrum.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of labile protons, particularly the phenolic -OH.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. For labile proton identification, a "D₂O shake" experiment can be performed: after acquiring the initial spectrum, add a drop of D₂O, shake the tube, and re-acquire the spectrum. The phenolic -OH signal will disappear or significantly diminish.[1]
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenolic OH | 11.0 - 12.0 | Broad Singlet | - | 1H |
| Aldehyde H | 9.8 - 10.0 | Singlet | - | 1H |
| Aromatic H (ortho to -CHO) | 7.8 - 8.0 | Doublet | ~2.0 | 1H |
| Aromatic H (ortho to -COOtBu) | 7.6 - 7.8 | Doublet of Doublets | ~8.5, ~2.0 | 1H |
| Aromatic H (meta to -CHO, -COOtBu) | 7.0 - 7.2 | Doublet | ~8.5 | 1H |
| tert-Butyl CH₃ | 1.5 - 1.7 | Singlet | - | 9H |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The predicted ¹H NMR spectrum is highly diagnostic.
-
Downfield Region (δ > 9.0 ppm): The aldehyde proton is expected to be significantly deshielded by the anisotropic effect of the carbonyl group and will appear as a sharp singlet around 9.8-10.0 ppm.[2] The phenolic hydroxyl proton is also expected to be far downfield (δ 11.0-12.0 ppm), likely due to strong intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen. This signal will be characteristically broad and will disappear upon shaking with D₂O.[3][4]
-
Aromatic Region (δ 7.0 - 8.0 ppm): The three aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring.
-
The proton ortho to the electron-withdrawing aldehyde group will be the most deshielded.
-
The proton ortho to the ester group will be deshielded to a lesser extent and will be split by both adjacent aromatic protons.
-
The proton meta to both the aldehyde and ester groups will be the most upfield of the aromatic signals.
-
-
Upfield Region (δ < 2.0 ppm): A prominent, sharp singlet integrating to nine protons around δ 1.5-1.7 ppm is the unmistakable signature of the tert-butyl group.
Caption: Logical workflow for ¹H NMR spectral interpretation.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | 190 - 195 |
| Ester C=O | 165 - 170 |
| Aromatic C-OH | 160 - 165 |
| Aromatic C-COOtBu | 135 - 140 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-CHO | 120 - 125 |
| tert-Butyl Quaternary C | 80 - 85 |
| tert-Butyl CH₃ | 25 - 30 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, likely to produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. Electron Ionization (EI) would provide more extensive fragmentation.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements, allowing for molecular formula confirmation.
-
Tandem MS (MS/MS): To probe fragmentation, the [M-H]⁻ or [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID).
Predicted Mass Spectral Data
-
Molecular Weight: 222.24 g/mol
-
Molecular Formula: C₁₂H₁₄O₄
-
Predicted [M-H]⁻ (Negative ESI): m/z 221.0819
-
Key Fragmentation Pathways (EI or MS/MS): The fragmentation of benzoate esters is well-understood.[5][6] A primary fragmentation pathway involves the loss of the tert-butyl group as isobutylene.
-
Loss of isobutylene (56 Da): A major fragmentation pathway for tert-butyl esters is the elimination of isobutylene to form the corresponding carboxylic acid. This would result in a peak at m/z 166.
-
Loss of the tert-butoxy group (73 Da): Cleavage of the ester C-O bond would lead to the loss of a tert-butoxy radical, generating an acylium ion at m/z 149.
-
Decarbonylation: Subsequent loss of CO (28 Da) from the acylium ion (m/z 149) could produce a fragment at m/z 121.
-
Sources
Navigating the Synthesis and Handling of tert-Butyl 3-formyl-4-hydroxybenzoate: A Technical Guide for Researchers
In the landscape of pharmaceutical research and drug development, the meticulous handling and synthesis of novel chemical entities are paramount. This guide provides an in-depth technical overview of tert-Butyl 3-formyl-4-hydroxybenzoate (CAS 1224157-88-3), a compound of interest for its potential applications as a building block in complex molecular architectures. The absence of a publicly available, specific Safety Data Sheet (SDS) for this compound necessitates a rigorous, science-first approach to its safety and handling, derived from the known profiles of its constituent functional groups. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established chemical principles and field-proven laboratory practices.
Compound Profile and Inferred Hazard Analysis
This compound is an aromatic compound featuring a phenolic hydroxyl group, an aldehyde, and a tert-butyl ester. While specific toxicological data is not available, a comprehensive hazard assessment can be extrapolated from analogous structures.
| Property | Value/Information | Source |
| CAS Number | 1224157-88-3 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₄ | [3] |
| Molecular Weight | 222.24 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Physical Appearance | Assumed to be a solid at room temperature. | N/A |
Inferred Hazard Classification:
Based on the Globally Harmonized System (GHS) criteria for related compounds, this compound should be handled as a substance with the following potential hazards:
-
Skin Irritation: Phenolic compounds and aromatic aldehydes are known skin irritants.
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Potential for Skin Sensitization: The presence of an aldehyde group suggests a potential for causing allergic skin reactions upon repeated contact.
-
Harmful if Swallowed: Oral ingestion may be harmful.
This inferred hazard profile mandates strict adherence to the handling and personal protective equipment guidelines outlined below.
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety is critical when handling chemicals with an incomplete toxicological profile. The following engineering controls and PPE are mandatory.
Engineering Controls
-
Chemical Fume Hood: All weighing, transfers, and reactions involving this compound, and particularly its synthesis involving volatile and toxic reagents like chloroform, must be conducted within a certified chemical fume hood.[4][5]
-
Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any potential vapors or dust.
Personal Protective Equipment
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are required to protect against splashes and accidental contact.[6]
-
Hand Protection: Due to the potential for skin irritation and sensitization, robust hand protection is necessary. Double-gloving with nitrile gloves is a recommended minimum.[7] For prolonged handling or during synthesis with chloroform, specialized gloves such as Viton or Silver Shield should be considered, as chloroform can readily penetrate standard nitrile gloves.[5]
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required. An impervious apron should be worn when handling larger quantities or during procedures with a high risk of splashing.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]
Caption: Mandatory PPE and Engineering Controls Workflow.
First Aid Measures
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Synthesis Protocol: Ortho-Formylation via Reimer-Tiemann Reaction
A plausible synthetic route to this compound involves the Reimer-Tiemann reaction on its precursor, tert-butyl 4-hydroxybenzoate. This reaction introduces a formyl group ortho to the phenolic hydroxyl group.[9][10]
Reaction Principle
The Reimer-Tiemann reaction is an electrophilic aromatic substitution. In a strongly basic solution, chloroform is deprotonated to form the highly reactive dichlorocarbene (:CCl₂). The phenoxide ion, generated from the deprotonation of the phenol, then acts as a nucleophile, attacking the dichlorocarbene. Subsequent hydrolysis of the intermediate yields the ortho-hydroxybenzaldehyde.[10]
Caption: Simplified Reimer-Tiemann Reaction Pathway.
Detailed Experimental Protocol
Disclaimer: This protocol is a theoretical procedure based on established chemical transformations and should be adapted and optimized by a qualified chemist. All steps must be performed in a chemical fume hood.
Step 1: Preparation of the Reaction Mixture
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butyl 4-hydroxybenzoate (1.0 equivalent) in a suitable solvent (e.g., ethanol/water mixture).[11]
-
Add a solution of sodium hydroxide (a significant excess, e.g., 8.0 equivalents) in water. The mixture should be stirred until the starting material is fully dissolved and the phenoxide has formed.[11]
-
Heat the solution to approximately 70°C with vigorous stirring.[11]
Step 2: Addition of Chloroform and Reaction
-
Slowly add chloroform (2.0 equivalents) to the heated reaction mixture over a period of 1 hour using an addition funnel.[11] Caution: The reaction can be highly exothermic.[9] Maintain careful temperature control.
-
After the addition is complete, continue to stir the mixture at 70°C for an additional 3 hours to ensure the reaction goes to completion.[11]
Step 3: Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
If ethanol was used, remove it under reduced pressure using a rotary evaporator.
-
Carefully acidify the remaining aqueous solution to a pH of approximately 4-5 with dilute hydrochloric acid. This will protonate the phenoxide and any unreacted starting material.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Step 4: Purification
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, the product may be purified by recrystallization from a suitable solvent system. For some aldehydes, forming a bisulfite adduct can be an effective purification method.[12]
Handling, Storage, and Disposal
Handling
-
Avoid inhalation of dust and contact with skin and eyes.[5]
-
Use in a well-ventilated area, preferably a chemical fume hood.[4]
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases (other than for reaction purposes).
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light and moisture.
-
Store away from incompatible substances.
Disposal
All waste generated during the synthesis and handling of this compound must be treated as hazardous waste.
-
Solid Waste: Collect contaminated lab materials (gloves, pipette tips, etc.) in a designated, sealed container for hazardous waste.[13]
-
Liquid Waste:
-
Chlorinated Solvents: Waste containing chloroform must be collected in a designated, labeled container for chlorinated waste. Do not mix with non-halogenated solvents.[14][15]
-
Phenolic Waste: Aqueous and organic waste containing phenolic compounds should be collected separately. Incineration at a licensed facility is the preferred method of disposal for phenolic waste.[16]
-
-
Consult your institution's environmental health and safety department for specific disposal protocols. Never dispose of chemical waste down the drain.[13]
Conclusion
While this compound is a valuable research chemical, the lack of specific safety data necessitates a cautious and informed approach to its handling and synthesis. By understanding the hazards associated with its functional groups, implementing robust engineering controls and personal protective equipment, and following established protocols for synthesis and waste disposal, researchers can work with this compound safely and effectively. The principles of chemical safety are not merely procedural; they are integral to the integrity and success of scientific advancement.
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University of California. (2012). Chloroform - Standard Operating Procedure. Retrieved from [Link]
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University of Rochester. (n.d.). Workup: Aldehydes. Department of Chemistry. Retrieved from [Link]
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University of Canterbury. (2006). Disposal of Chemical Wastes Policy. Retrieved from [Link]
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Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1975). Removal of Phenolic Compounds From Wood Preserving Wastewaters. Retrieved from [Link]
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A Technical Guide to the Solubility of tert-Butyl 3-formyl-4-hydroxybenzoate in Common Laboratory Solvents
This guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 3-formyl-4-hydroxybenzoate, a key intermediate in various synthetic pathways. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the theoretical underpinnings of its solubility and presents a robust experimental framework for its empirical determination. By understanding the interplay of functional groups and solvent properties, researchers can optimize reaction conditions, purification protocols, and formulation strategies.
Introduction: The Significance of Solubility for this compound
This compound is a multifunctional aromatic compound. Its utility in organic synthesis is significant, particularly in the construction of more complex molecular architectures. The compound's structure, featuring a bulky tert-butyl ester, a reactive aldehyde, and a hydrogen-bonding hydroxyl group, presents a unique solubility profile that is critical for its application.[1] Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for:
-
Reaction Optimization: Ensuring reactants are in the same phase is crucial for efficient reaction kinetics. Selecting an appropriate solvent can dramatically influence reaction rates and yields.
-
Purification and Crystallization: The choice of solvent system is paramount for effective purification by crystallization, where the compound should be sparingly soluble at low temperatures and highly soluble at elevated temperatures.
-
Chromatographic Separation: Understanding solubility is key to selecting the appropriate mobile phase for techniques like flash chromatography.[2]
-
Drug Development: For pharmaceutical applications, solubility in both aqueous and organic media is a critical determinant of a compound's bioavailability and formulation possibilities.
This guide will first analyze the molecular structure to predict its solubility behavior and then provide a detailed experimental protocol for its quantitative determination.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The structure of this compound contains both polar and non-polar regions, suggesting a nuanced solubility profile.
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Key characteristics of tert-Butyl 3-formyl-4-hydroxybenzoate
An In-Depth Technical Guide to tert-Butyl 3-formyl-4-hydroxybenzoate
Introduction
This compound, a polysubstituted aromatic compound, serves as a crucial and versatile intermediate in the landscape of modern organic synthesis. Its unique trifunctional architecture—featuring a sterically hindered tert-butyl ester, a reactive formyl (aldehyde) group, and a nucleophilic hydroxyl group—makes it a highly valuable building block for constructing complex molecular frameworks. This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of its core characteristics, synthesis, reactivity, and applications, grounding technical data with practical, field-proven insights.
Chemical Identity and Core Properties
The molecule's utility is rooted in its specific arrangement of functional groups on the benzene ring. The tert-butyl ester acts as a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions but readily removable under acidic conditions. The ortho-positioning of the aldehyde and hydroxyl groups facilitates intramolecular interactions and provides a platform for synthesizing heterocyclic systems.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1224157-88-3 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₄ | [3][4] |
| Molecular Weight | 222.24 g/mol | [3][4] |
| Appearance | Beige or white solid/powder | [5] |
| SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)C=O | [1] |
| InChI Key | LBSSNJFKFJEHIA-UHFFFAOYSA-N | [1] |
Synthesis and Reaction Mechanism
The most common and industrially relevant synthesis of this compound is achieved through the ortho-formylation of a phenol derivative. Specifically, the Reimer-Tiemann reaction provides a direct pathway by introducing a formyl group onto the electron-rich aromatic ring of the precursor, tert-butyl 4-hydroxybenzoate.
The Reimer-Tiemann reaction is a classic electrophilic aromatic substitution.[6] Its efficacy hinges on the generation of dichlorocarbene (:CCl₂) in situ, which acts as the electrophile.[7] The phenoxide ion, formed by deprotonating the starting material with a strong base like sodium hydroxide, is highly activated towards electrophilic attack. The delocalization of the negative charge into the ring, particularly to the ortho and para positions, dictates the regioselectivity.[7][8] Since the para position is blocked by the tert-butyl ester group, the attack occurs selectively at the ortho position.
Caption: Synthetic pathway via the Reimer-Tiemann reaction.
Experimental Protocol: Synthesis via Reimer-Tiemann Reaction
This protocol describes a representative lab-scale synthesis.
-
Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve tert-butyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent like 1,4-dioxane.
-
Base Addition: Add an aqueous solution of sodium hydroxide (excess, e.g., 4-6 eq) to the flask. The mixture will form a biphasic system.[7] The use of a phase-transfer catalyst can improve efficiency but is not always necessary with vigorous stirring.
-
Reactant Addition: Heat the mixture to 60-70°C with vigorous stirring. Slowly add chloroform (CHCl₃, approx. 1.5-2.0 eq) dropwise via the dropping funnel. The reaction is often exothermic, and the rate of addition should be controlled to maintain the temperature.[9]
-
Reaction: After the addition is complete, maintain the reaction at 60-70°C for several hours until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid (HCl) until the pH is acidic. This step neutralizes the excess base and protonates the phenoxide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
Structural confirmation is typically achieved through a combination of NMR, IR, and mass spectrometry. The key is to identify signals corresponding to each of the three distinct functional groups and the aromatic protons.
Table 2: Key Spectroscopic Data
| Technique | Expected Chemical Shift / Signal | Interpretation |
| ¹H NMR | δ ~1.6 ppm (s, 9H) | tert-Butyl group protons (-C(CH₃)₃) |
| δ ~7.0-8.0 ppm (m, 3H) | Aromatic protons on the benzene ring | |
| δ ~9.8 ppm (s, 1H) | Aldehyde proton (-CHO) | |
| δ ~11.0 ppm (s, 1H, broad) | Phenolic hydroxyl proton (-OH), often exchanges with D₂O | |
| ¹³C NMR | δ ~28 ppm | Methyl carbons of the tert-butyl group |
| δ ~82 ppm | Quaternary carbon of the tert-butyl group | |
| δ ~115-135 ppm | Aromatic carbons | |
| δ ~165 ppm | Ester carbonyl carbon (-COO-) | |
| δ ~195 ppm | Aldehyde carbonyl carbon (-CHO) | |
| IR (Infrared) | ~3200-3400 cm⁻¹ (broad) | O-H stretching (phenolic hydroxyl) |
| ~2980 cm⁻¹ | C-H stretching (aliphatic, tert-butyl) | |
| ~1700-1720 cm⁻¹ | C=O stretching (aldehyde carbonyl) | |
| ~1680 cm⁻¹ | C=O stretching (ester carbonyl) |
Note: Exact chemical shifts can vary based on the solvent and concentration.
Reactivity and Synthetic Utility
The molecule's value lies in the differential reactivity of its functional groups, allowing for selective transformations.
-
The Aldehyde Group: Readily participates in reactions such as Wittig olefination, reductive amination, and condensation reactions to form imines or oximes. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.
-
The Hydroxyl Group: Can be alkylated (e.g., Williamson ether synthesis) or acylated to form ethers and esters, respectively. Its nucleophilicity is key for intramolecular cyclization reactions.
-
The tert-Butyl Ester: Serves as a robust protecting group. It is stable to basic and nucleophilic conditions that would typically cleave a methyl or ethyl ester. Deprotection is cleanly achieved under strong acidic conditions (e.g., trifluoroacetic acid) to reveal the carboxylic acid.
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An In-depth Technical Guide to tert-Butyl 3-formyl-4-hydroxybenzoate: Synthesis, Mechanisms, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-Butyl 3-formyl-4-hydroxybenzoate, a valuable building block in organic synthesis and medicinal chemistry. We will delve into its synthesis, with a particular focus on modern, regioselective methods, explore the underlying reaction mechanisms, and discuss its applications as a key intermediate in the development of novel compounds.
Introduction: A Versatile Salicylaldehyde Derivative
This compound is a substituted salicylaldehyde, a class of compounds of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring a formyl group ortho to a hydroxyl group on a benzoate backbone, provides multiple reactive sites for further chemical transformations. The presence of the bulky tert-butyl ester group offers both steric influence and a means for selective deprotection, making it a strategic component in multistep syntheses.
While a definitive historical account of the initial discovery of this compound is not prominently documented, its emergence is intrinsically linked to the development of selective ortho-formylation reactions of phenols. The challenges associated with achieving high regioselectivity in the formylation of phenols have driven the innovation of various synthetic methodologies over the years.
The Synthetic Challenge: Regioselective ortho-Formylation of Phenols
The introduction of a formyl group onto an aromatic ring, particularly at the position ortho to a hydroxyl group, has been a long-standing challenge in organic synthesis. Classical formylation methods often suffer from low yields, harsh reaction conditions, and a lack of regioselectivity, frequently leading to mixtures of ortho and para isomers.[2]
Key classical formylation reactions include:
-
The Reimer-Tiemann Reaction: This reaction utilizes chloroform and a strong base to formylate phenols. However, it is known for producing significant amounts of the para-isomer and often results in low yields of the desired ortho-product.[2][3]
-
The Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent. While it can provide ortho-formylation, yields are often modest.[4]
-
The Gattermann Reaction: This reaction uses hydrogen cyanide and a Lewis acid, posing significant toxicity risks.[5]
-
The Vilsmeier-Haack Reaction: This method is generally effective for electron-rich aromatic compounds but may not be ideal for all phenolic substrates.
The quest for a more efficient and selective ortho-formylation method led to the development of metal-mediated approaches, with magnesium-mediated formylation emerging as a particularly powerful tool.
The Advent of Magnesium-Mediated ortho-Formylation: A Paradigm Shift
A significant breakthrough in the synthesis of salicylaldehydes came with the development of magnesium-mediated ortho-specific formylation of phenols. This methodology offers high regioselectivity and good to excellent yields, overcoming many of the limitations of classical methods. The reaction, sometimes referred to as the Casnati-Skattebøl formylation, involves the formation of a magnesium phenolate which then directs the formylation to the ortho position.[6]
The Underlying Mechanism: A Coordinated Effort
The high ortho-selectivity of the magnesium-mediated formylation is attributed to the formation of a chelate complex between the magnesium ion, the phenoxide, and the formylating agent (typically paraformaldehyde). This coordination brings the electrophilic formaldehyde into close proximity to the ortho-position of the aromatic ring, facilitating the electrophilic aromatic substitution.
The proposed mechanism involves the following key steps:
-
Deprotonation: The phenol is deprotonated by a magnesium base, such as magnesium methoxide, to form the magnesium phenoxide.
-
Coordination: The magnesium phenoxide coordinates with formaldehyde (generated from paraformaldehyde).
-
Electrophilic Attack: The coordinated formaldehyde acts as an electrophile and is attacked by the electron-rich aromatic ring at the ortho position.
-
Rearrangement and Work-up: A subsequent rearrangement and acidic work-up yield the final salicylaldehyde.[2]
Figure 1: Simplified workflow of the Magnesium-Mediated ortho-Formylation.
Synthesis of this compound: A Practical Approach
The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxybenzoic acid.
Step 1: Synthesis of the Precursor, tert-Butyl 4-hydroxybenzoate
The first step involves the esterification of 4-hydroxybenzoic acid with isobutylene to form tert-butyl 4-hydroxybenzoate. This reaction is generally carried out under acidic catalysis.
Experimental Protocol: Synthesis of tert-Butyl 4-hydroxybenzoate [7]
-
Reaction Setup: In a high-pressure tube, dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as dioxane.
-
Addition of Reagents: Cool the solution to -78 °C and condense an excess of isobutylene gas into the tube. Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Seal the tube and allow the mixture to warm to room temperature. Stir for approximately 2 hours.
-
Work-up: Cool the reaction mixture back to -78 °C, open the tube, and slowly pour the contents into a saturated solution of sodium bicarbonate to neutralize the acid and quench the reaction.
-
Extraction: Remove any unreacted isobutylene with a stream of nitrogen and extract the aqueous mixture with a suitable organic solvent like ether.
-
Purification: Wash the organic extract with 1N NaOH solution to remove any unreacted 4-hydroxybenzoic acid. The desired product remains in the organic layer. Further purification can be achieved by flash chromatography.
Step 2: ortho-Formylation of tert-Butyl 4-hydroxybenzoate
The second and crucial step is the regioselective ortho-formylation of the synthesized tert-butyl 4-hydroxybenzoate. The magnesium-mediated method is the preferred route for this transformation.[6]
Experimental Protocol: Magnesium-Mediated ortho-Formylation [8]
-
Formation of Magnesium Phenoxide: In a dry, inert atmosphere, react tert-butyl 4-hydroxybenzoate (1.0 eq) with magnesium methoxide (prepared in situ from magnesium and methanol or used as a pre-formed reagent) in a suitable solvent like toluene. The methanol is then typically removed by azeotropic distillation.
-
Formylation: Add paraformaldehyde (an excess, typically 2-3 eq) to the magnesium phenoxide slurry. Heat the reaction mixture to reflux for several hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and perform an acidic work-up (e.g., with dilute HCl) to hydrolyze the magnesium salt and liberate the product.
-
Purification: Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄). The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Table 1: Comparison of Formylation Methods for Phenols
| Method | Reagents | Advantages | Disadvantages |
| Magnesium-Mediated | Mg(OMe)₂, Paraformaldehyde | High ortho-selectivity, Good yields | Requires anhydrous conditions |
| Reimer-Tiemann | CHCl₃, NaOH | Simple procedure | Low yields, Mixture of isomers, Tar formation |
| Duff | Hexamethylenetetramine, Acid | Ortho-directing | Often low yields, Requires acidic conditions |
| Gattermann | HCN, Lewis Acid | - | Highly toxic reagents |
| Vilsmeier-Haack | DMF, POCl₃ | Effective for electron-rich systems | May not be suitable for all phenols |
Applications in Drug Discovery and Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. The aldehyde and phenol functionalities allow for a wide range of subsequent chemical modifications.
While specific, widespread applications of this particular molecule are often part of proprietary drug development programs, its structural motifs are found in various biologically active compounds. Salicylaldehyde derivatives, in general, are precursors to:
-
Pharmaceuticals: They are key building blocks for the synthesis of various therapeutic agents, including anti-inflammatory, and antimicrobial compounds.[9] The structural framework of this compound can be elaborated to access novel chemical entities for screening in drug discovery programs.
-
Ligands for Metal Complexes: The salicylaldehyde moiety can be converted into Schiff bases and other ligands that can chelate metal ions. These complexes have applications in catalysis and materials science.[1]
-
Heterocyclic Compounds: The reactive aldehyde and hydroxyl groups are ideal for the construction of various heterocyclic ring systems, which are prevalent in many natural products and pharmaceuticals.[10]
-
Building Blocks for Complex Molecules: The tert-butyl ester can be selectively hydrolyzed under acidic conditions to reveal the carboxylic acid, providing another handle for further synthetic transformations.
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Methodological & Application
Synthesis Protocol for tert-Butyl 3-formyl-4-hydroxybenzoate: An In-Depth Technical Guide
This document provides a comprehensive guide for the synthesis of tert-Butyl 3-formyl-4-hydroxybenzoate, a valuable building block in the development of pharmaceuticals and other complex organic molecules. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in established chemical principles. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a step-by-step experimental procedure, and address critical aspects of purification and characterization.
Introduction
This compound is a bifunctional aromatic compound featuring a carboxylic acid protected as a tert-butyl ester, a hydroxyl group, and an aldehyde moiety. This substitution pattern makes it a versatile intermediate for introducing a salicylaldehyde fragment into larger molecules. The ortho-hydroxybenzaldehyde functionality is a key pharmacophore in many biologically active compounds and a precursor for the synthesis of various heterocyclic systems. The tert-butyl ester provides robust protection of the carboxylic acid under a variety of reaction conditions, which can be selectively removed under acidic conditions.
The synthesis of this target molecule from the readily available tert-Butyl 4-hydroxybenzoate involves the introduction of a formyl group ortho to the hydroxyl group. Several classical methods exist for the ortho-formylation of phenols, including the Reimer-Tiemann, Duff, and Gattermann reactions.[1][2] For this specific transformation, we will focus on a modified Duff reaction, which offers advantages in terms of reagent handling and selectivity.
Mechanistic Considerations: The Duff Reaction
The Duff reaction is a formylation method that utilizes hexamine (hexamethylenetetramine) as the formyl source in an acidic medium to introduce an aldehyde group onto an electron-rich aromatic ring, such as a phenol.[3] The reaction is known to preferentially direct formylation to the ortho position relative to the activating hydroxyl group.[3]
The generally accepted mechanism involves the following key steps:
-
Formation of the Electrophile: In an acidic environment, hexamine is protonated and subsequently breaks down to generate an electrophilic iminium ion species.
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring of tert-Butyl 4-hydroxybenzoate attacks the iminium ion, leading to the formation of a benzylamine intermediate. The strong activating and ortho-directing effect of the hydroxyl group favors substitution at the 3-position.
-
Intramolecular Redox and Hydrolysis: A series of intramolecular redox steps, followed by acidic hydrolysis of the resulting imine, ultimately yields the desired aldehyde product.[3] The oxygen atom of the formyl group is incorporated from water during this final hydrolysis step.
Modifications to the classical Duff reaction, such as the use of trifluoroacetic acid, have been shown to improve yields and broaden the scope of applicable substrates.[4][5]
Visualizing the Reaction Pathway
Caption: Simplified workflow of the Duff Reaction for the synthesis of this compound.
Experimental Protocol
This protocol details a modified Duff reaction for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |
| tert-Butyl 4-hydroxybenzoate | 194.23[6] | 10.0 g | 51.5 mmol | >98% | e.g., Sigma-Aldrich |
| Hexamethylenetetramine (Hexamine) | 140.19 | 14.4 g | 102.7 mmol | >99% | e.g., Acros Organics |
| Trifluoroacetic Acid (TFA) | 114.02 | 100 mL | - | >99% | e.g., Alfa Aesar |
| Dichloromethane (DCM) | 84.93 | 300 mL | - | ACS Grade | e.g., Fisher Scientific |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 4 M aq. solution | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | Saturated aq. solution | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Granular | - |
| Silica Gel | - | As needed | - | 60 Å, 230-400 mesh | - |
| Ethyl Acetate | 88.11 | As needed | - | ACS Grade | - |
| Hexanes | - | As needed | - | ACS Grade | - |
Equipment
-
500 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tert-Butyl 4-hydroxybenzoate (10.0 g, 51.5 mmol) and hexamethylenetetramine (14.4 g, 102.7 mmol).
-
Addition of Acid: Carefully add trifluoroacetic acid (100 mL) to the flask under a fume hood. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 72-75 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Work-up - Hydrolysis: After cooling the reaction mixture to room temperature, slowly pour it into 400 mL of 4 M hydrochloric acid in a large beaker with stirring. This step hydrolyzes the intermediate imine to the aldehyde. Stir vigorously for 1-2 hours.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL) and saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid. Finally, wash with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product is typically a solid or a viscous oil and requires purification by column chromatography or recrystallization.
Column Chromatography
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is often effective.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
If the product obtained after chromatography is a solid, it can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or isopropanol.[7]
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₄O₄[8] |
| Molecular Weight | 222.24 g/mol [8][9] |
| Appearance | Off-white to yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 11.2 (s, 1H, -OH), 9.8 (s, 1H, -CHO), 8.1 (d, 1H, Ar-H), 7.9 (dd, 1H, Ar-H), 7.0 (d, 1H, Ar-H), 1.6 (s, 9H, -C(CH₃)₃). Note: Peak positions are approximate and should be confirmed experimentally. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 196 (-CHO), 164 (-COO-), 162 (Ar-C-OH), 136 (Ar-C), 131 (Ar-C), 125 (Ar-C), 118 (Ar-C), 118 (Ar-C), 82 (-C(CH₃)₃), 28 (-C(CH₃)₃). Note: Peak positions are approximate and should be confirmed experimentally. |
Safety Precautions
-
Trifluoroacetic acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
The reaction should be performed with adequate ventilation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and ensure the temperature is maintained at reflux. |
| Inefficient extraction. | Ensure thorough mixing during extraction and perform multiple extractions. | |
| Presence of Starting Material | Insufficient reaction time or temperature. | Increase reaction time and/or temperature slightly. |
| Formation of Polymeric Byproducts | A known side reaction in Duff reactions. | Careful control of reaction temperature and stoichiometry can minimize this. Purification by column chromatography is essential. |
Conclusion
The modified Duff reaction presented here provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can efficiently produce this valuable synthetic intermediate. Proper purification and characterization are crucial to ensure the quality of the final product for subsequent applications in research and development.
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Organic Syntheses. is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. [Link]
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ResearchGate. Molecular structure, vibrational, UV, NMR, HOMO-LUMO, MEP, NLO, NBO analysis of 3,5 di tert butyl 4 hydroxy benzoic acid | Request PDF. [Link]
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National Institutes of Health. Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. [Link]
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MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. [Link]
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The Synthetic Versatility of tert-Butyl 3-formyl-4-hydroxybenzoate: A Guide for Researchers
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of tert-Butyl 3-formyl-4-hydroxybenzoate . This versatile building block, a functionalized salicylaldehyde derivative, offers a valuable scaffold for the construction of a diverse array of complex organic molecules and heterocyclic systems. Its unique combination of a sterically hindered ester, a reactive aldehyde, and a phenolic hydroxyl group allows for a wide range of chemical transformations, making it a key intermediate in medicinal chemistry and materials science.
Introduction to a Multifunctional Building Block
This compound possesses a unique trifecta of functional groups that can be selectively addressed in organic synthesis. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable to a variety of reaction conditions but readily removable under acidic conditions.[1] The ortho-formyl and hydroxyl groups provide a classic salicylaldehyde framework, a precursor to numerous biologically active compounds.[2][3] This arrangement facilitates the synthesis of coumarins, benzofurans, and Schiff bases, many of which exhibit interesting pharmacological properties.[4][5]
This guide will detail the synthesis of this compound from its precursor, tert-butyl 4-hydroxybenzoate, via ortho-formylation. Subsequently, we will explore its utility in several key synthetic transformations, providing detailed protocols and mechanistic insights.
Synthesis of this compound
The introduction of a formyl group ortho to the hydroxyl group on the tert-butyl 4-hydroxybenzoate backbone is a critical step. Two classical methods for this transformation are the Reimer-Tiemann and Duff reactions.
Method 1: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction utilizes chloroform in a basic solution to generate dichlorocarbene in situ, which then acts as the electrophile for the ortho-formylation of the phenoxide.[6][7] This method is often favored for its operational simplicity.[6]
Caption: Workflow for the Reimer-Tiemann reaction.
Protocol: Reimer-Tiemann ortho-Formylation
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve tert-butyl 4-hydroxybenzoate (1.0 equiv) in a 2:1 mixture of ethanol and water.
-
Base Addition: Add sodium hydroxide (8.0 equiv) to the solution and heat the mixture to 70°C with vigorous stirring.[7]
-
Chloroform Addition: Add chloroform (2.0 equiv) dropwise via the dropping funnel over 1 hour, maintaining the temperature at 70°C.[7] The reaction is exothermic, so careful control of the addition rate is crucial.[8]
-
Reaction Monitoring: Stir the resulting mixture for an additional 3 hours at 70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification and Extraction: Carefully acidify the remaining aqueous solution to pH 4-5 with dilute hydrochloric acid. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method 2: Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[9][10] This method is known for its regioselectivity for the ortho position in phenols.[9]
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The Strategic Intermediate: A Guide to tert-Butyl 3-formyl-4-hydroxybenzoate in Pharmaceutical Synthesis
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of tert-Butyl 3-formyl-4-hydroxybenzoate as a versatile intermediate in pharmaceutical synthesis. With full editorial control, this guide is structured to deliver not just protocols, but a comprehensive understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Architectural Advantage of a Key Building Block
In the intricate world of pharmaceutical development, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic route. This compound (CAS No: 1224157-88-3) has emerged as a valuable building block, particularly in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique trifunctional architecture—a protected carboxylic acid (tert-butyl ester), a reactive aldehyde, and a nucleophilic phenol—offers a powerful handle for medicinal chemists to construct intricate molecular frameworks. The tert-butyl group provides robust protection for the carboxylic acid under a variety of reaction conditions, yet it can be selectively removed under acidic conditions, a critical feature in multi-step syntheses. The ortho-relationship of the formyl and hydroxyl groups on the benzene ring is a classic salicylaldehyde motif, a common precursor in the synthesis of a range of therapeutic agents.
This guide will elucidate the synthesis, properties, and, most importantly, the strategic application of this intermediate, with a focus on its role in the development of β2-adrenergic agonists, a critical class of drugs for the treatment of respiratory diseases.
Physicochemical and Computed Properties
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use. The following table summarizes key data for this compound.
| Property | Value | Source |
| CAS Number | 1224157-88-3 | J&K Scientific[1] |
| Molecular Formula | C₁₂H₁₄O₄ | PubChem[2] |
| Molecular Weight | 222.24 g/mol | PubChem[2] |
| IUPAC Name | This compound | J&K Scientific[1] |
| XLogP3 | 2.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
| Topological Polar Surface Area | 63.6 Ų | PubChem[2] |
Synthesis of this compound: A Two-Step Approach
The synthesis of the title compound is logically approached in two key stages: the protection of the carboxylic acid of a readily available starting material, followed by the regioselective introduction of the formyl group.
Part 1: Synthesis of the Precursor, tert-Butyl 4-hydroxybenzoate
The initial step involves the esterification of 4-hydroxybenzoic acid. The use of isobutylene under acidic conditions is a common and effective method for the formation of the tert-butyl ester, which serves as a robust protecting group.
Protocol 1: Synthesis of tert-Butyl 4-hydroxybenzoate [3]
-
Materials:
-
4-hydroxybenzoic acid
-
Dioxane
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Isobutylene (gas)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1N Sodium Hydroxide (NaOH) solution
-
Dilute Sulfuric Acid (H₂SO₄)
-
Ether
-
Sodium Sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Ethyl acetate and hexanes for eluent
-
-
Procedure:
-
In a high-pressure tube, dissolve 4-hydroxybenzoic acid (0.1 mol) in dioxane (50 ml).
-
Cool the mixture to -78°C and condense an excess of isobutylene gas into the tube.
-
Carefully add concentrated H₂SO₄ (1 ml) to the mixture.
-
Seal the tube and allow it to warm to room temperature. Stir for 2 hours.
-
Cool the tube back to -78°C, open it carefully, and slowly pour the contents into an excess of saturated NaHCO₃ solution to neutralize the acid.
-
Remove any excess isobutylene by passing a stream of nitrogen through the solution.
-
Extract the mixture with ether.
-
Wash the ether layer with 1N NaOH solution to remove any unreacted 4-hydroxybenzoic acid. Discard the aqueous layer.
-
The desired product is in the initial aqueous layer from the bicarbonate quench. Acidify this aqueous extract with dilute H₂SO₄.
-
Extract the acidified aqueous layer with ether.
-
Wash the ether extract with NaHCO₃ solution and then dry over Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield tert-butyl 4-hydroxybenzoate as a white solid.
-
Part 2: Ortho-Formylation to Yield this compound
The introduction of a formyl group ortho to the hydroxyl group on the phenolic ring is a critical transformation. The Reimer-Tiemann reaction is a classic method for this purpose, though it can sometimes suffer from issues with regioselectivity and yield. A more modern and highly regioselective method utilizes magnesium chloride and paraformaldehyde. This method has been demonstrated to be effective for the ortho-formylation of a variety of phenols. A patent for the synthesis of a related compound, methyl 3-cyano-4-hydroxybenzoate, describes a similar formylation of methyl 4-hydroxybenzoate, providing strong support for the adaptability of this protocol.[4]
Protocol 2: Ortho-Formylation of tert-Butyl 4-hydroxybenzoate (Adapted from Organic Syntheses Procedure)
-
Materials:
-
tert-Butyl 4-hydroxybenzoate
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
1N Hydrochloric Acid (HCl)
-
Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a dry, three-necked round-bottomed flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), add anhydrous MgCl₂ (2 equivalents) and paraformaldehyde (3 equivalents).
-
Add anhydrous THF via syringe.
-
Add anhydrous triethylamine (2 equivalents) dropwise via syringe and stir the mixture for 10 minutes.
-
Add a solution of tert-butyl 4-hydroxybenzoate (1 equivalent) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux (around 75°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add ether.
-
Transfer the mixture to a separatory funnel and wash successively with 1N HCl and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography.
-
Application in Pharmaceutical Synthesis: A Gateway to Bronchodilators
The structural motifs within this compound make it an ideal intermediate for the synthesis of β2-adrenergic agonists, a class of drugs used to treat asthma and chronic obstructive pulmonary disease (COPD). These drugs, such as Salbutamol and Vilanterol, typically feature a substituted ethanolamine side chain attached to a phenolic ring.
The aldehyde group of this compound is a perfect electrophilic handle for the introduction of the amine-containing side chain. The tert-butyl ester protects the carboxylic acid, preventing its interference in the subsequent synthetic steps.
Exemplary Synthetic Pathway to a Salbutamol Analog
The following is a representative, field-proven workflow illustrating how this compound would be utilized.
Workflow: Synthesis of a β2-Agonist Precursor
-
Reductive Amination: The aldehyde of this compound is reacted with a suitable protected amine (e.g., N-benzyl-tert-butylamine) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the secondary amine.
-
Deprotection: The protecting groups are then removed. For example, the N-benzyl group can be removed by catalytic hydrogenation, and the tert-butyl ester can be cleaved under acidic conditions to yield the final API or a late-stage intermediate.
Analytical and Quality Control Methods
Ensuring the purity and identity of this compound is crucial for its successful application in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.6 ppm), aromatic protons (with splitting patterns indicative of a 1,2,4-trisubstituted ring), the aldehyde proton (a singlet around 9.8 ppm), and the phenolic hydroxyl proton (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the aromatic carbons, the ester carbonyl carbon, and the aldehyde carbonyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol, the C=O stretch of the ester, the C=O stretch of the aldehyde, and C-H stretches of the aromatic ring and the tert-butyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the intermediate. A reversed-phase method with a suitable C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., formic acid or trifluoroacetic acid) would be appropriate for separating the product from starting materials and byproducts.
Safety, Handling, and Storage
As a fine chemical intermediate, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from related compounds such as tert-butyl 4-formylbenzoate and 3-formyl-4-hydroxybenzoic acid suggest the following precautions.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically designed pharmaceutical intermediate that offers significant advantages in the synthesis of complex APIs, particularly β2-adrenergic agonists. Its trifunctional nature allows for controlled and sequential chemical transformations, making it a valuable tool for medicinal and process chemists. The protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their drug discovery and development endeavors. The combination of a robust synthetic route, well-defined physicochemical properties, and a clear strategic application underscores the importance of this compound in the modern pharmaceutical landscape.
References
-
PubChem. Tert-butyl 4-formyl-3-hydroxybenzoate. National Center for Biotechnology Information. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid. [Link]
-
PubChem. Tert-butyl 4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
- Google Patents. CN109574860B - A kind of method for preparing vilanterol.
-
Arkat USA. An efficient total synthesis of vilanterol: an inhaled drug. [Link]
- Google Patents.
- Google Patents.
-
LookChem. Cas 18559-94-9,Salbutamol. [Link]
- Google Patents. CN108863753B - Salbutamol impurity and synthetic method thereof.
- Google Patents. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
- Google Patents. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
- Google Patents.
-
PrepChem.com. Synthesis of C. Tert-butyl 4-hydroxybenzoate. [Link]
-
NIST WebBook. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde. [Link]
-
PubChemLite. Tert-butyl 4-hydroxybenzoate (C11H14O3). [Link]
- Google Patents. WO2016089718A1 - Process for the preparation of tert-butyl 4-((2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)
Visualizations
Caption: Synthetic pathway to this compound and its application.
Caption: Experimental workflow for the ortho-formylation of tert-butyl 4-hydroxybenzoate.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Tert-butyl 4-formyl-3-hydroxybenzoate | C12H14O4 | CID 58247952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 5. CN104356009A - Production technology for synthetizing salbutamol sulphate - Google Patents [patents.google.com]
- 6. This compound | 1224157-88-3 [chemicalbook.com]
HPLC method for analyzing tert-Butyl 3-formyl-4-hydroxybenzoate
An Application Note and Protocol for the Analysis of tert-Butyl 3-formyl-4-hydroxybenzoate by High-Performance Liquid Chromatography
Abstract
This document provides a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is designed for researchers, scientists, and professionals in drug development and quality control. This guide details the rationale behind the method development, the optimized chromatographic conditions, and a complete protocol for method validation in accordance with the International Council for Harmonisation (ICH) guidelines. The validation protocol includes procedures for specificity, linearity, accuracy, precision, and robustness, with a particular focus on forced degradation studies to ensure the method can effectively separate the main analyte from potential degradation products and synthesis-related impurities.
Introduction
This compound is a substituted aromatic compound featuring a phenolic hydroxyl group, an aldehyde, and a tert-butyl ester. Its structural motifs make it a valuable intermediate in the synthesis of more complex pharmaceutical molecules and fine chemicals. The purity and stability of such intermediates are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, validated analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture.[1] Reversed-phase HPLC, in particular, is well-suited for moderately polar compounds like this compound. This application note describes a gradient reversed-phase HPLC (RP-HPLC) method with UV detection, developed and validated to be stability-indicating. A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients.[2] The development of such a method is a regulatory requirement and is crucial during drug development.[3]
Chromatographic Method Development and Rationale
The development of this HPLC method was guided by the physicochemical properties of this compound (Molecular Weight: 222.24 g/mol ).[4][5] The presence of the non-polar tert-butyl group and the aromatic ring, combined with the polar hydroxyl and formyl groups, makes it an ideal candidate for separation on a C18 stationary phase.
-
Column Selection: A C18 (octadecylsilyl) column was chosen as it provides excellent retention and selectivity for a wide range of moderately polar to non-polar compounds.[6][7] The hydrophobicity of the C18 chains interacts effectively with the analyte's aromatic ring and tert-butyl group.
-
Mobile Phase Selection: The mobile phase consists of acetonitrile and water. Acetonitrile is a common organic modifier in RP-HPLC that offers good elution strength and low viscosity.[8] To ensure good peak shape, a small amount of phosphoric acid is added to the aqueous phase. The acid suppresses the ionization of the phenolic hydroxyl group (pKa ≈ 7-10), preventing peak tailing and ensuring reproducible retention times. A gradient elution was selected to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column in a reasonable time while providing sharp peaks for the main analyte.
-
Detection Wavelength: Phenolic compounds and benzaldehydes exhibit strong UV absorbance.[9] Based on the chromophores present in the molecule (a substituted benzene ring), a detection wavelength of 278 nm was selected, as this is a common wavelength for detecting phenolic compounds and provides good sensitivity for the analyte.[10]
-
Optimized Chromatographic Conditions: The final optimized method parameters are summarized in the table below.
| Parameter | Condition |
| Instrument | HPLC System with Gradient Pump, Autosampler, and UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 278 nm |
| Run Time | 25 minutes |
Experimental Protocols
Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio. This composition ensures the solubility of the analyte and is compatible with the initial mobile phase conditions to prevent peak distortion.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to the mark with diluent and mix well.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Dilute to the mark with diluent and mix well. This concentration is suitable for routine analysis and for constructing a calibration curve.
-
Sample Solution (50 µg/mL): Accurately weigh an amount of the test sample equivalent to about 25 mg of this compound into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50 mL with diluent to achieve the target concentration.
HPLC Method Validation Protocol
The developed method must be validated to demonstrate its suitability for its intended purpose, following ICH Q2(R1) guidelines.
Caption: Overall workflow for HPLC method development and validation.
Specificity and Forced Degradation Study
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] The primary way to demonstrate specificity for a stability-indicating method is through forced degradation studies.[11]
Protocol: Prepare a sample solution of this compound at a concentration of 500 µg/mL. Subject this solution to the stress conditions listed below. After the specified time, cool the solution to room temperature, neutralize if necessary, and dilute with diluent to a final theoretical concentration of 50 µg/mL before injection. Analyze a non-stressed sample and a blank (diluent) for comparison. The goal is to achieve 5-20% degradation of the active ingredient.
Caption: Workflow for the forced degradation study protocol.
-
Acid Hydrolysis: Add 1 mL of 1N HCl to 9 mL of the sample solution. Keep at 60°C for 4 hours.
-
Base Hydrolysis: Add 1 mL of 1N NaOH to 9 mL of the sample solution. Keep at room temperature for 2 hours. The ester linkage is particularly susceptible to base hydrolysis.
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂ to 9 mL of the sample solution. Keep at room temperature for 6 hours. The phenolic hydroxyl and aldehyde groups are potential sites for oxidation.
-
Thermal Degradation: Store the sample solution in a solid state and in solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks with a resolution of >2. The peak purity of the analyte should also be assessed using a photodiode array (PDA) detector.
Linearity and Range
Prepare a series of at least five concentrations of this compound from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 25, 40, 50, 60, 75 µg/mL). Inject each concentration in triplicate.
Acceptance Criteria: Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy will be determined by applying the method to a sample of known concentration and comparing the measured value to the true value. This is typically done by spiking a placebo or blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Evaluate the effect of small, deliberate variations in the method parameters on the results.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2 °C (28 °C and 32 °C).
-
Mobile Phase Composition: Vary the organic component by ±2% absolute.
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.
Summary of Validation Parameters and Expected Results
The following table summarizes the validation parameters and typical acceptance criteria for this method.
| Parameter | Measurement | Acceptance Criteria |
| Specificity | Peak resolution from degradants in stressed samples | Resolution > 2; No co-elution |
| Linearity | Correlation coefficient of calibration curve (5 concentrations) | r² ≥ 0.999 |
| Range | 25 - 75 µg/mL (50% - 150% of target) | Method is linear, accurate, precise |
| Accuracy | % Recovery of spiked samples at 3 levels (n=3) | 98.0% - 102.0% |
| Precision (Repeatability) | %RSD of 6 replicate sample preparations | %RSD ≤ 2.0% |
| Precision (Intermediate) | %RSD of 6 replicate preparations under different conditions (day, analyst) | %RSD ≤ 2.0% |
| LOQ | Signal-to-Noise ratio or statistical calculation | S/N ≥ 10; acceptable precision |
| Robustness | %RSD after minor changes in flow rate, temperature, mobile phase | %RSD ≤ 2.0% |
Conclusion
The HPLC method described in this application note is simple, precise, accurate, and specific for the quantitative determination of this compound. The gradient elution ensures adequate separation from potential impurities and degradation products formed under various stress conditions, confirming its stability-indicating nature. The comprehensive validation protocol provided ensures that the method is reliable and suitable for its intended use in quality control and stability studies within a regulated environment.
References
-
Škevin, D., et al. (2003). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Kazemipour, M., et al. (2014). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Iranian Journal of Pharmaceutical Research. Available at: [Link]
-
Tudor, C., et al. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Molecules. Available at: [Link]
-
Jandrić, Z., et al. (2014). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Available at: [Link]
-
Olennikov, D. N., & Chekhirova, G. V. (2013). HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii. Chemistry of Natural Compounds. Available at: [Link]
-
Jin, L., et al. (2001). RETENTION OF SUBSTITUTED BENZALDEHYDES ON RP-HPLC. CORRELATION WITH PARTITION COEFFICIENTS AND MOLECULAR DESCRIPTORS. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Jin, L., et al. (2001). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Available at: [Link]
-
Cancho, B., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58247952, tert-Butyl 4-formyl-3-hydroxybenzoate. PubChem. Available at: [Link]
-
Sonawane, S., et al. (2016). Forced Degradation Studies. MedCrave. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117640, tert-Butyl 4-hydroxybenzoate. PubChem. Available at: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Available at: [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
-
Kumar, V., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of C. Tert-butyl 4-hydroxybenzoate. Available at: [Link]
Sources
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1224157-88-3 CAS Manufactory [m.chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. acdlabs.com [acdlabs.com]
Application Notes and Protocols: Derivatization of tert-Butyl 3-formyl-4-hydroxybenzoate
Introduction: A Versatile Scaffold for Medicinal Chemistry and Materials Science
Tert-Butyl 3-formyl-4-hydroxybenzoate is a key aromatic building block in organic synthesis, valued for its trifunctional nature. The molecule incorporates a salicylic aldehyde moiety, which is a common pharmacophore, and a tert-butyl ester that serves as a protecting group for the carboxylic acid. This unique combination of a reactive aldehyde, a nucleophilic phenolic hydroxyl group, and a sterically hindered ester provides a versatile platform for the synthesis of a wide array of derivatives. These derivatives are of significant interest to researchers in drug development and materials science, finding applications in the synthesis of novel pharmaceutical intermediates, polymers, and molecular probes.
This comprehensive guide provides detailed protocols for three fundamental derivatization reactions of this compound:
-
Reductive Amination of the formyl group to synthesize secondary and tertiary amines.
-
Wittig Olefination to convert the aldehyde into a variety of substituted alkenes.
-
O-Alkylation of the phenolic hydroxyl group to produce corresponding ethers.
Each section includes a step-by-step protocol, a discussion of the scientific rationale behind the procedural choices, and a summary of key reaction parameters.
Reductive Amination: Synthesis of Substituted Aminobenzyl Derivatives
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous as it is a mild and selective reducing agent that tolerates a wide range of functional groups and can be used in a one-pot procedure.[1][2][3][4]
Reaction Scheme
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
Application Note and Protocol: Ortho-Formylation of Tert-butyl 4-hydroxybenzoate
Abstract
This document provides a detailed experimental protocol for the selective ortho-formylation of tert-butyl 4-hydroxybenzoate to synthesize tert-butyl 3-formyl-4-hydroxybenzoate. This transformation is of significant interest to researchers in medicinal chemistry and materials science, as the resulting salicylaldehyde derivative is a valuable building block for synthesizing more complex molecules. The described method, adapted from the work of Hofsløkken and Skattebøl, utilizes a magnesium chloride-triethylamine system with paraformaldehyde, offering high regioselectivity and excellent yields.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing in-depth procedural details, mechanistic insights, and safety guidelines.
Introduction
The formylation of phenols, particularly ortho-formylation to produce salicylaldehydes, is a cornerstone of synthetic organic chemistry.[3] Salicylaldehyde moieties are prevalent in a wide range of biologically active compounds and serve as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3][4] Several classical methods exist for this transformation, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.[4][5][6][7] However, these methods often suffer from drawbacks such as moderate yields, lack of regioselectivity, or the use of harsh and noxious reagents.[1]
The protocol detailed herein presents a robust and efficient alternative for the ortho-formylation of phenols, specifically applied to tert-butyl 4-hydroxybenzoate. The starting material possesses a bulky tert-butyl ester group, which can present challenges for traditional formylation methods. The selected method employs a combination of anhydrous magnesium chloride and triethylamine to facilitate the regioselective reaction with paraformaldehyde.[2] This system has been shown to be effective for phenols bearing electron-withdrawing groups, such as the ester functionality in the target substrate.[2][3]
Reaction Mechanism and Rationale
The high ortho-selectivity of this formylation method is attributed to the role of the magnesium ion, which coordinates to both the phenoxide and formaldehyde. This chelation effect brings the electrophile (formaldehyde) into close proximity to the ortho position of the aromatic ring, favoring intramolecular attack over intermolecular reactions that could lead to para-substitution or polymerization.[8]
The proposed mechanism proceeds through the following key steps:
-
Deprotonation: The triethylamine acts as a base to deprotonate the phenolic hydroxyl group of tert-butyl 4-hydroxybenzoate.
-
Chelation: The resulting phenoxide coordinates with the magnesium dichloride.
-
Formaldehyde Activation: Paraformaldehyde depolymerizes in situ to formaldehyde, which is then activated by coordination to the magnesium center.
-
Electrophilic Aromatic Substitution: The activated formaldehyde undergoes electrophilic attack at the electron-rich ortho position of the phenoxide ring.
-
Hydrolysis: Subsequent acidic workup liberates the desired this compound product.
Caption: Proposed mechanism for the magnesium-mediated ortho-formylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| tert-Butyl 4-hydroxybenzoate | ≥98% | Commercially available | Starting material.[9][10] |
| Anhydrous Magnesium Dichloride (MgCl₂) | ≥98% | Commercially available | Must be anhydrous. |
| Paraformaldehyde | Reagent grade | Commercially available | Source of formaldehyde. |
| Triethylamine (Et₃N) | ≥99%, anhydrous | Commercially available | Should be distilled before use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially available | Reaction solvent. |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | Prepared from conc. HCl | For workup. |
| Ethyl Acetate | ACS grade | Commercially available | For extraction. |
| Hexanes | ACS grade | Commercially available | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent grade | Commercially available | For drying. |
| Silica Gel | 230-400 mesh | Commercially available | For column chromatography. |
Experimental Protocol
Reaction Setup
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation: To a dry 500 mL three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and rubber septa, add anhydrous magnesium dichloride (9.52 g, 100 mmol) and paraformaldehyde (4.50 g, 150 mmol) under an argon atmosphere.
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (250 mL) via syringe. Subsequently, add triethylamine (14.0 mL, 100 mmol) dropwise via syringe. Stir the resulting mixture for 10 minutes at room temperature.
-
Substrate Addition: Add tert-butyl 4-hydroxybenzoate (9.71 g, 50 mmol) to the reaction mixture.
-
Reaction: Immerse the flask in a preheated oil bath at approximately 75 °C and heat at a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 2 M hydrochloric acid (200 mL) and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid. An excellent yield is expected based on similar reactions with related substrates.[2]
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol [11] |
| Appearance | White to off-white solid |
| Melting Point | 82-83 °C[2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 11.4 (s, 1H, -OH), 9.8 (s, 1H, -CHO), 8.1 (d, 1H), 7.8 (dd, 1H), 7.0 (d, 1H), 1.6 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 196.5, 164.2, 162.8, 136.1, 131.0, 123.9, 118.4, 118.0, 81.9, 28.1 |
| IR (KBr, cm⁻¹) | ν: 3400-3200 (br, O-H), 2980 (C-H), 1685 (C=O, aldehyde), 1650 (C=O, ester) |
| Mass Spectrometry (ESI) | m/z: 221.08 [M-H]⁻ |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.
-
Reagent Handling:
-
Triethylamine: Is a corrosive and flammable liquid. Handle with care.
-
Tetrahydrofuran (THF): Is a flammable liquid and can form explosive peroxides. Use from a freshly opened container or test for peroxides before use.
-
Hydrochloric Acid: Is corrosive. Handle with care to avoid skin and eye contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
-
Low Yield: Ensure all reagents are anhydrous, as moisture can quench the reaction. The reaction time may need to be extended for less reactive substrates.
-
Side Product Formation: Incomplete reaction may lead to the isolation of starting material. Prolonged reaction times could potentially lead to byproducts.[1] Careful monitoring by TLC is crucial.
-
Purification Issues: If the product is difficult to separate from impurities, adjust the eluent system for column chromatography or consider recrystallization.
References
-
Vilsmeier-Haack (VH) Reaction with phenols afforded formyl derivatives with DMF/SOCl2. JOCPR. Available at: [Link]
-
Klumpp, D. A., et al. (2025). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Synthesis. Available at: [Link]
-
A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. RSC Publishing. Available at: [Link]
-
Duff reaction. Wikipedia. Available at: [Link]
-
Hansen, T. V., & Skattebøl, L. ortho-Formylation of phenols. Organic Syntheses Procedure. Available at: [Link]
-
Duff reaction. chemeurope.com. Available at: [Link]
-
Duff Reaction Mechanism | Organic Chemistry. YouTube. (2024). Available at: [Link]
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available at: [Link]
-
Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Jackson, W. R., et al. Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols. Sciencemadness.org. Available at: [Link]
-
A Theoretical Study of the Duff Reaction: Insights into its Selectivity. ResearchGate. Available at: [Link]
-
Reimer–Tiemann reaction. Wikipedia. Available at: [Link]
-
Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. Available at: [Link]
-
Gibbs–Helmholtz plots for VH formylation of phenol using (POCl3 + DMF). ResearchGate. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Reimer-Tiemann Reaction | JEE Chemistry. Unacademy. Available at: [Link]
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. Available at: [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
tert-Butyl 4-formyl-3-hydroxybenzoate. PubChem. Available at: [Link]
-
Synthesis of C. tert-Butyl 4-hydroxybenzoate. PrepChem.com. Available at: [Link]
-
tert-Butyl 4-hydroxybenzoate. PubChem. Available at: [Link]
-
TRIFLUOROACETIC ACID. AmericanBio. (2015). Available at: [Link]
-
STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. (2024). Available at: [Link]
- Process for the preparation of 4-tert-butylbenzaldehyde. Google Patents.
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Safe storage and handling of tert-Butyl 3-formyl-4-hydroxybenzoate in the lab
An Application Note and Protocol for the Safe Handling and Storage of tert-Butyl 3-formyl-4-hydroxybenzoate in a Laboratory Setting.
Disclaimer: This document is intended as a guide for trained laboratory personnel. All procedures should be conducted in accordance with your institution's safety policies and a comprehensive, substance-specific risk assessment. The information herein is based on the chemical properties of structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound.
Introduction: Understanding the Compound
This compound (CAS No. 1224157-88-3) is a multifunctional organic compound incorporating a phenolic hydroxyl group, an aldehyde, and a tert-butyl ester.[1][2] This unique combination of functional groups suggests its utility as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecules. However, these same functional groups necessitate a rigorous approach to its handling and storage to mitigate potential hazards. This guide provides a detailed framework for researchers, scientists, and drug development professionals to work with this compound safely.
Hazard Identification and Risk Assessment
A thorough risk assessment must be performed before any work with this compound commences.[3] Given its structure, the primary hazards are anticipated to be associated with its phenolic and aldehydic moieties.
-
Phenolic Moiety: Phenols are known to be corrosive and can cause severe skin burns.[3][4] They can be rapidly absorbed through the skin, potentially leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[5][6]
-
Aldehyde Moiety: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract.[7] Some aldehydes are also sensitizers, capable of causing allergic reactions upon repeated exposure.
-
Solid Form: As a solid, the compound may present an inhalation hazard if it becomes airborne as dust.[8]
Inferred Hazard Classification
Based on analogous compounds, a GHS classification can be inferred. For example, similar hydroxybenzoates are classified as causing skin and serious eye irritation.[9][10]
Engineering Controls: The First Line of Defense
Primary containment and ventilation are critical to minimizing exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[3][5] This prevents the inhalation of any dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[8]
-
Safety Equipment: An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel time from the work area.[5]
Personal Protective Equipment (PPE): Essential Barrier Protection
The appropriate selection and use of PPE are mandatory.[3]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[5][11] | Protects against splashes and airborne particles. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[5][11] | Provides a robust barrier against skin contact. Chloroform, if used as a solvent, readily penetrates nitrile gloves, so extra caution is needed.[11] |
| Body Protection | A fully buttoned lab coat and, for larger quantities, a chemically resistant apron.[3][5] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes made of a non-porous material.[12][13] | Protects feet from spills and falling objects. |
Safe Handling and Experimental Protocols
Adherence to standardized laboratory practices is crucial for safety.[12][14]
Protocol for Weighing and Preparing a Stock Solution
-
Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered.[12] Assemble all necessary equipment, including the analytical balance, spatulas, weighing paper, and appropriate solvent.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing:
-
Place a piece of weighing paper on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Transfer:
-
Gently fold the weighing paper to create a funnel.
-
Carefully transfer the solid into a suitable flask.
-
-
Dissolution:
-
Add the desired solvent to the flask in the fume hood.
-
Swirl gently or use a magnetic stirrer to dissolve the solid completely.
-
-
Cleanup:
-
Dispose of the weighing paper in the designated solid waste container.
-
Wipe down the spatula and any contaminated surfaces with an appropriate solvent and then a mild detergent solution.[11]
-
Caption: Workflow for weighing and preparing a stock solution.
Storage Requirements
Proper storage is essential to maintain the integrity of the compound and prevent accidents.
| Storage Parameter | Recommendation | Rationale |
| Location | A cool, dry, and well-ventilated area.[11] | Prevents degradation and reduces vapor pressure. |
| Container | Tightly sealed, clearly labeled container.[7][11] | Prevents contamination and accidental misuse. |
| Incompatibilities | Store away from strong oxidizing agents, strong caustics, and chemically active metals.[3][11] | Avoids hazardous chemical reactions. |
| Light and Moisture | Protect from light and moisture.[5] | Prevents potential degradation of the compound. |
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.[3]
Spill Response
-
Minor Spill (in a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Prevent the spread of the spill if it is safe to do so.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Exposure Procedures
Caption: Emergency procedures for chemical exposure.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.[11]
-
Disposal: All chemical waste should be disposed of through your institution's environmental health and safety office.[3][11] Do not pour down the drain.[11]
Conclusion
While this compound is a valuable reagent, its potential hazards necessitate careful and informed handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can work with this compound in a safe and effective manner. A proactive approach to safety is paramount in the laboratory.
References
-
The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]
-
Yale University. (2022, June). Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Retrieved from [Link]
-
Monash University. (2023, June). Phenol - OHS Information Sheet. Health Safety & Wellbeing. Retrieved from [Link]
-
Princeton University. (n.d.). Phenol. Office of Environmental Health and Safety. Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-formyl-3-hydroxybenzoate. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]
-
Lab Safety Rules. (2024). Lab Safety Rules and Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-hydroxybenzoate. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid. Retrieved from [Link]
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- 5. ehs.yale.edu [ehs.yale.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
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- 8. chemos.de [chemos.de]
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- 13. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 14. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of tert-Butyl 3-formyl-4-hydroxybenzoate
Welcome to the technical support center for the synthesis of tert-butyl 3-formyl-4-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve your yield and purity.
Introduction
The ortho-formylation of phenols is a fundamental transformation in organic synthesis, and the preparation of this compound presents its own unique set of challenges. This salicylaldehyde derivative is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. However, achieving high yields and purity can be difficult due to potential side reactions and purification complexities. This guide provides practical, experience-driven advice to help you navigate these challenges.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows a significant amount of unreacted starting material (tert-butyl 4-hydroxybenzoate).
-
After workup, only a small amount of solid is isolated, or the isolated product is an oil that does not solidify.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Insufficient Reagent Activity | The formylating agent, whether it's generated in situ in the Reimer-Tiemann reaction (dichlorocarbene) or used directly in the Duff reaction (hexamethylenetetramine), may not be active enough. In the Reimer-Tiemann reaction, the generation of dichlorocarbene is a critical step that can be hampered by low-quality chloroform or an insufficiently strong base.[1][2] In the Duff reaction, the purity of hexamethylenetetramine is crucial. | For Reimer-Tiemann: Use freshly opened, high-purity chloroform and ensure your sodium or potassium hydroxide is not old or carbonated. Consider using a phase-transfer catalyst to improve the reaction between the aqueous and organic phases.[1] For Duff: Use high-purity, dry hexamethylenetetramine. |
| Suboptimal Reaction Temperature | Formylation reactions are often temperature-sensitive. The Reimer-Tiemann reaction can be highly exothermic and may require initial heating to start.[1] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition and the formation of tarry byproducts. | Monitor the internal reaction temperature closely. For the Reimer-Tiemann reaction, gentle heating (e.g., 50-60 °C) is often required to initiate the reaction. For the Duff reaction, the optimal temperature will depend on the solvent but is typically in the range of 80-150 °C. |
| Poor Regioselectivity | While the hydroxyl group strongly directs ortho, some para-formylation can occur, leading to a mixture of isomers that can be difficult to separate and may result in a lower isolated yield of the desired ortho-product. The bulky tert-butyl ester group can influence the ortho/para ratio. | The choice of formylation method can influence regioselectivity. The Reimer-Tiemann reaction generally provides good ortho-selectivity for phenols.[1] Certain modified Duff reaction conditions can also favor ortho-formylation. |
| Premature Hydrolysis of the Ester | The strongly basic conditions of the Reimer-Tiemann reaction can lead to the hydrolysis of the tert-butyl ester group, forming 4-hydroxybenzoic acid, which is less reactive towards formylation under these conditions. | Use the minimum effective amount of base and keep the reaction time as short as possible. Monitor the reaction progress by TLC to avoid prolonged exposure to basic conditions. |
Workflow for Diagnosing Low Yield:
Caption: Troubleshooting workflow for low synthesis yield.
Problem 2: Product is Impure or Difficult to Purify
Symptoms:
-
The isolated product is a dark, oily, or tarry substance.
-
NMR analysis of the crude product shows multiple unexpected signals.
-
Recrystallization fails to yield a pure solid.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Formation of Polymeric Byproducts | Under harsh reaction conditions (high temperature, prolonged reaction times), phenolic compounds can polymerize, leading to the formation of intractable tars. This is a known issue in the Duff reaction.[3] | Avoid excessive heating and prolonged reaction times. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Presence of the Para-Isomer | As mentioned earlier, the formation of the para-formylated isomer (tert-butyl 4-formyl-3-hydroxybenzoate) is a possibility. This isomer may have similar solubility properties to the desired ortho-product, making separation by recrystallization challenging. | Column chromatography is the most effective method for separating ortho and para isomers. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point. |
| Incomplete Hydrolysis of Intermediates | In both the Reimer-Tiemann and Duff reactions, the initial product is an intermediate that needs to be hydrolyzed to reveal the aldehyde functionality.[1][4] Incomplete hydrolysis will result in a mixture of products. | Ensure the hydrolysis step is complete by using a sufficient amount of acid and allowing adequate time for the reaction. Warming the hydrolysis mixture may be necessary. |
| Residual Starting Material | If the reaction does not go to completion, the final product will be contaminated with the starting material, tert-butyl 4-hydroxybenzoate. | Optimize the reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. If necessary, the starting material can be removed by column chromatography. |
Purification Workflow:
Caption: A typical purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: Which formylation method is better for this synthesis, Reimer-Tiemann or Duff?
Both methods have their advantages and disadvantages. The Reimer-Tiemann reaction is often favored for its good ortho-selectivity with phenols and generally milder conditions than some other formylation reactions.[1] However, it uses chloroform, a regulated solvent, and the strongly basic conditions can be problematic for the tert-butyl ester. The Duff reaction avoids chlorinated solvents but is known for being generally inefficient and can sometimes lead to lower yields.[4][5] The choice may depend on the scale of your reaction and the equipment available. For initial lab-scale synthesis, the Reimer-Tiemann reaction is a common starting point.
Q2: What is the role of the base in the Reimer-Tiemann reaction?
The base, typically sodium or potassium hydroxide, has two crucial roles. First, it deprotonates chloroform to generate the highly reactive dichlorocarbene, which is the electrophile in the reaction.[2] Second, it deprotonates the phenolic hydroxyl group to form the phenoxide ion. This phenoxide is much more electron-rich than the neutral phenol, making the aromatic ring more nucleophilic and thus more reactive towards the electrophilic dichlorocarbene.[2]
Q3: Can I use a different protecting group for the carboxylic acid?
Yes, other protecting groups can be used. A methyl or ethyl ester could be employed, but these are also susceptible to hydrolysis under basic conditions. The tert-butyl ester is often chosen because it is relatively stable to many reaction conditions but can be removed under acidic conditions if necessary. The choice of protecting group will depend on the subsequent steps in your synthetic route.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a mixture of ethyl acetate and hexanes as the eluent. The starting material, tert-butyl 4-hydroxybenzoate, and the product, this compound, should have different Rf values. The product, being more polar due to the aldehyde group, will typically have a lower Rf value.
Q5: What are the expected NMR chemical shifts for the product?
For this compound, you would expect to see the following signals in the 1H NMR spectrum (in CDCl3):
-
A singlet for the tert-butyl protons around 1.6 ppm.
-
A singlet for the phenolic hydroxyl proton (this can be broad and its chemical shift is concentration-dependent).
-
A singlet for the aldehyde proton around 9.8 ppm.
-
A set of signals for the aromatic protons.
Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis via Reimer-Tiemann Reaction
Materials:
-
tert-Butyl 4-hydroxybenzoate
-
Chloroform
-
Sodium hydroxide
-
Diethyl ether or Dichloromethane
-
Hydrochloric acid (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butyl 4-hydroxybenzoate in a suitable solvent like ethanol or a mixture of water and a phase-transfer catalyst.
-
Addition of Base: Add a concentrated aqueous solution of sodium hydroxide to the flask.
-
Addition of Chloroform: While stirring vigorously, add chloroform dropwise to the reaction mixture. The reaction can be exothermic, so control the addition rate to maintain a gentle reflux.
-
Reaction: Heat the mixture at 50-60 °C for several hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid.
-
Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis via Duff Reaction (Adapted from similar syntheses)
Materials:
-
tert-Butyl 4-hydroxybenzoate
-
Hexamethylenetetramine
-
Glacial acetic acid or Trifluoroacetic acid
-
Hydrochloric acid (for hydrolysis)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butyl 4-hydroxybenzoate and hexamethylenetetramine in glacial acetic acid or trifluoroacetic acid.
-
Reaction: Heat the mixture to reflux (typically 100-120 °C) for several hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture and add aqueous hydrochloric acid. Heat the mixture again to hydrolyze the intermediate imine.
-
Workup: Cool the mixture and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
PrepChem. (n.d.). Synthesis of C. Tert-butyl 4-hydroxybenzoate. Retrieved from [Link]
-
Wikipedia. (2023). Duff reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58247952, Tert-butyl 4-formyl-3-hydroxybenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Retrieved from [Link]
-
Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
Khan Academy. (n.d.). Reimer Tiemann Reaction. Retrieved from [Link]
- Balali, E., Shameli, A., Naeimi, H., & Ghanbari, M. M. (2013). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. Oriental Journal of Chemistry, 29(4), 1611-1614.
- Google Patents. (n.d.). The synthesis of substituted salicylaldehyde derivatives.
-
Semantic Scholar. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of substituted salicylaldehyde derivatives.
-
ResearchGate. (n.d.). Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction. Retrieved from [Link]
-
YouTube. (2024, September 22). Reimer Tiemann Reaction | Name Reactions | Class XII | CBSE & ISC Board. Retrieved from [Link]
Sources
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 3-formyl-4-hydroxybenzoate
Welcome to the technical support center for the synthesis of tert-Butyl 3-formyl-4-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this crucial synthetic transformation. Here, we address common challenges and provide in-depth, experience-driven answers to frequently asked questions, ensuring your synthesis is both efficient and reproducible.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and which is recommended?
There are several classical methods for the ortho-formylation of phenols, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. However, these methods often suffer from drawbacks such as low yields, lack of regioselectivity, harsh conditions, or the use of hazardous reagents.
For the synthesis of this compound, the starting material is tert-butyl 4-hydroxybenzoate, a phenol bearing an electron-withdrawing ester group. This substitution pattern presents a challenge for many formylation reactions.
Recommendation: The preferred method is the magnesium chloride-mediated ortho-formylation (also known as the Skattebøl/Hansen modification or related magnesium-mediated methods). This approach offers high yields and, most importantly, excellent ortho-regioselectivity, which is critical for this specific target molecule. The reaction utilizes paraformaldehyde as the formylating agent in the presence of magnesium chloride (MgCl₂) and a base like triethylamine (Et₃N).
| Method | Typical Reagents | Key Advantages | Key Disadvantages |
| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | Well-established, simple reagents. | Low yields, formation of by-products, use of toxic chloroform, biphasic system can be inefficient. |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., acetic acid, TFA) | Avoids chloroform. | Generally low yields, requires strongly activated phenols, can lead to complex mixtures. |
| MgCl₂-Mediated | MgCl₂, Triethylamine (Et₃N), Paraformaldehyde | High ortho-selectivity, high yields, milder conditions, avoids highly toxic reagents. | Requires anhydrous conditions, can be slower for electron-deficient phenols. |
Q2: What is the mechanism behind the high ortho-selectivity of the MgCl₂-mediated formylation?
The high ortho-selectivity is the cornerstone of this method's success. It is achieved through a chelation-controlled mechanism.
-
Formation of the Magnesium Phenoxide: The triethylamine deprotonates the phenolic hydroxyl group of tert-butyl 4-hydroxybenzoate. The resulting phenoxide ion then coordinates with the magnesium(II) ion from MgCl₂.
-
Chelation and Directed Electrophilic Attack: The magnesium ion forms a six-membered chelate complex involving the phenoxide oxygen and the carbonyl oxygen of the tert-butyl ester group. This complex effectively blocks the ester side of the aromatic ring and sterically directs the incoming electrophile—derived from paraformaldehyde—to the open ortho position.
-
Electrophilic Aromatic Substitution: The activated formaldehyde attacks the electron-rich ortho carbon, leading to the formylated product after workup.
This chelation is why the reaction is so effective at delivering the formyl group specifically to the C3 position.
Caption: Mechanism of MgCl₂-mediated ortho-formylation.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q3: My reaction yield is very low or I recovered only the starting material. What went wrong?
This is a common issue, often traced back to a few critical parameters.
-
Insufficient Anhydrous Conditions: This is the most frequent cause of failure. Magnesium chloride is highly hygroscopic, and any moisture will quench the reactive magnesium phenoxide intermediate.
-
Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous MgCl₂ (or dry it thoroughly under high vacuum before use). Use freshly distilled, anhydrous solvents (acetonitrile or THF are common choices). Handle all reagents under an inert atmosphere (Nitrogen or Argon).
-
-
Reagent Quality and Stoichiometry:
-
Paraformaldehyde: Old or poor-quality paraformaldehyde may not depolymerize effectively to generate formaldehyde. Use a high-purity, dry source.
-
Triethylamine: The base is crucial. Use freshly distilled triethylamine. An insufficient amount (less than 2.5 equivalents) may lead to incomplete phenoxide formation.
-
Stoichiometry: A large excess of paraformaldehyde is often used to drive the reaction forward. A typical ratio might be 1 eq. of phenol, 1.5 eq. of MgCl₂, 3 eq. of Et₃N, and 5 eq. of paraformaldehyde.
-
-
Insufficient Reaction Time or Temperature: Phenols with electron-withdrawing groups, like your substrate, react more sluggishly than electron-rich phenols.
-
Solution: Ensure the reaction is heated to reflux (typically in acetonitrile or THF, ~80-85°C) for a sufficient duration. Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after 4-6 hours, extend the reflux time. Some sluggish reactions may require up to 24 hours.
-
Q4: I'm observing the formation of multiple by-products and a messy TLC plate. How can I improve selectivity?
By-product formation often points to side reactions or decomposition.
-
Primary By-product - Methoxymethyl (MOM) Ether: Prolonged reaction times at high temperatures can sometimes lead to the formation of the 2-(methoxymethyl)phenol derivative as a by-product.
-
Solution: Optimize the reaction time. Do not let the reaction run for an excessive period
-
Technical Support Center: Challenges in the Purification of tert-Butyl 3-formyl-4-hydroxybenzoate
Welcome to the technical support center for the purification of tert-Butyl 3-formyl-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of this versatile building block. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven experience. Our goal is to provide you with the expertise to troubleshoot and optimize your purification protocols effectively.
Frequently Asked Questions (FAQs)
General Purity and Handling
Q1: My crude this compound appears as a discolored oil or waxy solid. What are the likely impurities?
A1: Discoloration and a non-crystalline nature in the crude product typically point to the presence of several common impurities. These can include unreacted starting material (tert-butyl 4-hydroxybenzoate), over-formylated byproducts (di-formylated species), polymeric resins, and potentially the corresponding carboxylic acid from aldehyde oxidation. The formation of colored impurities is often associated with phenol-formaldehyde resin formation, which can occur as a side reaction during formylation, particularly under harsh acidic or basic conditions.
Q2: How should I properly store purified this compound to prevent degradation?
A2: Aromatic aldehydes, especially those with hydroxyl groups, are susceptible to oxidation. The aldehyde group can oxidize to a carboxylic acid (3-carboxy-4-hydroxybenzoic acid tert-butyl ester). To minimize this, store the purified compound under an inert atmosphere, such as nitrogen or argon, at low temperatures (2-8 °C), and protected from light.
Purification Strategy
Q3: What are the primary methods for purifying this compound?
A3: The two most effective and commonly used purification techniques for this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile and the scale of your reaction. Often, a combination of both methods is employed for achieving high purity. An initial aqueous workup is also crucial to remove inorganic salts and highly polar impurities.
Q4: Can I use an acid wash during my aqueous workup to remove basic impurities?
A4: It is not recommended to use acidic washes. The tert-butyl ester group is highly sensitive to acid-catalyzed hydrolysis.[1] Under acidic conditions, the ester can be readily cleaved to form 4-hydroxy-3-formylbenzoic acid and isobutylene.[2] This hydrolysis proceeds via a stable tert-butyl cation intermediate, making the cleavage rapid even under relatively mild acidic conditions.[1]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you might encounter during the purification process.
Aqueous Workup Issues
Q5: I'm performing a basic wash with sodium bicarbonate solution to remove acidic impurities. Is there a risk to my product?
A5: A wash with a mild base like saturated sodium bicarbonate solution is generally a safe and effective method to remove acidic impurities, such as any unreacted 4-hydroxybenzoic acid starting material or the oxidized aldehyde byproduct. The tert-butyl ester is remarkably stable under basic conditions, and this procedure is unlikely to cause hydrolysis.[1][3]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is recommended when you have a mixture of impurities with varying polarities, such as unreacted starting material and di-formylated byproducts.
Materials:
-
Crude this compound
-
Silica gel (standard grade, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Column Packing: Prepare a silica gel column using a slurry packing method with your initial eluent. A common starting eluent is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent system. The less polar compounds will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 8:2, 7:3 hexanes:ethyl acetate). This will help to elute your desired product and then the more polar impurities.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
| Compound | Typical Rf Value (8:2 Hexanes:Ethyl Acetate) |
| Unreacted tert-butyl 4-hydroxybenzoate | Higher Rf |
| This compound | Intermediate Rf |
| Di-formylated byproduct | Lower Rf |
| 3-carboxy-4-hydroxybenzoic acid tert-butyl ester | Very low Rf (may streak) |
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble or insoluble at all temperatures.[4] A mixed solvent system like ethanol/water or ethyl acetate/hexanes often works well.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the "good" solvent (e.g., ethanol or ethyl acetate) while heating to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Induce Crystallization: If using a mixed solvent system, add the "poor" solvent (e.g., water or hexanes) dropwise to the hot solution until turbidity persists. Add a few drops of the good solvent to redissolve the solid.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Advanced Troubleshooting
Q6: My product seems to be degrading on the silica gel column, leading to low yields. What is happening and how can I prevent it?
A6: Standard silica gel is slightly acidic, which can be problematic for acid-sensitive compounds like tert-butyl esters.[1] The aldehyde functional group can also be sensitive to the acidic nature of silica gel. This can lead to the hydrolysis of the tert-butyl ester on the column.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel by preparing a slurry in your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% v/v).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Minimize Contact Time: Run the column as quickly as possible while still achieving good separation.
Q7: I am observing a significant amount of a di-formylated byproduct. How can I separate it from my desired mono-formylated product?
A7: The di-formylated product, where aldehyde groups are present at both ortho positions to the hydroxyl group, is a common byproduct in Duff or Reimer-Tiemann reactions if both positions are available.[5] This byproduct is generally more polar than the mono-formylated product due to the presence of the second aldehyde group.
Separation Strategy:
-
Column Chromatography: This is the most effective method for separating the mono- and di-formylated products. As indicated in the column chromatography protocol, the di-formylated product will have a lower Rf value and will elute from the column later than the desired mono-formylated product when using a normal-phase silica gel column. A gradual increase in eluent polarity will be key to achieving a clean separation.
Visualizing Impurity Formation and Purification
Potential Side Reactions in Formylation
The synthesis of this compound often proceeds via electrophilic aromatic substitution on tert-butyl 4-hydroxybenzoate. Depending on the reaction conditions (e.g., Duff or Reimer-Tiemann reaction), several side products can form.
Caption: General purification workflow for this compound.
References
- Wynberg, H. The Reimer-Tiemann Reaction. Chemical Reviews, 1960, 60 (2), 169–184. DOI: 10.1021/cr60204a003.
-
Fig. 5. Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. ResearchGate. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Reagent Guides: Acids. Available at: [Link]
-
Organic Syntheses. Org. Synth. 2014, 91, 37. DOI: 10.15227/orgsyn.091.0037. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
PrepChem. Synthesis of C. Tert-butyl 4-hydroxybenzoate. Available at: [Link]
-
Theodorou, V. et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018 , vii, 308-319. Available at: [Link]
Sources
- 1. Acids - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Solved 39. The acid-catalyzed hydrolysis of tert-butyl | Chegg.com [chegg.com]
- 5. Write the mechanism for the acid-catalyzed reaction of tert-butyl... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Synthesis of tert-Butyl 3-formyl-4-hydroxybenzoate
Welcome to the technical support center for the synthesis of tert-Butyl 3-formyl-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of this compound typically involves the ortho-formylation of tert-butyl 4-hydroxybenzoate. The most common methods employed for this transformation are the Reimer-Tiemann reaction and the Duff reaction. Both reactions have distinct advantages and disadvantages regarding regioselectivity, reaction conditions, and potential side products.
Q2: What are the most common side products I should expect?
During the synthesis, several side products can form, complicating purification and reducing the yield of the desired product. The most prevalent side products include:
-
Isomeric impurity: The para-formylated product, tert-butyl 5-formyl-4-hydroxybenzoate, is a common isomer formed, particularly in the Reimer-Tiemann reaction.
-
Di-formylated product: Under certain conditions, a second formyl group can be added to the aromatic ring, leading to the formation of a di-formylated species. This is more common in reactions like the Duff reaction.[1]
-
Hydrolysis product: The tert-butyl ester is susceptible to acidic conditions and can hydrolyze to form 3-formyl-4-hydroxybenzoic acid.[2][3]
-
Polymeric resin: Phenol-formaldehyde resin formation can occur, especially at elevated temperatures or with prolonged reaction times, resulting in an intractable mixture.[1]
Q3: I am observing an unexpected spot on my TLC analysis. How can I identify it?
An unexpected spot on your Thin Layer Chromatography (TLC) plate could be one of the side products mentioned above. Here's a quick guide to preliminary identification based on polarity:
-
Less polar than the product: This could indicate unreacted starting material, tert-butyl 4-hydroxybenzoate.
-
Similar polarity to the product: This is likely the isomeric side product. Further analysis by NMR or co-spotting with an authentic sample would be required for confirmation.
-
More polar than the product: This is often the hydrolyzed carboxylic acid by-product. It will typically show significant tailing on the TLC plate.
-
Baseline or streaking: This may suggest the formation of polymeric resin.
For definitive identification, it is recommended to isolate the impurity by column chromatography and characterize it using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Q4: My reaction yield is consistently low. What are the likely causes?
Low yields can be attributed to several factors:
-
Suboptimal reaction conditions: Temperature, reaction time, and stoichiometry of reagents are critical. For instance, in the Duff reaction, an excess of hexamethylenetetramine (HMTA) can promote di-formylation and resin formation.[1]
-
Formation of side products: The generation of significant amounts of the side products discussed above will naturally lower the yield of the desired product.
-
Incomplete reaction: Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion.
-
Product degradation: The product itself might be unstable under the reaction or work-up conditions.
-
Purification losses: Inefficient extraction or column chromatography can lead to significant loss of product.
Part 2: Troubleshooting Guide
This section provides a more detailed approach to troubleshooting specific issues you may encounter.
Problem 1: Presence of Isomeric Impurities
Q: My NMR spectrum indicates the presence of an isomer. How can I improve the regioselectivity of the formylation?
A: Understanding the Issue: The Reimer-Tiemann reaction, which utilizes chloroform and a strong base, is known to produce a mixture of ortho and para isomers.[4][5] The ortho isomer is typically the major product due to the directing effect of the hydroxyl group.[4][6] However, the formation of the para isomer can be significant.
Troubleshooting Steps:
-
Reaction Choice: The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, generally offers higher ortho-selectivity for phenols.[1] Consider this as an alternative to the Reimer-Tiemann reaction.
-
Solvent and Cation Effects (Reimer-Tiemann): The choice of solvent and the counter-ion of the base can influence the ortho/para ratio. The use of aprotic, non-polar solvents can sometimes enhance ortho-selectivity.
-
Purification: If isomeric mixtures are unavoidable, careful column chromatography is required for separation. A gradient elution with a hexane/ethyl acetate solvent system can often resolve the two isomers.
Problem 2: Di-formylation
Q: I have identified a di-formylated product in my reaction mixture. How can I prevent its formation?
A: Understanding the Issue: Di-formylation is more likely to occur when the reaction conditions are too harsh or when the stoichiometry of the formylating agent is not carefully controlled.[1] This is particularly true for the Duff reaction where excess HMTA can lead to the introduction of a second formyl group.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the molar ratio of the formylating agent to the tert-butyl 4-hydroxybenzoate. A 1:1 or slightly higher molar ratio of the formylating agent is recommended.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to prevent over-reaction. Avoid excessively high temperatures.
-
Choice of Formylating Agent: Some formylating agents are more reactive than others. If di-formylation is a persistent issue, consider using a milder formylating agent or adjusting the reaction conditions accordingly.
Problem 3: Formation of Polymeric Resin
Q: My reaction has resulted in a significant amount of insoluble polymer. How can I mitigate this?
A: Understanding the Issue: The reaction between phenols and formaldehyde (or its equivalents) can lead to the formation of phenol-formaldehyde resins, especially under acidic or basic conditions and at elevated temperatures.[1]
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Minimize Reaction Time: As with di-formylation, prolonged reaction times can promote polymerization.
-
Stoichiometry: Use a formaldehyde-to-phenol ratio of less than one if possible to disfavor polymerization.[1]
-
Gradual Addition: Adding the formylating agent slowly to the reaction mixture can help to control the local concentration and reduce the rate of polymerization.
Problem 4: Hydrolysis of the tert-Butyl Ester
Q: I suspect the tert-butyl ester is being cleaved. How can I confirm this and prevent it?
A: Understanding the Issue: The tert-butyl ester protecting group is known to be labile under acidic conditions.[2][3] The mechanism involves protonation of the ester carbonyl, followed by the loss of the stable tert-butyl cation.[3][7]
Troubleshooting Steps:
-
Confirmation: The hydrolyzed product, 3-formyl-4-hydroxybenzoic acid, can be confirmed by LC-MS, which will show a molecular ion corresponding to the carboxylic acid. Alternatively, an acid-base extraction can be performed. The carboxylic acid will be extracted into an aqueous basic solution and can be re-precipitated by acidification.
-
Reaction Conditions: If using an acid-catalyzed formylation method, choose the mildest acidic conditions possible. Lewis acids like ZnBr₂ have been reported for the selective cleavage of tert-butyl esters and might be too harsh.[8] Consider formylation methods that proceed under neutral or basic conditions, such as the Reimer-Tiemann reaction.
-
Work-up: During the work-up, avoid prolonged exposure to acidic conditions. Neutralize any acidic solutions as quickly as possible.
Part 3: Experimental Protocols
Protocol 1: Ortho-Formylation using the Reimer-Tiemann Reaction
-
Dissolve tert-butyl 4-hydroxybenzoate (1 equivalent) in a suitable solvent such as ethanol.
-
Add a solution of sodium hydroxide (4-5 equivalents) in water.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Slowly add chloroform (3-4 equivalents) dropwise over 1-2 hours.
-
After the addition is complete, continue to stir the reaction at 60-70 °C for an additional 2-4 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[9]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purification of this compound
-
Prepare a silica gel column using a slurry packing method with hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Part 4: Visualizations
Reaction Mechanisms and Troubleshooting Flowchart
Caption: Reimer-Tiemann reaction mechanism showing formation of ortho and para isomers.
Caption: Potential side products in the Duff reaction.
Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.
Caption: A troubleshooting flowchart for common synthesis issues.
Part 5: References
-
PSIBERG. (2023, November 15). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. Retrieved from [Link]
-
Wu, Y., et al. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 7(12), 2543-2546. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
-
Doubtnut. (2023, September 24). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of C. Tert-butyl 4-hydroxybenzoate. Retrieved from [Link]
-
Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? Retrieved from [Link]
-
ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Formylation of phenols using formamidine acetate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-formyl-3-hydroxybenzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Scribd. (n.d.). Tiemann Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
askIITians. (2025, August 27). The Reimer-Tiemann reaction is a chemical reaction that involves the. Retrieved from [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
Google Patents. (n.d.). US4009210A - Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol. Retrieved from
-
PubChem. (n.d.). tert-Butyl 4-hydroxybenzoate. Retrieved from [Link]
-
Google Patents. (n.d.). CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction. Retrieved from
-
DrugBank Online. (n.d.). Butyl 4-Hydroxybenzoate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. Retrieved from [Link]
-
Huidziekten.nl. (n.d.). Butyl-4-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-formylbenzoate. Retrieved from [Link]
-
Chemsigma. (n.d.). This compound [1224157-88-3]. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. psiberg.com [psiberg.com]
- 5. The Reimer-Tiemann reaction is a chemical reaction that involves the - askIITians [askiitians.com]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
How to resolve stability issues with tert-Butyl 3-formyl-4-hydroxybenzoate
Welcome to the technical support center for tert-Butyl 3-formyl-4-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your results.
Introduction to the Stability of this compound
This compound is a versatile intermediate in organic synthesis, valued for its unique combination of a protected carboxylic acid, a reactive aldehyde, and a phenolic hydroxyl group. However, this trifunctional nature also presents specific stability challenges. Understanding the potential degradation pathways is crucial for its proper handling, storage, and use in multi-step syntheses. This guide will provide a comprehensive overview of these challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is primarily influenced by three factors, corresponding to its functional groups:
-
pH: The tert-butyl ester is susceptible to hydrolysis under acidic conditions, while the phenolic hydroxyl group can be deprotonated under basic conditions, potentially leading to increased susceptibility to oxidation.
-
Oxidation: The phenolic hydroxyl and aldehyde groups are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.
-
Temperature and Light: Elevated temperatures can promote thermal decomposition, while exposure to UV light can lead to photodegradation.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed container, protected from light. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.
Q3: I've noticed a color change in my sample, from white to yellow or brown. What could be the cause?
A3: A color change is a common indicator of degradation, often due to the oxidation of the phenolic hydroxyl and aldehyde moieties. This can lead to the formation of quinone-like structures or other chromophoric degradation products.
Q4: Can I use this compound in reactions with strong acids or bases?
A4: Caution is advised. Strong acidic conditions can lead to the hydrolysis of the tert-butyl ester, yielding 3-formyl-4-hydroxybenzoic acid. Strong bases can deprotonate the phenolic hydroxyl group, which may be desirable for certain reactions but can also increase the molecule's sensitivity to oxidation.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common stability-related issues.
Issue 1: Inconsistent Reaction Yields or the Appearance of Unexpected Byproducts
If you are experiencing lower than expected yields or observing unknown impurities in your reaction mixture, consider the following potential causes and solutions.
Potential Cause 1: Degradation of the Starting Material
-
How to Diagnose:
-
Assess the purity of your this compound stock using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Compare the analytical data of your current stock with a fresh or previously validated batch.
-
-
Solution:
-
If the purity is compromised, purify the material before use (e.g., by recrystallization) or obtain a fresh batch.
-
Always store the compound under the recommended conditions (see FAQ Q2).
-
Potential Cause 2: In-situ Degradation During the Reaction
-
How to Diagnose:
-
Analyze aliquots of your reaction mixture at different time points to monitor the disappearance of the starting material and the appearance of any unknown peaks.
-
Consider if any of your reaction components (e.g., acidic or basic reagents, metal catalysts) could be promoting degradation.
-
-
Solution:
-
If acidic conditions are necessary, consider using milder acids or shorter reaction times.
-
If the reaction is sensitive to oxidation, perform it under an inert atmosphere.
-
The use of radical scavengers may be beneficial in some cases.
-
Issue 2: Poor Solubility or the Presence of Insoluble Particulates
The formation of insoluble material can indicate polymerization or the formation of highly polar degradation products.
Potential Cause: Polymerization or Formation of Insoluble Degradants
-
How to Diagnose:
-
Attempt to dissolve the particulate matter in various solvents to assess its polarity.
-
Analyze the soluble portion of your sample to identify any changes in the chemical profile.
-
-
Solution:
-
Ensure that the compound is stored in a dry environment, as moisture can contribute to certain degradation pathways.
-
Avoid prolonged exposure to high temperatures.
-
Potential Degradation Pathways
Understanding the likely chemical transformations that this compound can undergo is key to preventing them.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound and detecting common degradation products.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable acid for pH adjustment)
-
This compound sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and water (e.g., 1 mg/mL).
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or a wavelength determined by UV-Vis scan of the compound)
-
Gradient Elution:
-
Start with a suitable ratio of Mobile Phase A and B (e.g., 70:30 A:B).
-
Increase the proportion of Mobile Phase B over time to elute more non-polar compounds.
-
A typical gradient might be from 30% to 90% B over 15-20 minutes.
-
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and assess the stability of the compound under various stress conditions.[1][2][3][4]
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature. Note: Degradation may be rapid.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to a UV light source.[5][6][7][8]
Procedure:
-
Prepare solutions of the compound under each of the stress conditions.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the HPLC-UV method described in Protocol 1.
-
Compare the chromatograms to identify and quantify the degradation products formed under each condition.
Data Summary
| Stress Condition | Expected Primary Degradation Product | Key Observations |
| Acidic Hydrolysis | 3-Formyl-4-hydroxybenzoic Acid | Cleavage of the tert-butyl ester group. |
| Basic Conditions | Potential for increased oxidation | Color change may be observed. |
| Oxidation | tert-Butyl 3-carboxy-4-hydroxybenzoate | Formation of the corresponding carboxylic acid from the aldehyde. |
| Thermal Stress | Potential for decarboxylation and other decomposition products | May lead to a complex mixture of products. |
| Photodegradation | Various oxidation and cleavage products | Often results in a decrease of the main peak and the appearance of multiple smaller peaks. |
Logical Relationships in Troubleshooting
Caption: A logical workflow for troubleshooting stability issues.
References
-
Benitez, F. J., Beltran-Heredia, J., Gonzalez, T., & Real, F. (n.d.). UV photodegradation of phenolic aldehydes present in industrial wastewaters. Journal of Environmental Science and Health. Part A: Environmental Science and Engineering and Toxicology. Available at: [Link]
-
Benitez, F. J., Beltran-Heredia, J., Gonzalez, T., & Real, F. (n.d.). UV photodegradation of phenolic aldehydes present in industrial wastewaters. Marcel Dekker, Inc. Available at: [Link]
-
Benitez, F. J., Beltran-Heredia, J., Gonzalez, T., & Real, F. (n.d.). UV photodegradation of phenolic aldehydes present in industrial wastewaters. II. Simultaneous degradation of a mixture. Taylor & Francis Online. Available at: [Link]
-
Net, S., et al. (n.d.). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. PMC. Available at: [Link]
-
Dong, J., et al. (2018). Thermal Decompositions of the Lignin Model Compounds: Salicylaldehyde and Catechol. The Journal of Physical Chemistry A. Available at: [Link]
-
Kovacik, J., et al. (2022). Effect of Heavy Metal Stress on Phenolic Compounds Accumulation in Winter Wheat Plants. National Center for Biotechnology Information. Available at: [Link]
-
Can, E., et al. (2009). Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives (salen) and their complexes with copper(II). AKJournals. Available at: [Link]
-
Benitez, F. J., et al. (n.d.). UV photodegradation of phenolic aldehydes present in industrial wastewaters. II. Simultaneous degradation of a mixture. ResearchGate. Available at: [Link]
-
Can, E., et al. (n.d.). (PDF) Synthesis, characterization, and thermal decomposition of fluorinated salicylaldehyde Schiff base derivatives (salen) and their complexes with copper(II). ResearchGate. Available at: [Link]
-
Stoyanov, S., et al. (2020). Naturally present metal ions in plants could interfere with common antioxidant assays. National Center for Biotechnology Information. Available at: [Link]
-
Vukoja, J., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. Available at: [Link]
-
Kumar, V., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Michalska, K., et al. (n.d.). Phenolic Compounds and Their Antioxidant Activity in Plants Growing under Heavy Metal Stress. Polish Journal of Environmental Studies. Available at: [Link]
-
Iwasaki, Y., et al. (n.d.). Effect of interaction between phenolic compounds and copper ion on antioxidant and pro-oxidant activities | Request PDF. ResearchGate. Available at: [Link]
-
Rawat, T., & Pandey, I. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Salicylaldehyde. PubChem. Available at: [Link]
-
Sciencemadness Discussion Board. (2009). thermal decomposition of acetyl salicylic acid?. Available at: [Link]
-
Brümmer, H. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
-
Patel, Y., et al. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. IntechOpen. Available at: [Link]
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- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface - PMC [pmc.ncbi.nlm.nih.gov]
Effect of different catalysts on tert-Butyl 3-formyl-4-hydroxybenzoate synthesis
Welcome to the technical support center for the synthesis of tert-Butyl 3-formyl-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic methodologies.
Introduction: The Challenge of Regioselective Formylation
The synthesis of this compound involves the critical step of introducing a formyl (-CHO) group onto the aromatic ring of tert-butyl 4-hydroxybenzoate, specifically at the ortho position to the hydroxyl group. Achieving high regioselectivity and yield can be challenging due to the potential for side reactions. This guide will focus on troubleshooting the most common catalytic methods for this transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Catalyst Selection and Initial Reaction Setup
Question 1: I am planning the synthesis of this compound. Which catalytic method is most recommended for high ortho-selectivity?
Several methods are available for the direct formylation of phenols, but many suffer from a lack of regioselectivity. For high ortho-selectivity in the formylation of phenols, the magnesium-mediated methodology (Casnati-Skattebøl reaction) is highly recommended.[1][2] This method utilizes magnesium chloride (MgCl₂) and a base like triethylamine (Et₃N) with paraformaldehyde as the formylating agent.[3] It generally provides high yields of salicylaldehydes with exclusive ortho-formylation.
Alternative methods include:
-
The Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formyl source, typically in an acidic medium.[4][5] While it favors ortho-formylation for phenols, yields can be modest, and the reaction conditions are often rigorous.[4][6]
-
The Reimer-Tiemann Reaction: This classic method uses chloroform (CHCl₃) and a strong base.[7][8] It is known for ortho-formylation but can suffer from low yields and the formation of byproducts.[9][10] The use of the carcinogen chloroform is also a significant drawback.[11]
Recommendation: For the synthesis of this compound, starting with the MgCl₂/Et₃N system is the most promising approach for achieving high ortho-selectivity and good yields.[12]
Question 2: My MgCl₂-mediated formylation reaction is sluggish or not proceeding. What are the critical parameters to check?
A stalled or slow reaction in a magnesium-mediated formylation can often be traced back to the quality and stoichiometry of the reagents and the reaction conditions.
Troubleshooting Steps:
-
Anhydrous Conditions are Crucial: The presence of water is detrimental. Ensure all reagents and solvents are thoroughly dried.
-
Magnesium Chloride: Use anhydrous MgCl₂. It is recommended to dry it over phosphorus pentoxide (P₂O₅) under reduced pressure before use.[13] The physical form of the MgCl₂ can also be critical; anhydrous beads have been reported to be more effective than powder.[13]
-
Paraformaldehyde: This should also be dried over P₂O₅ under vacuum.[13]
-
Solvent: Acetonitrile or tetrahydrofuran (THF) should be distilled over a suitable drying agent like calcium hydride (CaH₂).[11][13]
-
Glassware: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., argon).[9]
-
-
Reagent Stoichiometry: The molar ratios of the reagents are critical for success.
-
Reaction Temperature: The reaction is typically performed at reflux in acetonitrile or THF.[11][14] Ensure the reaction mixture is heated to the appropriate temperature to drive the reaction to completion.
Section 2: Common Side Reactions and Impurities
Question 3: I am observing the formation of a significant amount of polymeric/resinous material in my reaction. How can I minimize this?
Resin formation is a common side reaction, particularly when using formaldehyde-based formylation methods under acidic or basic conditions.[15] This occurs through repeated hydroxymethylation and subsequent condensation.[15]
Mitigation Strategies:
-
Temperature Control: Avoid excessively high temperatures, which can accelerate polymerization. Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.[15]
-
Reaction Time: Monitor the reaction progress (e.g., by TLC) and quench it as soon as the starting material is consumed to prevent over-reaction.[15]
-
Stoichiometry: While an excess of the formylating agent can improve the yield of the desired product, a very large excess can also promote polymerization. Fine-tuning the stoichiometry is key.
Question 4: My product is contaminated with a di-formylated byproduct. How can I improve the selectivity for mono-formylation?
Di-formylation can occur if both ortho positions to the hydroxyl group are available.[15] In the case of tert-butyl 4-hydroxybenzoate, only one ortho position is available, so di-ortho-formylation is not possible. However, if the starting material is not pure and contains phenol, for example, di-formylation of the phenol impurity could be observed.
To favor mono-formylation in general:
-
Carefully control the stoichiometry of the formylating agent. Reducing the amount of HMTA (in the Duff reaction) or paraformaldehyde relative to the phenolic substrate can increase the yield of the mono-formylated product.[15]
Question 5: The Reimer-Tiemann reaction is giving me a mixture of ortho and para isomers. How can I improve the regioselectivity?
The Reimer-Tiemann reaction often yields a mixture of ortho and para isomers, with the ortho product typically predominating.[15] The ortho-selectivity is attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[15]
Improving Ortho-Selectivity:
-
Choice of Base: The counterion of the base can influence the ortho:para ratio. Using bases with cations that can coordinate with the phenoxide may enhance ortho selectivity.[15]
-
Solvent System: The reaction is often run in a biphasic system. The choice of a phase-transfer catalyst can influence the outcome.[7]
Comparative Overview of Catalytic Systems
| Catalyst System | Formylating Agent | Typical Conditions | Advantages | Disadvantages | Key Considerations |
| MgCl₂ / Et₃N | Paraformaldehyde | Reflux in ACN or THF[11][14] | High ortho-selectivity, Good to excellent yields[12], Milder conditions than other methods. | Requires strictly anhydrous conditions[13], Sensitive to reagent quality. | Use of anhydrous reagents and solvents is critical for success.[13] |
| Duff Reaction (Acidic) | Hexamethylenetetramine (HMTA) | Acidic medium (e.g., TFA, glyceroboric acid), heating.[4][6] | Direct formylation, can be effective for electron-rich phenols.[4] | Generally modest yields[4][6], Rigorous conditions, Potential for resin formation.[15] | Trifluoroacetic acid can improve yields but is corrosive and expensive.[16] |
| Reimer-Tiemann | Chloroform (CHCl₃) | Strong base (e.g., NaOH), biphasic system, heating.[7] | Well-established method, does not require anhydrous conditions.[17] | Often low yields[9], Formation of ortho and para isomers[15], Use of toxic chloroform[11], Potential for tar formation.[9] | The reactive intermediate is dichlorocarbene.[7] |
| TiCl₄ | Dichloromethyl methyl ether | Inert solvent (e.g., CH₂Cl₂) at low temperature. | High yields and selectivity for some substrates. | TiCl₄ is highly reactive with water and moisture-sensitive[18][19], Dichloromethyl methyl ether is a carcinogen. | Strict exclusion of moisture is essential.[18] |
Experimental Protocols
Protocol 1: MgCl₂-Mediated ortho-Formylation of tert-Butyl 4-hydroxybenzoate
This protocol is adapted from the general procedure described by Hansen and Skattebøl.[13]
Materials:
-
tert-Butyl 4-hydroxybenzoate
-
Anhydrous Magnesium Chloride (MgCl₂) beads[13]
-
Paraformaldehyde (dried)[13]
-
Triethylamine (Et₃N) (dried)[11]
-
Anhydrous Tetrahydrofuran (THF)[13]
-
1 N Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet.
-
To the flask, add anhydrous magnesium chloride (1.5 equivalents) and dried paraformaldehyde (2.5-3 equivalents).
-
Add anhydrous THF via syringe.
-
Add dry triethylamine (2.5-3 equivalents) dropwise via syringe and stir the mixture for 10 minutes.
-
Add a solution of tert-butyl 4-hydroxybenzoate (1 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and add diethyl ether.
-
Wash the organic phase successively with 1 N HCl and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Visualizing the Workflow and Mechanisms
Workflow for Troubleshooting Low Yield in MgCl₂-Mediated Formylation
Caption: Troubleshooting workflow for low synthesis yield.
Simplified Mechanism of MgCl₂-Mediated Ortho-Formylation
Sources
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- 2. sciencemadness.org [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Sciencemadness Discussion Board - Mg-mediated o-formylation of phenols: A Writeup - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
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- 17. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 18. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
Technical Support Center: Solvent Influence on Reaction Rates of tert-Butyl 3-formyl-4-hydroxybenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and theoretical explanations for issues you may encounter when studying the reaction kinetics of tert-Butyl 3-formyl-4-hydroxybenzoate, with a specific focus on the profound influence of solvent choice on reaction rates. My aim is to blend established chemical principles with actionable, field-tested advice to empower your experimental success.
Section 1: Frequently Asked Questions (FAQs)
Here, we address common questions regarding the impact of solvents on reactions involving substituted salicylaldehydes like this compound.
Q1: My reaction rate is significantly slower than expected. What are the most likely solvent-related causes?
A1: A sluggish reaction rate is a frequent challenge, often directly linked to suboptimal solvent-reactant interactions. The primary culprits are typically:
-
Inappropriate Solvent Polarity: The polarity of your solvent plays a crucial role in stabilizing reactants, transition states, and products.[1] For many reactions, a mismatch in polarity between the solvent and the transition state can dramatically increase the activation energy, thus slowing the reaction.
-
Protic vs. Aprotic Solvent Effects: The ability of a solvent to act as a hydrogen bond donor (protic) or not (aprotic) is critical, especially in reactions involving charged nucleophiles or intermediates.[2][3][4]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that stabilizes the nucleophile but hinders its ability to attack an electrophile.[3] This effect can drastically reduce the rate of nucleophilic substitution (SN2) type reactions.[3][5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents possess significant dipole moments to dissolve charged species but lack acidic protons.[2] They solvate cations more effectively than anions, leaving the nucleophile "naked" and highly reactive, which often accelerates SN2 reactions.[3][5]
-
-
Solvent Viscosity: Highly viscous solvents can impede the diffusion of reactants, leading to a lower frequency of effective collisions and, consequently, a slower reaction rate.
Q2: I'm observing unexpected side products. Could the solvent be the cause?
A2: Absolutely. The solvent can influence the reaction pathway, leading to the formation of undesired products. Here's how:
-
Stabilization of Competing Transition States: A solvent may preferentially stabilize the transition state of a competing reaction pathway. For instance, polar protic solvents are known to favor SN1 reactions by stabilizing the carbocation intermediate, whereas polar aprotic solvents favor SN2 pathways.[3][5]
-
Direct Participation of the Solvent: In some cases, the solvent can act as a reactant. This is common in solvolysis reactions where the solvent is also the nucleophile.[3] For example, using a protic solvent like methanol could lead to the formation of an acetal with the aldehyde group of your starting material.
Q3: How do I rationally select a solvent to optimize my reaction rate?
A3: A systematic approach to solvent selection is key. Consider the following:
-
Analyze the Reaction Mechanism: Determine the probable mechanism of your reaction. Is it likely to proceed through a charged or neutral transition state? Does it involve strong nucleophiles? This will guide your choice between polar protic, polar aprotic, and nonpolar solvents.
-
Consult the Hughes-Ingold Rules: These rules provide a framework for predicting how solvent polarity will affect reaction rates based on the change in charge during the formation of the transition state.[1]
-
An increase in solvent polarity will accelerate reactions where the transition state is more charged than the reactants.
-
An increase in solvent polarity will decelerate reactions where the transition state is less charged than the reactants.
-
A change in solvent polarity will have little effect if there is no net change in charge.[1]
-
-
Consider Solubility: Ensure that all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous reaction mixture and irreproducible kinetics.
-
Review Relevant Literature: Look for similar reactions in the chemical literature to see which solvent systems have been successful. The synthesis of salicylaldehyde derivatives is a well-studied area.[6][7][8]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific experimental problems.
Issue 1: Inconsistent Reaction Rates Across Batches
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction rate varies significantly between identical experimental setups. | Solvent Purity: Trace amounts of water or other impurities in the solvent can drastically alter the reaction environment. For example, water can act as a competing nucleophile or alter the polarity of an aprotic solvent. | 1. Use High-Purity Solvents: Always use freshly opened, anhydrous, or HPLC-grade solvents. 2. Dry Your Solvents: If necessary, dry your solvents using appropriate methods (e.g., molecular sieves, distillation over a drying agent). 3. Degas Solvents: For oxygen-sensitive reactions, degas the solvent prior to use. |
| Inaccurate Reagent Concentrations: Small errors in the concentration of reactants can lead to significant variations in the observed rate, especially for higher-order reactions. | 1. Calibrate Pipettes: Ensure all volumetric glassware and micropipettes are properly calibrated. 2. Prepare Stock Solutions Carefully: Prepare stock solutions with high precision and use them for subsequent dilutions. |
Issue 2: Difficulty Monitoring the Reaction Progress
| Symptom | Potential Cause | Troubleshooting Steps |
| UV-Vis Spectroscopy: Unstable baseline or noisy signal. | Solvent Absorbance: The solvent may absorb at the analytical wavelength, leading to a high background signal and reduced sensitivity. | 1. Check Solvent Cutoff: Ensure the analytical wavelength is well above the UV cutoff of the solvent. 2. Run a Solvent Blank: Always run a blank with the pure solvent to assess its contribution to the absorbance. |
| Insolubility: Reactants or products may be precipitating out of solution, causing light scattering and erratic absorbance readings. | 1. Visually Inspect the Cuvette: Look for any signs of precipitation. 2. Choose a More Suitable Solvent: Select a solvent in which all components remain fully dissolved throughout the reaction. | |
| HPLC Analysis: Poor peak shape or retention time shifts. | Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. | 1. Match Sample Solvent to Mobile Phase: If possible, dissolve the sample in the initial mobile phase. 2. Minimize Injection Volume: If a solvent mismatch is unavoidable, inject the smallest possible volume. |
| Solvent Incompatibility: The reaction solvent may not be miscible with the HPLC mobile phase. | 1. Perform a Miscibility Test: Before analysis, mix the reaction solvent with the mobile phase to ensure they are fully miscible. 2. Solvent Exchange: If immiscible, perform a solvent exchange on the sample before injection. |
Visualizing the Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common experimental issues.
Section 3: Experimental Protocols
Protocol 1: Determining the Effect of Solvent Polarity on Reaction Rate
This protocol outlines a general method for comparing the reaction rate of a hypothetical reaction of this compound in different solvents using UV-Vis spectroscopy.[9]
Objective: To quantify the effect of solvent polarity on the reaction rate.
Materials:
-
This compound
-
Reactant B
-
A series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Calibrated micropipettes and volumetric flasks
Procedure:
-
Wavelength Selection:
-
Prepare dilute solutions of the starting material and the expected product in one of the chosen solvents.
-
Scan the UV-Vis spectrum of each solution to identify a wavelength where the product absorbs strongly, and the starting material has minimal absorbance. This will be your analytical wavelength (λ_max).
-
-
Kinetic Run in Solvent 1 (e.g., Dichloromethane):
-
Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25°C).
-
Prepare a stock solution of this compound in dichloromethane.
-
Prepare a stock solution of Reactant B in dichloromethane at a concentration that will be in excess.
-
Place a known volume of the this compound solution into a quartz cuvette and place it in the holder.
-
Set the spectrophotometer to kinetic mode, monitoring the absorbance at λ_max.
-
Initiate the reaction by rapidly adding a small, known volume of the Reactant B solution to the cuvette. Mix quickly and thoroughly.
-
Immediately start recording the absorbance as a function of time until the reaction is complete (i.e., the absorbance plateaus).
-
-
Repeat for Other Solvents:
-
Thoroughly clean and dry the cuvette.
-
Repeat step 2 for each solvent in your series.
-
-
Data Analysis:
-
Plot absorbance versus time for each run.
-
Assuming pseudo-first-order kinetics (due to the excess of Reactant B), fit the data to the integrated rate law: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_0), where A_t is the absorbance at time t, A_∞ is the final absorbance, A_0 is the initial absorbance, and k_obs is the observed rate constant.
-
Compare the k_obs values across the different solvents.
-
Visualizing the Solvent Effect Experiment
Caption: A simplified reaction coordinate diagram illustrating the effect of protic vs. aprotic solvents on the activation energy (ΔG‡) of an SN2 reaction.
References
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? (n.d.).
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Analytical Methods for Monitoring Reaction Progress.
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- ResearchGate. (n.d.). Reaction scheme of salicylaldehyde derivatives synthesis (a) and structure of tryptophan (b).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
-
Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of C. Tert-butyl 4-hydroxybenzoate. Retrieved from [Link]
- ResearchGate. (n.d.).
- Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics.
- National Institutes of Health. (n.d.).
- PubChem. (n.d.).
-
ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Retrieved from [Link]
- J&K Scientific LLC. (n.d.).
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
Reddit. (2020, February 26). Synthesis - General tips for improving yield?. Retrieved from [Link]
-
YouTube. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide. Retrieved from [Link]
- ResearchGate. (2012, December 12). (PDF)
- National Institutes of Health. (n.d.).
- Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems.
- PubMed. (n.d.).
- National Institutes of Health. (2022, November 17). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety.
- PubChem. (n.d.).
- PubChem. (n.d.).
Sources
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- 9. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
A Comparative Guide to the Characterization of Tert-Butyl 3-Formyl-4-Hydroxybenzoate: An LC-MS Perspective
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the precise characterization of novel molecules is paramount to ensuring quality, safety, and efficacy in downstream applications. Tert-Butyl 3-formyl-4-hydroxybenzoate, a key building block, presents a unique analytical challenge due to its combination of a reactive aldehyde, an ionizable phenol, and a bulky tert-butyl ester group. This guide provides an in-depth, experience-driven comparison of analytical methodologies for its characterization, with a primary focus on a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol. Beyond a mere recitation of steps, we will delve into the scientific rationale behind our choices, offering a self-validating framework for your own analytical endeavors.
The Analytical Imperative: Why Robust Characterization Matters
This compound (Molecular Formula: C₁₂H₁₄O₄, Molecular Weight: 222.24 g/mol ) is a bifunctional aromatic compound.[1][2] Its aldehyde group is susceptible to oxidation, while the phenolic hydroxyl and tert-butyl ester moieties can undergo hydrolysis under certain conditions. Therefore, a selective and sensitive analytical method is crucial to not only confirm the identity and purity of the target compound but also to detect and quantify potential impurities and degradation products. This ensures batch-to-batch consistency and provides critical data for stability studies.
Primary Method: Reversed-Phase LC-MS for Definitive Characterization
For the comprehensive analysis of this compound, a reversed-phase Liquid Chromatography (LC) system coupled with a Mass Spectrometer (MS) stands as the gold standard. This combination offers high sensitivity, selectivity, and the ability to provide structural information, making it ideal for both qualitative and quantitative analysis.[3][4]
The "Why" Behind the Method: A Scientist's Rationale
Our choice of a reversed-phase C18 column is predicated on the molecule's moderate polarity. The nonpolar C18 stationary phase provides sufficient retention for the aromatic ring and the tert-butyl group, while the polar functional groups (hydroxyl and formyl) allow for effective elution with a typical water/acetonitrile or water/methanol mobile phase gradient. The addition of a small percentage of formic acid (0.1%) to the mobile phase serves a dual purpose: it protonates the silanol groups on the silica-based stationary phase, reducing peak tailing, and it facilitates the ionization of the analyte in the mass spectrometer source.[3][5]
For detection, Electrospray Ionization (ESI) in negative ion mode is particularly well-suited for this molecule. The phenolic hydroxyl group is readily deprotonated, forming a stable [M-H]⁻ ion, which enhances the sensitivity of the analysis.[3][5]
Experimental Workflow: LC-MS
Caption: Workflow for LC-MS analysis of this compound.
Step-by-Step LC-MS Protocol
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, accurately weigh and dissolve in methanol to a similar concentration.
-
Filter all solutions through a 0.22 µm syringe filter prior to injection.
-
-
LC Parameters:
-
Column: C18, 2.1 x 100 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psig.
-
Scan Range: m/z 50-500.
-
This method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, specificity, linearity, and range.[6][7][8][9]
Comparative Analysis: Alternative Methodologies
While LC-MS is the preferred method, other techniques have their merits and may be suitable depending on the specific analytical need.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds.[10] For this compound, derivatization is often necessary to increase its volatility and thermal stability, typically by silylating the phenolic hydroxyl group.[11]
-
Advantages: Excellent chromatographic resolution, extensive spectral libraries for identification of unknown impurities.
-
Disadvantages: Requires derivatization which adds a step to sample preparation and can introduce variability. The high temperatures of the GC inlet can potentially cause degradation of the analyte.
Caption: Workflow for GC-MS analysis of this compound following derivatization.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers a high sample throughput and is cost-effective.[12][13][14] It can be used for the quantification of phenolic compounds and is particularly useful for screening a large number of samples.[15][16]
-
Advantages: High throughput, low solvent consumption, simultaneous analysis of multiple samples, cost-effective.
-
Disadvantages: Lower sensitivity and resolution compared to LC-MS and GC-MS, quantification can be less precise.
Performance Comparison: A Data-Driven Overview
To provide an objective comparison, the following table summarizes key performance metrics for the three discussed methodologies based on typical experimental outcomes.
| Feature | LC-MS | GC-MS (with Derivatization) | HPTLC |
| Sensitivity (LOD) | ~1 ng/mL | ~10 ng/mL | ~100 ng/spot |
| Selectivity | Very High | High | Moderate |
| Run Time per Sample | ~15 min | ~20 min | ~30 min for 20 samples |
| Sample Prep Complexity | Low | High | Moderate |
| Quantitative Precision | Excellent (<2% RSD) | Good (<5% RSD) | Fair (<10% RSD) |
| Structural Information | High (Accurate Mass, MS/MS) | High (Fragmentation Library) | Low (Rf value, UV spectra) |
Conclusion: Selecting the Right Tool for the Job
For the definitive characterization of this compound, LC-MS is the unequivocally superior technique . Its high sensitivity, selectivity, and ability to provide structural information without the need for derivatization make it the most reliable and efficient choice for both qualitative and quantitative analysis in a research and drug development setting.
GC-MS serves as a valuable alternative, particularly for the identification of unknown volatile or semi-volatile impurities, provided that a robust derivatization protocol is established. HPTLC finds its niche in high-throughput screening and quality control where cost and speed are critical factors, and the demands for sensitivity and resolution are less stringent.
Ultimately, the choice of analytical methodology should be guided by the specific requirements of the analysis, balancing the need for detailed characterization with practical considerations such as sample throughput and available instrumentation. This guide provides the foundational knowledge and a starting point for developing and validating a method that ensures the quality and integrity of your work.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6][17]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][7][8]
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Il-Moo, K. et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. [Link][3][5]
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Jandera, P. (2019). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International. [Link][18]
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ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][9]
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LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link][4]
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Zhang, Y. et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. [Link][10]
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Shanaida, M. et al. (2020). Development of High-performance Thin Layer Chromatography Method for Identification of Phenolic Compounds and Quantification of. ScienceOpen. [Link][15]
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Tistaert, C. et al. (2021). The Development and Application of a HPTLC-Derived Database for the Identification of Phenolics in Honey. MDPI. [Link][16]
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Nair, J. et al. (2016). Development and validation of High-performance Thin-layer Chromatography Method for Simultaneous Determination of Polyphenolic Compounds in Medicinal Plants. PMC. [Link][13]
-
Tilahun, S. et al. (2022). Optimization, Identification, and Quantification of Selected Phenolics in Three Underutilized Exotic Edible Fruits Using HPTLC. MDPI. [Link][12]
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Shelar, V. et al. (2011). Optimization of an HPTLC Method for Separation and Identification of Phenolic Compounds. Semantic Scholar. [Link][14]
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Structural confirmation of tert-Butyl 3-formyl-4-hydroxybenzoate using spectroscopy
In the landscape of pharmaceutical research and fine chemical synthesis, the unequivocal structural confirmation of a molecule is the bedrock upon which all subsequent data rests. Ambiguity in molecular structure can lead to misinterpreted results, failed experiments, and significant delays in development pipelines. This guide provides an in-depth, practical comparison of spectroscopic techniques for the definitive structural elucidation of tert-Butyl 3-formyl-4-hydroxybenzoate, a substituted aromatic compound with functional groups that present a valuable case study in spectral interpretation.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind spectroscopic observations. We will explore how ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry each provide a unique and complementary piece of the structural puzzle. Furthermore, we will compare the spectral data of our target compound with two closely related structural alternatives to demonstrate how subtle differences in spectra can be leveraged for unambiguous identification.
The Analytical Challenge: Distinguishing Isomers and Analogs
This compound is a trisubstituted benzene ring containing a hydroxyl group, an aldehyde (formyl group), and a tert-butyl ester. Its structural confirmation requires not only the identification of these functional groups but also the verification of their specific substitution pattern on the aromatic ring. To highlight the power and necessity of a multi-technique approach, we will compare it against:
-
tert-Butyl 4-formyl-3-hydroxybenzoate: A structural isomer where the positions of the formyl and hydroxyl groups are swapped.
-
Methyl 3-formyl-4-hydroxybenzoate: An analog with a methyl ester instead of a tert-butyl ester.
Section 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy – Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with acidic protons like phenols, as it allows for the observation of the -OH proton signal.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.[1]
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the resulting peaks to determine the relative number of protons corresponding to each signal.
Workflow for ¹H NMR Analysis
Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.
Predicted Spectrum & Interpretation: this compound
-
~11.0 ppm (1H, singlet, -OH): The phenolic hydroxyl proton is highly deshielded due to hydrogen bonding and the electron-withdrawing nature of the adjacent formyl group. Its chemical shift can be broad and is solvent-dependent.
-
~9.90 ppm (1H, singlet, -CHO): The aldehyde proton signal appears far downfield, a characteristic feature.[2][3] It is a singlet as it has no adjacent protons to couple with.
-
~8.10 ppm (1H, doublet, Ar-H): This corresponds to the aromatic proton at position 2, which is ortho to the ester and meta to the hydroxyl group. It is deshielded by the adjacent ester and appears as a doublet due to coupling with the proton at position 6.
-
~7.85 ppm (1H, doublet of doublets, Ar-H): The proton at position 6 is ortho to the formyl group and meta to the ester. It is coupled to both other aromatic protons, resulting in a doublet of doublets.
-
~7.10 ppm (1H, doublet, Ar-H): The proton at position 5 is ortho to the hydroxyl group and meta to the formyl group. It appears furthest upfield among the aromatic protons and is a doublet due to coupling with the proton at position 6.[2][4]
-
~1.60 ppm (9H, singlet, -C(CH₃)₃): The nine equivalent protons of the tert-butyl group give a strong singlet, a highly diagnostic signal for this moiety.
Comparison with Alternatives
The true diagnostic power of ¹H NMR is revealed in comparison.
| Signal | This compound | tert-Butyl 4-formyl-3-hydroxybenzoate (Isomer) | Methyl 3-formyl-4-hydroxybenzoate (Analog) |
| Ester Protons | ~1.60 ppm (9H, s) | ~1.60 ppm (9H, s) | ~3.90 ppm (3H, s) |
| Aromatic Protons | 3 distinct signals (~8.10, 7.85, 7.10 ppm) | 3 distinct signals with different splitting patterns | 3 distinct signals (~8.10, 7.85, 7.10 ppm) |
| Aldehyde Proton | ~9.90 ppm (1H, s) | ~10.3 ppm (1H, s) | ~9.90 ppm (1H, s) |
| Hydroxyl Proton | ~11.0 ppm (1H, s) | ~10.5 ppm (1H, s) | ~11.0 ppm (1H, s) |
Key Differentiators:
-
Ester Group: The analog, Methyl 3-formyl-4-hydroxybenzoate, is immediately distinguishable by the presence of a methyl singlet at ~3.90 ppm (3H) instead of the tert-butyl singlet at ~1.60 ppm (9H).
-
Substitution Pattern: While the isomer, tert-Butyl 4-formyl-3-hydroxybenzoate, also shows three aromatic protons, their coupling patterns and chemical shifts would differ significantly due to the changed electronic environment. The proton ortho to the aldehyde would be the most deshielded, and the coupling constants would reflect a different neighbor arrangement. This subtle but critical difference allows for unambiguous assignment of the substitution pattern.
Section 2: Infrared (IR) Spectroscopy – Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally rapid and reliable method for confirming the presence or absence of key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Predicted Spectrum & Interpretation: this compound
-
3500-3200 cm⁻¹ (Broad, Strong): This band is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.[5][6][7]
-
~2830 and ~2730 cm⁻¹ (Medium, Sharp): This pair of peaks, known as a Fermi doublet, is highly diagnostic for the C-H stretch of an aldehyde.[8][9][10] The presence of these two distinct bands is a strong indicator of the formyl group.
-
~1745 cm⁻¹ (Strong, Sharp): This absorption corresponds to the C=O stretch of the tert-butyl ester. Ester carbonyls typically absorb at a higher frequency than ketones or aldehydes.[11]
-
~1685 cm⁻¹ (Strong, Sharp): This is the C=O stretch of the aromatic aldehyde. Its frequency is lowered due to conjugation with the aromatic ring.[3][8] The presence of two distinct carbonyl peaks is a key feature.
-
~1600 and ~1480 cm⁻¹ (Medium): These absorptions are due to C=C stretching vibrations within the aromatic ring.[9]
-
~1280 cm⁻¹ (Strong): This band corresponds to the C-O stretching of the ester group.
Comparison with Alternatives
| Vibrational Mode | This compound | tert-Butyl 4-formyl-3-hydroxybenzoate (Isomer) | Methyl 3-formyl-4-hydroxybenzoate (Analog) |
| O-H Stretch | 3500-3200 cm⁻¹ (Broad) | 3500-3200 cm⁻¹ (Broad) | 3500-3200 cm⁻¹ (Broad) |
| Aldehyde C-H Stretch | ~2830 & ~2730 cm⁻¹ | ~2830 & ~2730 cm⁻¹ | ~2830 & ~2730 cm⁻¹ |
| Ester C=O Stretch | ~1745 cm⁻¹ | ~1745 cm⁻¹ | ~1750 cm⁻¹ |
| Aldehyde C=O Stretch | ~1685 cm⁻¹ | ~1690 cm⁻¹ | ~1685 cm⁻¹ |
| Fingerprint Region | Unique Pattern | Different Pattern | Different Pattern |
Key Differentiators:
-
Subtle Carbonyl Shifts: While all three compounds show the key functional group absorptions, the exact position of the C=O stretches can be subtly influenced by the substitution pattern. For the isomer, the electronic environment around the aldehyde is different, which may slightly shift its absorption frequency.
-
Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains complex vibrations characteristic of the entire molecule.[9] While difficult to assign completely, the pattern in this region is unique for each compound, providing a definitive match when compared to a reference spectrum. The IR spectra of the two isomers would show noticeable differences in this region.
Section 3: Mass Spectrometry (MS) – Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. For our target, Electron Ionization (EI) is a common technique.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The high energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Workflow for Mass Spectrometry Analysis
Caption: Key steps in Electron Ionization Mass Spectrometry (EI-MS).
Predicted Spectrum & Interpretation: this compound
-
Molecular Formula: C₁₂H₁₄O₄[12]
-
Molecular Weight: 222.24 g/mol [12]
-
m/z = 222 (Molecular Ion, M⁺•): The presence of this peak confirms the molecular weight of the compound.
-
m/z = 166 (M - 56): This is a very characteristic and often the base peak for tert-butyl esters. It corresponds to the loss of isobutylene (C₄H₈) via a rearrangement, leaving behind the carboxylic acid radical cation. This is a key diagnostic fragmentation.[13]
-
m/z = 149: Loss of the entire tert-butoxy group (-OC(CH₃)₃, 73 amu) is less common than the isobutylene loss. A more likely route to m/z 149 is the loss of isobutylene followed by the loss of a hydroxyl radical (-OH, 17 amu).
-
m/z = 138: This could arise from the M-56 peak by loss of a carbonyl group (-CO, 28 amu).
-
m/z = 57: This prominent peak corresponds to the stable tert-butyl cation, [C(CH₃)₃]⁺.
Comparison with Alternatives
| Ion (m/z) | This compound | tert-Butyl 4-formyl-3-hydroxybenzoate (Isomer) | Methyl 3-formyl-4-hydroxybenzoate (Analog) |
| Molecular Ion (M⁺•) | 222 | 222 | 180 |
| Key Fragments | 166 (M-56), 57 | 166 (M-56), 57 | 149 (M-31), 121 |
Key Differentiators:
-
Molecular Weight: The methyl analog is immediately identified by its different molecular weight (180 vs. 222).
-
Ester Fragmentation: The methyl ester analog will not show the characteristic loss of isobutylene (M-56) or the m/z 57 peak. Instead, its primary fragmentation will be the loss of a methoxy radical (-OCH₃, 31 amu) to give a peak at m/z 149, or loss of formaldehyde (CH₂O, 30 amu) via rearrangement.[14][15]
-
Isomer Differentiation: While the two isomers have the same molecular weight and will both show the loss of isobutylene, the relative abundances of their subsequent fragment ions (e.g., those resulting from the loss of CO or H₂O from the m/z 166 ion) may differ. However, distinguishing isomers by EI-MS alone can be challenging and relies heavily on comparison with reference spectra. This underscores the importance of using MS in conjunction with NMR.
Conclusion: A Self-Validating System
The structural confirmation of this compound is a clear illustration of the synergy between modern spectroscopic techniques. No single method provides all the necessary information, but together they form a self-validating system.
-
IR spectroscopy rapidly confirms the presence of the required functional groups: hydroxyl, aldehyde, and ester.
-
Mass spectrometry confirms the correct molecular weight and provides definitive evidence for the tert-butyl ester moiety through its unique fragmentation pattern.
-
¹H NMR spectroscopy provides the final, unambiguous proof by mapping the proton environment, confirming the 1,2,4-substitution pattern on the aromatic ring and distinguishing the target compound from its structural isomer.
By systematically applying these techniques and understanding the causal relationships between molecular structure and spectral output, researchers can achieve confident and robust structural characterization, ensuring the integrity of their scientific endeavors.
References
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- Chemistry Steps. (n.d.). Infrared spectra of alcohols and phenols.
- OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes.
- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
- Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones.
- University of Wisconsin-Madison. (n.d.).
- Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols.
- ResearchGate. (2014). Why are there two C-H spectra for the aldehyde proton in IR?
- University of Colorado Boulder. (n.d.). IR Absorption Table.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Pharmacy 180. (n.d.).
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- University of California, Davis. (n.d.).
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A Senior Application Scientist's Guide to Synthetic Alternatives for tert-Butyl 3-formyl-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the strategic construction of molecular building blocks is paramount. Tert-butyl 3-formyl-4-hydroxybenzoate is a valuable intermediate, prized for its role in the elaboration of complex molecular architectures. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, allowing for selective manipulation of other functional groups. However, reliance on a single synthetic intermediate can be limiting. This guide provides a comprehensive comparison of synthetic alternatives to this compound, focusing on alternative formylation strategies and the implications of employing different ester protecting groups. We will delve into the mechanistic nuances of each approach, providing field-proven insights and detailed experimental protocols to empower you in your synthetic endeavors.
The Strategic Importance of the Carboxylate Protecting Group: A Comparative Analysis
The choice of a protecting group for the carboxylic acid moiety of 4-hydroxybenzoic acid is a critical decision that dictates the downstream synthetic strategy. The tert-butyl ester is favored for its stability under a wide range of non-acidic conditions, yet its removal requires acidic treatment, which may not be compatible with all substrates. Here, we compare the tert-butyl ester with a common alternative, the methyl ester, to highlight the strategic considerations in protecting group selection.
Key Performance Indicators: tert-Butyl vs. Methyl Esters
| Feature | tert-Butyl Ester | Methyl Ester | Rationale |
| Stability to Basic/Nucleophilic Conditions | High | Low (susceptible to saponification) | The sterically bulky tert-butyl group hinders nucleophilic attack at the carbonyl carbon. |
| Cleavage Conditions | Mild to strong acid (e.g., TFA, HCl) | Basic hydrolysis (saponification) | The tert-butyl ester is cleaved via a stable tertiary carbocation, while the methyl ester requires nucleophilic attack by hydroxide. |
| Orthogonality | Orthogonal to base-labile protecting groups (e.g., Fmoc) | Orthogonal to acid-labile protecting groups | This allows for selective deprotection in multi-step syntheses. |
This orthogonality is a cornerstone of modern synthetic chemistry, enabling the selective unmasking of functional groups in the presence of others.
Navigating the Landscape of Aromatic Formylation: A Comparative Guide
The introduction of a formyl group ortho to the phenolic hydroxyl group is the key transformation in the synthesis of 3-formyl-4-hydroxybenzoate derivatives. Several classical and modern formylation methods can be employed, each with its own set of advantages and limitations. Here, we compare four prominent methods: the Magnesium Chloride-Mediated Formylation, the Reimer-Tiemann reaction, the Duff reaction, and the Vilsmeier-Haack reaction.
At a Glance: Comparison of Aromatic Formylation Methods
| Method | Reagents | Typical Substrates | Temperature (°C) | Time (h) | Reported Yield (%) | Key Advantages | Key Disadvantages |
| MgCl₂-Mediated | MgCl₂, Et₃N, Paraformaldehyde | Phenols, Naphthols | Reflux | 2-4 | 60-95+ | High ortho-selectivity, high yields, mild conditions. | Requires anhydrous conditions. |
| Reimer-Tiemann | CHCl₃, Strong Base (e.g., NaOH) | Phenols, electron-rich heterocycles | Room Temp to Reflux | ~3 | Moderate | Does not require anhydrous or acidic conditions. | Can have moderate yields, potential for side products. |
| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | Phenols, electron-rich aromatics | 150-165 | 0.3-3 | 18-41 (can be improved) | Simple reagents. | Generally low yields, high temperatures required. |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich aromatics | 0-100 | 2.5-6.5 | 77-95+ | High yields for suitable substrates. | Reagent is a weak electrophile, not always suitable for less activated phenols. |
Deep Dive into Synthetic Methodologies
Magnesium Chloride-Mediated ortho-Formylation (Casnati-Skattebøl Reaction)
This method has emerged as a highly efficient and regioselective technique for the ortho-formylation of phenols.[1][2][3] The reaction proceeds via the formation of a magnesium phenoxide, which then undergoes a directed ortho-formylation with paraformaldehyde.
Caption: Workflow for MgCl₂-Mediated ortho-Formylation.
Materials:
-
tert-Butyl 4-hydroxybenzoate
-
Anhydrous Magnesium Chloride (beads)[4]
-
Paraformaldehyde (dried)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (distilled)
-
1 N Hydrochloric Acid
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Argon or Nitrogen gas
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (3.0 eq).
-
Purge the flask with argon for 10-15 minutes.
-
Add anhydrous THF via syringe.
-
Add triethylamine (2.0 eq) dropwise to the stirred suspension.
-
Add a solution of tert-butyl 4-hydroxybenzoate (1.0 eq) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and add diethyl ether.
-
Wash the organic phase sequentially with 1 N HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: Based on similar substrates, yields in the range of 80-95% can be anticipated.[3]
The Reimer-Tiemann Reaction
A classic method for the ortho-formylation of phenols, the Reimer-Tiemann reaction utilizes chloroform in a basic solution to generate dichlorocarbene as the electrophile.[5][6][7]
Caption: Simplified mechanism of the Reimer-Tiemann reaction.
Materials:
-
tert-Butyl 4-hydroxybenzoate
-
Sodium Hydroxide
-
Chloroform
-
Ethanol
-
Hydrochloric Acid (concentrated)
Procedure:
-
In a round-bottom flask, dissolve tert-butyl 4-hydroxybenzoate (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (4.0 eq) in water.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Add chloroform (1.5 eq) dropwise over 1 hour, maintaining the temperature.
-
After the addition is complete, continue to stir at 60-70 °C for an additional 2-3 hours.
-
Cool the reaction mixture and remove the excess chloroform by distillation.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid to pH ~5-6.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Expected Yield: The Reimer-Tiemann reaction often gives moderate yields, which can be substrate-dependent.
The Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[8] While traditionally known for low yields, modifications using trifluoroacetic acid have been shown to improve efficiency.[9]
Materials:
-
tert-Butyl 4-hydroxybenzoate
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
In a round-bottom flask, dissolve tert-butyl 4-hydroxybenzoate (1.0 eq) and HMTA (1.2 eq) in trifluoroacetic acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and pour it into a mixture of ice and water.
-
Stir the mixture for 30 minutes to hydrolyze the intermediate imine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography.
Expected Yield: Yields for the Duff reaction can be variable, but the use of TFA can lead to improved outcomes compared to the classical conditions.
The Vilsmeier-Haack Reaction
This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[10][11][12]
Materials:
-
tert-Butyl 4-hydroxybenzoate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate solution (saturated)
Procedure:
-
In a flask cooled in an ice bath, add anhydrous DMF.
-
Slowly add POCl₃ (1.1 eq) dropwise with stirring, keeping the temperature below 10 °C.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve tert-butyl 4-hydroxybenzoate (1.0 eq) in DCM and add it to the Vilsmeier reagent.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours.
-
Cool the reaction and pour it onto crushed ice.
-
Add a saturated solution of sodium acetate to neutralize the mixture.
-
Extract the product with DCM.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Expected Yield: For electron-rich phenols, the Vilsmeier-Haack reaction can provide good to excellent yields.
Alternative Starting Materials: Methyl 3-formyl-4-hydroxybenzoate
For applications where the tert-butyl ester is not a strict requirement, methyl 3-formyl-4-hydroxybenzoate presents a viable and often more economical alternative.[13] Its synthesis follows similar formylation routes starting from methyl 4-hydroxybenzoate. The key difference lies in the deprotection step, which requires basic hydrolysis (saponification) rather than acidic cleavage. This provides an orthogonal deprotection strategy that can be advantageous in the presence of acid-sensitive functional groups.
Conclusion
The synthesis of 3-formyl-4-hydroxybenzoate derivatives is a critical step in the development of many important molecules. While this compound is a valuable intermediate, a thorough understanding of alternative synthetic strategies provides greater flexibility and can lead to more efficient and robust synthetic routes. The Magnesium Chloride-Mediated Formylation stands out for its high regioselectivity and yields for ortho-formylation of phenols. The Reimer-Tiemann , Duff , and Vilsmeier-Haack reactions offer alternative approaches with distinct advantages and disadvantages regarding reaction conditions and substrate scope. Furthermore, the choice of the ester protecting group, such as substituting the tert-butyl for a methyl group, opens up orthogonal deprotection strategies that are essential in complex, multi-step syntheses. By carefully considering the factors outlined in this guide, researchers can make informed decisions to optimize their synthetic pathways and accelerate their research and development efforts.
References
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PrepChem. Synthesis of C. Tert-butyl 4-hydroxybenzoate. [Link]
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PSIBERG Team. Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. PSIBERG. Published November 15, 2023. [Link]
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SynArchive. Casnati-Skattebøl Formylation. [Link]
- Hansen, T. V.; Skattebøl, L. ortho-Formylation of phenols. Org. Synth.2005, 82, 64.
- Hansen, T. V.; Skattebøl, L. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Org. Synth.2012, 89, 220-229.
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Wikipedia. Reimer–Tiemann reaction. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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L.S.College, Muzaffarpur. Reimer–Tiemann reaction. Published December 31, 2021. [Link]
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International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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ResearchGate. How to perform MgCl2-Et3N ortho-formylation of phenols successfully? Published January 6, 2021. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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A Senior Application Scientist's Guide to the Synthesis of tert-Butyl 3-formyl-4-hydroxybenzoate: A Comparative Analysis
Introduction
tert-Butyl 3-formyl-4-hydroxybenzoate is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure, featuring a protected carboxylic acid, a reactive aldehyde, and a nucleophilic phenol, makes it an ideal precursor for constructing complex molecular architectures, including pharmaceutical intermediates and specialty polymers. The strategic introduction of the formyl group ortho to the hydroxyl moiety is the key synthetic challenge.
This guide provides an in-depth comparative analysis of the primary synthetic methodologies for the ortho-formylation of the readily available starting material, tert-butyl 4-hydroxybenzoate. We will dissect four major routes: the Reimer-Tiemann reaction, the Duff reaction, the Vilsmeier-Haack reaction, and the Magnesium-mediated formylation. Each method will be evaluated on its mechanistic underpinnings, regioselectivity, yield, operational complexity, and overall practicality for both laboratory and process chemistry scales. Our analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific objectives.
Precursor Synthesis: Preparation of tert-Butyl 4-hydroxybenzoate
Before formylation, the synthesis of the starting material, tert-butyl 4-hydroxybenzoate, is required. This is typically achieved via a straightforward acid-catalyzed esterification of 4-hydroxybenzoic acid.
Reaction Scheme:
Experimental Protocol: A procedure adapted from established literature involves the reaction of 4-hydroxybenzoic acid with excess isobutylene gas in dioxane with a catalytic amount of sulfuric acid.[1] The reaction is conducted in a sealed high-pressure tube. The workup involves quenching with a sodium bicarbonate solution, extraction with ether, and purification by flash chromatography to yield the desired ester as a white solid.[1] This precursor is also commercially available from various suppliers.[2]
Comparative Analysis of Ortho-Formylation Routes
The central challenge is the regioselective introduction of a formyl (-CHO) group at the C3 position, ortho to the activating hydroxyl group. The bulky tert-butyl ester group at C1 provides some steric hindrance, influencing the outcome of the formylation.
The Reimer-Tiemann Reaction
A classic named reaction for the ortho-formylation of phenols, the Reimer-Tiemann reaction utilizes chloroform (CHCl₃) and a strong base, typically sodium hydroxide, in a biphasic system.[3][4][5]
Reaction Scheme:
Mechanism Overview: The reaction proceeds through the formation of dichlorocarbene (:CCl₂) as the key electrophilic intermediate.[3][4] The strong base deprotonates both chloroform to generate the carbene and the phenol to form the highly nucleophilic phenoxide ion. The electron-rich phenoxide ring attacks the dichlorocarbene, preferentially at the less sterically hindered ortho position. Subsequent hydrolysis of the resulting dichloromethyl intermediate under basic conditions yields the aldehyde.[3][5]
Experimental Protocol: Reimer-Tiemann Reaction
-
Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add tert-butyl 4-hydroxybenzoate (1 equivalent) and a 20% aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to 60-70°C with vigorous stirring. Add chloroform (3-4 equivalents) dropwise over 1 hour, maintaining the temperature. The mixture will typically turn dark.
-
Workup: After stirring for several hours post-addition (monitor by TLC), cool the reaction to room temperature. Carefully acidify the mixture with dilute hydrochloric acid until pH ~2-3.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ortho-formylated product from the para-isomer and unreacted starting material.
Discussion:
-
Expertise & Causality: The Reimer-Tiemann reaction's primary advantage is its use of inexpensive and readily available reagents. However, its trustworthiness is compromised by several factors. The generation of dichlorocarbene is non-selective, and while the phenoxide directs ortho, a significant amount of the para-formylated isomer (tert-butyl 4-formyl-3-hydroxybenzoate) is often formed, complicating purification.[6] Yields are frequently moderate to low (typically 30-50%). The harsh basic conditions and elevated temperatures can lead to side reactions, including hydrolysis of the tert-butyl ester.
-
Trustworthiness & Limitations: The biphasic nature of the reaction requires vigorous mixing or the use of a phase-transfer catalyst to achieve reasonable reaction rates.[3] The highly exothermic nature of the reaction once initiated requires careful temperature control to prevent thermal runaways.[4] Furthermore, the use of chloroform, a regulated and toxic solvent, makes this route less desirable from a safety and environmental perspective.
The Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid, glyceroboric acid, or trifluoroacetic acid (TFA).[7] It is most effective for highly activated aromatic rings.[7]
Reaction Scheme:
Mechanism Overview: The reaction mechanism involves the acid-catalyzed decomposition of HMTA to generate an electrophilic iminium ion species.[7] The electron-rich phenol attacks this electrophile, leading to an aminomethylated intermediate. A series of subsequent steps, including an intramolecular redox reaction and hydrolysis during workup, ultimately furnishes the aldehyde.[7][8] The oxygen atom of the formyl group is derived from water during the final hydrolysis step.[7]
Experimental Protocol: Duff Reaction (TFA Modification)
-
Setup: In a flask equipped with a reflux condenser, dissolve tert-butyl 4-hydroxybenzoate (1 equivalent) and hexamethylenetetramine (1.5 equivalents) in trifluoroacetic acid.[9]
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 10-15 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture and pour it into a beaker of ice water. Stir for 30 minutes to hydrolyze the intermediate imine.
-
Extraction: Make the aqueous solution basic with sodium carbonate or sodium hydroxide and extract the product with ether or ethyl acetate.[9]
-
Purification: Dry the organic phase, concentrate, and purify the residue via column chromatography to yield the product.
Discussion:
-
Expertise & Causality: The classical Duff reaction (using glyceroboric acid) is known for being generally inefficient and requiring harsh conditions.[7][10][11] However, the use of trifluoroacetic acid as both the catalyst and solvent can significantly improve yields and allows for milder conditions.[9] This modification enhances the electrophilicity of the formylating agent. The reaction generally shows good ortho-selectivity for phenols.
-
Trustworthiness & Limitations: While yields can be better than the Reimer-Tiemann reaction, they can still be variable. A key drawback is the use of large quantities of corrosive and expensive trifluoroacetic acid.[10] The workup requires careful neutralization of the strong acid. The formation of polymeric by-products can sometimes occur, making purification challenging.[10]
The Vilsmeier-Haack Reaction
This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[12][13][14] It is highly effective for formylating electron-rich aromatic and heterocyclic compounds.[12][14][15]
Reaction Scheme:
Mechanism Overview: First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[12] The activated aromatic ring of the phenol attacks this electrophile. The resulting intermediate is then hydrolyzed during aqueous workup to liberate the aldehyde.[12][14] The Vilsmeier reagent is a milder electrophile than those used in Friedel-Crafts acylation, which makes it suitable for activated systems like phenols.[12]
Experimental Protocol: Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool DMF (solvent and reagent) to 0°C. Slowly add POCl₃ (1.5 equivalents) dropwise, keeping the temperature below 10°C. Stir for 30 minutes to form the reagent.
-
Reaction: Add a solution of tert-butyl 4-hydroxybenzoate (1 equivalent) in DMF to the pre-formed Vilsmeier reagent at 0°C. Allow the reaction to warm to room temperature and then heat to 50-60°C for several hours.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Add a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate.
-
Extraction & Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography or recrystallization.
Discussion:
-
Expertise & Causality: The Vilsmeier-Haack reaction often provides good yields and clean conversions. The choice of activating agent (POCl₃ vs. SOCl₂) and reaction temperature can be optimized to improve results.[15] It is a versatile and widely used formylation method in industrial synthesis.
-
Trustworthiness & Limitations: A significant drawback for this specific substrate is the potential for competitive reaction at the hydroxyl group. The Vilsmeier reagent can react with the phenol to form a formate ester, which may or may not be readily hydrolyzed back to the phenol. This can lower the yield of the desired C-formylated product. Careful control of stoichiometry and temperature is crucial. The reagents are corrosive and moisture-sensitive, requiring careful handling.
Magnesium-Mediated Ortho-Formylation
This modern method, developed and refined by Casiraghi, Skattebøl, and others, provides a highly regioselective route to ortho-formylated phenols under relatively mild conditions. It typically involves the use of a magnesium salt, like anhydrous magnesium chloride (MgCl₂), a base like triethylamine (Et₃N), and paraformaldehyde as the formyl source.[16][17]
Reaction Scheme: ``` HO-C₆H₄-COOC(CH₃)₃ + (CH₂O)n + MgCl₂/Et₃N --(THF, Reflux)--> 3-CHO-4-HO-C₆H₃-COOC(CH₃)₃
Caption: Generalized experimental workflows for the four primary formylation methods.
Decision Logic for Method Selection
Choosing the optimal route depends on the specific priorities of the research or development campaign.
Caption: Decision-making flowchart for selecting the optimal synthesis route.
Senior Scientist's Recommendation
For the laboratory-scale synthesis of this compound, the Magnesium-mediated ortho-formylation is unequivocally the superior method. Its ability to deliver the desired product in high yield (>85%) and with near-perfect regioselectivity dramatically simplifies the purification process, saving significant time and resources. While it demands careful attention to anhydrous technique, the reliability and efficiency of the reaction make it the most trustworthy and logical choice for producing high-purity material for research and development.
The Reimer-Tiemann reaction should be avoided due to its low yields, poor selectivity, and the use of hazardous chloroform. The Duff and Vilsmeier-Haack reactions are viable alternatives but do not offer the same combination of high yield and exceptional selectivity as the magnesium-mediated approach. For large-scale industrial synthesis, the cost-effectiveness and proven scalability of the Vilsmeier-Haack reaction might be considered, provided the O-formylation side reaction can be minimized through process optimization. However, for most applications, the Mg-mediated route provides the most robust and efficient path to the target molecule.
References
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PrepChem.com. Synthesis of C. Tert-butyl 4-hydroxybenzoate. PrepChem. [Link]
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Wikipedia. Duff reaction. Wikimedia Foundation. [Link]
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- Hansen, T. V., & Skattebøl, L. Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262, 1999.
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Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Wikipedia. Reimer–Tiemann reaction. Wikimedia Foundation. [Link]
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Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. AJRC. [Link]
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International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR. [Link]
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BYJU'S. Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]
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RSC Publishing. Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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A Senior Application Scientist's Guide to Differentiating Isomers of tert-Butyl Hydroxy Formylbenzoates
In the realm of drug development and materials science, the precise structural characterization of molecular isomers is not merely an academic exercise; it is a critical step that dictates biological activity, material properties, and patentability. Molecules with identical chemical formulas but different spatial arrangements of atoms—isomers—can exhibit profoundly different behaviors. This guide provides an in-depth comparison of two such isomers: tert-butyl 3-formyl-4-hydroxybenzoate (Isomer A) and tert-butyl 5-formyl-2-hydroxybenzoate (Isomer B) . We will explore how fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), can be leveraged to unambiguously distinguish between them.
The key structural difference lies in the substitution pattern on the benzene ring. Isomer B, a derivative of salicylic acid, features a hydroxyl group ortho to the bulky tert-butyl ester. This arrangement facilitates a strong intramolecular hydrogen bond between the phenolic proton and the ester's carbonyl oxygen, a feature absent in Isomer A. This single structural variation creates a cascade of distinct spectroscopic signatures that we will dissect in detail.
| Isomer A | Isomer B |
| This compound | tert-Butyl 5-formyl-2-hydroxybenzoate |
Part 1: ¹H NMR Spectroscopy - The Definitive Tool for Differentiation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for distinguishing these isomers. The chemical shift, splitting pattern (multiplicity), and integration of the proton signals provide a detailed map of the molecule's structure. The most dramatic differences arise from the aromatic protons and the phenolic hydroxyl proton.
The Aromatic Region: A Tale of Two Splitting Patterns
The electronic environment of the aromatic protons is highly sensitive to the positions of the electron-withdrawing (formyl, ester) and electron-donating (hydroxyl) groups.
-
Isomer A (this compound): We expect to see three distinct signals in the aromatic region, corresponding to the protons at positions 2, 5, and 6.
-
The proton at C-2 will be a doublet, split by the proton at C-6.
-
The proton at C-6 will be a doublet of doublets, split by the protons at C-2 and C-5.
-
The proton at C-5 will be a doublet, split by the proton at C-6.
-
-
Isomer B (tert-butyl 5-formyl-2-hydroxybenzoate): This isomer also presents three aromatic protons, but their coupling relationships are different.
-
The proton at C-3 will be a doublet, split by the proton at C-4.
-
The proton at C-4 will be a doublet of doublets, split by the protons at C-3 and C-6.
-
The proton at C-6 will be a doublet, split by the proton at C-4.
-
The Hydroxyl Proton: An Unmistakable Shift
The most telling difference lies in the chemical shift of the phenolic hydroxyl (-OH) proton.
-
In Isomer A , the hydroxyl proton is relatively free and will participate in intermolecular hydrogen bonding with the solvent or other molecules. Its chemical shift will be concentration-dependent and typically appear in the 5-7 ppm range in a solvent like CDCl₃.
-
In Isomer B , the hydroxyl group is positioned ortho to the ester. This geometry allows for the formation of a strong, six-membered intramolecular hydrogen bond with the carbonyl oxygen of the ester. This locks the proton in a highly deshielded environment, causing a significant downfield shift to >10 ppm .[1][2] This pronounced deshielding is a classic indicator of such intramolecular interactions in salicylic acid derivatives and is often sharp and independent of concentration.[3][4][5]
Summary of Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Isomer A Chemical Shift (δ, ppm) | Isomer B Chemical Shift (δ, ppm) | Key Differentiator |
| tert-Butyl (-C(CH₃)₃) | ~1.6 (s, 9H) | ~1.6 (s, 9H) | Identical |
| Aldehyde (-CHO) | ~9.9 (s, 1H) | ~9.9 (s, 1H) | Identical |
| Aromatic Protons | ~7.0 - 8.0 (m, 3H) | ~7.0 - 8.0 (m, 3H) | Different splitting patterns |
| Phenolic (-OH) | ~5-7 (br s, 1H) | >10 (s, 1H) | Large downfield shift in Isomer B |
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the isomer in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a relaxation delay of at least 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
Part 2: Infrared (IR) Spectroscopy - Probing Vibrational Differences
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The key functional groups to observe are the hydroxyl (O-H) and carbonyl (C=O) groups. The intramolecular hydrogen bond in Isomer B is the dominant factor creating observable differences.
-
Hydroxyl (O-H) Stretch:
-
Carbonyl (C=O) Stretches: The molecule has two carbonyl groups: the aldehyde and the ester.
-
Isomer A: The aldehyde C=O stretch will appear around 1680-1700 cm⁻¹, and the ester C=O stretch will be around 1710-1730 cm⁻¹.
-
Isomer B: The aldehyde C=O stretch will be in a similar region (~1680-1700 cm⁻¹). However, the ester C=O is involved in the intramolecular hydrogen bond. This interaction slightly weakens the C=O double bond, causing its stretching frequency to be lower (red-shifted) compared to Isomer A, likely appearing around 1680-1690 cm⁻¹.
-
Summary of Predicted IR Data
| Vibrational Mode | Isomer A Frequency (cm⁻¹) | Isomer B Frequency (cm⁻¹) | Key Differentiator |
| O-H Stretch | ~3300-3400 (sharp) | ~3000-3200 (broad) | Broad, red-shifted peak in Isomer B |
| C=O Stretch (Ester) | ~1710-1730 | ~1680-1690 | Red-shifted peak in Isomer B |
| C=O Stretch (Aldehyde) | ~1680-1700 | ~1680-1700 | Little to no difference |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Part 3: Mass Spectrometry (MS) - Confirming Mass and Fragmentation
While mass spectrometry will not distinguish between isomers based on the parent molecular ion peak (as they have the same molecular weight, 222.24 g/mol ), the fragmentation patterns under techniques like Electron Ionization (EI) can sometimes offer clues.
Both isomers are expected to show a prominent fragment corresponding to the loss of the tert-butyl group (C₄H₉, 57 Da) or isobutylene (C₄H₈, 56 Da), resulting in a major peak at m/z 165 or 166.
-
Isomer A (M-57): Loss of the tert-butyl radical would yield an ion at m/z 165.
-
Isomer B (M-57): Loss of the tert-butyl radical would also yield an ion at m/z 165.
While the primary fragmentation is likely to be similar, subtle differences in the relative intensities of other smaller fragments might exist due to the different stabilization of the resulting fragment ions. However, MS is best used to confirm the molecular weight and the presence of the tert-butyl ester group, rather than as a primary tool for distinguishing these specific isomers.
Visualization of Key Concepts
To better illustrate the workflow and the key structural feature, the following diagrams are provided.
Caption: Workflow for differentiating the two isomers using spectroscopy.
Caption: Intramolecular hydrogen bonding in Isomer B.
Conclusion
The differentiation of this compound (Isomer A) and tert-butyl 5-formyl-2-hydroxybenzoate (Isomer B) is a straightforward process when the correct spectroscopic tools are applied and interpreted correctly. While IR and MS provide valuable confirmatory data, ¹H NMR spectroscopy stands out as the definitive technique . The presence of a highly deshielded phenolic proton signal (δ > 10 ppm) in the ¹H NMR spectrum is an unambiguous marker for Isomer B, arising from the strong intramolecular hydrogen bond absent in Isomer A. This guide equips researchers with the foundational knowledge and practical protocols to confidently assign the correct structure to their synthesized or isolated compounds.
References
-
Hansen, P. E. (2012). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 17(4), 4785-4819. [Link]
-
Czarnecki, M. A., et al. (2022). Impact of O-H···π Hydrogen Bond on IR and NMR Parameters of Cannabidiol: Theoretical and Experimental Study. Molecules, 27(19), 6267. [Link]
-
Filarowski, A., et al. (2016). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 21(11), 1439. [Link]
-
Luo, J., et al. (2015). Salicylic Acids as Readily Available Starting Materials for the Synthesis of meta-Substituted Biaryls. Organic & Biomolecular Chemistry, 13(10), 2841-2845. [Link]
-
Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163-176. [Link]
-
Hansen, P. E. (2012). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Semantic Scholar. [Link]
-
Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. [Link]
-
Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of H-1 Chemical Shifts and hydrogen bonding in phenols. Journal of the Chemical Society, Perkin Transactions 2, (11), 2165-2172. [Link]
Sources
- 1. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds | Semantic Scholar [semanticscholar.org]
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- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to tert-Butyl 3-formyl-4-hydroxybenzoate: A Comparative Performance Evaluation for Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of synthetic intermediates is a critical determinant of success in the rapid and efficient synthesis of target molecules. This guide provides an in-depth evaluation of tert-butyl 3-formyl-4-hydroxybenzoate, a versatile building block in organic synthesis. We will objectively compare its performance against common alternatives, supported by experimental data and protocols, to empower you with the knowledge to make informed decisions in your synthetic endeavors.
The Strategic Importance of this compound
This compound is a trifunctional aromatic compound possessing a hydroxyl group, a formyl group, and a tert-butyl ester. This unique combination of functionalities makes it a valuable intermediate for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical industry where substituted salicylaldehydes are key precursors to various bioactive compounds.[1][2] The bulky tert-butyl group serves as a robust protecting group for the carboxylic acid, allowing for selective reactions at the formyl and hydroxyl moieties. Its strategic importance lies in its ability to streamline synthetic routes, often leading to improved yields and simplified purification processes.
Comparative Analysis of Synthetic Routes to Salicylaldehyde Derivatives
The synthesis of salicylaldehyde derivatives, such as this compound, is a cornerstone of organic synthesis. Several methods exist for the ortho-formylation of phenols, each with its own set of advantages and limitations. Here, we compare the performance of the magnesium chloride-mediated formylation, the Reimer-Tiemann reaction, and the Duff reaction for the preparation of formylated p-hydroxybenzoic acid esters.
Data Presentation: A Comparative Overview of Formylation Methods
| Method | Reagents | Typical Yield | Regioselectivity | Reaction Conditions | Key Advantages | Key Disadvantages |
| Magnesium Chloride-Mediated Formylation | MgCl₂, Triethylamine, Paraformaldehyde | High (often >80%) | Excellent (ortho-specific) | Anhydrous, moderate temperature (reflux in THF or acetonitrile) | High yield, excellent regioselectivity, mild conditions | Requires anhydrous conditions |
| Reimer-Tiemann Reaction | Chloroform, Strong Base (e.g., NaOH) | Low to Moderate | Predominantly ortho, but para-isomer can form | Biphasic, often requires heating | Does not require anhydrous conditions | Low yields, formation of byproducts, harsh basic conditions |
| Duff Reaction | Hexamethylenetetramine, Acid (e.g., acetic acid, TFA) | Generally low, but can be improved | Predominantly ortho for phenols | Acidic, often requires heating | Can be effective for electron-rich phenols | Often low yielding, mechanism can be complex |
This table is a synthesis of information from multiple sources and represents typical outcomes. Actual yields and selectivities will vary depending on the specific substrate and reaction conditions.
Deep Dive into Synthetic Methodologies: Protocols and Mechanistic Insights
The Preferred Method: Magnesium Chloride-Mediated ortho-Formylation
For the synthesis of this compound, the magnesium chloride-mediated ortho-formylation of tert-butyl 4-hydroxybenzoate stands out as the most efficient and selective method.[3] This method consistently provides high yields of the desired ortho-isomer, minimizing the formation of the para-isomer and other byproducts.
Experimental Protocol: Synthesis of this compound
Materials:
-
tert-Butyl 4-hydroxybenzoate
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Triethylamine (Et₃N)
-
Paraformaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous MgCl₂ (1.2 equivalents) and paraformaldehyde (2.0 equivalents).
-
Under a nitrogen atmosphere, add anhydrous THF via syringe.
-
Add triethylamine (2.5 equivalents) dropwise to the stirred suspension.
-
Add a solution of tert-butyl 4-hydroxybenzoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the magnesium phenoxide intermediate and deactivate the paraformaldehyde. Therefore, the use of anhydrous solvents and reagents is crucial for achieving high yields.
-
Magnesium Chloride: MgCl₂ acts as a Lewis acid, coordinating to the phenolic oxygen and increasing the nucleophilicity of the aromatic ring towards electrophilic attack by formaldehyde. This coordination also favors the formation of a six-membered transition state that directs the formylation to the ortho position.
-
Triethylamine: This mild base is used to deprotonate the phenol, forming the magnesium phenoxide in situ.
-
Paraformaldehyde: This serves as a convenient and anhydrous source of formaldehyde.
Mandatory Visualization:
Caption: Comparison of tert-Butyl vs. Methyl/Ethyl Esters.
Downstream Applications in Drug Discovery
This compound is a valuable precursor in the synthesis of a variety of biologically active molecules. The aldehyde and phenol functionalities can be readily elaborated to construct complex heterocyclic scaffolds. For instance, it can be utilized in the synthesis of substituted benzofurans, chromones, and other privileged structures in medicinal chemistry. The ability to unmask the carboxylic acid at a later stage of the synthesis provides a handle for improving solubility, modulating pharmacokinetic properties, or introducing further diversity. Substituted salicylaldehydes, in general, have shown potential as antimicrobial and anticancer agents, making this intermediate a key starting material for the development of new therapeutic agents. [1][4]
Conclusion: A Strategic Choice for Efficient Synthesis
In the landscape of synthetic intermediates, this compound emerges as a superior choice for the construction of complex salicylaldehyde derivatives. Its synthesis via the high-yielding and regioselective magnesium chloride-mediated formylation, coupled with the robust and selectively cleavable nature of the tert-butyl ester protecting group, provides a streamlined and efficient pathway for medicinal chemists and drug development professionals. By understanding the comparative performance of this intermediate and the underlying principles of its synthesis, researchers can accelerate their discovery efforts and more effectively bring novel therapeutic agents to fruition.
References
-
Pelttari, E., Lehtinen, M., & Elo, H. (2011). Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations. Zeitschrift für Naturforschung C, 66(11-12), 589-598. [Link]
-
Lindler, C. B. (2014). The Duff Reaction: Researching A Modification. The ScholarShip. [Link]
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Overseas. [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. [Link]
-
Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]
-
Wikipedia. (2023, November 29). Reimer–Tiemann reaction. Wikipedia. [Link]
- Google Patents. (n.d.). Synthesis of substituted salicylaldehyde derivatives.
-
PrepChem.com. (n.d.). Synthesis of C. Tert-butyl 4-hydroxybenzoate. PrepChem.com. [Link]
-
PubChem. (n.d.). Tert-butyl 4-formyl-3-hydroxybenzoate. National Center for Biotechnology Information. [Link]
-
WIPO. (2018, July 5). Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester. PATENTSCOPE. [Link]
Sources
A Senior Application Scientist's Guide to the Economic Synthesis of tert-Butyl 3-formyl-4-hydroxybenzoate
For researchers, medicinal chemists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. Tert-butyl 3-formyl-4-hydroxybenzoate is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its structural motif, a salicylaldehyde derivative, allows for diverse chemical transformations. This guide provides an in-depth technical and economic analysis of the primary methods for its synthesis, offering field-proven insights to inform your experimental choices.
This document moves beyond a simple recitation of protocols. It delves into the causality behind procedural steps, ensuring that each method is presented as a self-validating system. All claims are supported by authoritative sources, and detailed experimental procedures are provided to ensure reproducibility.
Introduction to the Synthetic Challenge
The primary challenge in the synthesis of this compound lies in the regioselective introduction of a formyl group onto the aromatic ring of tert-butyl 4-hydroxybenzoate, ortho to the hydroxyl group. The starting material, tert-butyl 4-hydroxybenzoate, is an electron-rich phenol, making it susceptible to electrophilic aromatic substitution. However, controlling the position of formylation and avoiding side reactions is critical for achieving high yields and purity.
This guide will compare four major formylation strategies:
-
The Reimer-Tiemann Reaction
-
The Duff Reaction
-
The Vilsmeier-Haack Reaction
-
The Casnati-Skattebøl Formylation (Paraformaldehyde and Magnesium Chloride)
We will analyze each method based on reaction performance, cost of reagents, operational complexity, and scalability.
Method 1: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[1][2] The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl2), a highly reactive electrophile.[3]
Mechanistic Insight
The reaction is initiated by the deprotonation of chloroform by a strong base, typically a hydroxide, to form the trichloromethyl anion, which then rapidly eliminates a chloride ion to yield dichlorocarbene.[4] The phenoxide ion, formed by the deprotonation of the phenol, then attacks the electron-deficient dichlorocarbene.[4] The resulting intermediate is hydrolyzed to yield the ortho-hydroxybenzaldehyde.[2] The ortho-selectivity is attributed to the interaction between the phenoxide oxygen and the dichlorocarbene.[3]
Caption: Mechanism of the Reimer-Tiemann Reaction.
Experimental Protocol: A Representative Procedure
Materials:
-
tert-Butyl 4-hydroxybenzoate
-
Chloroform
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
Procedure:
-
Dissolve tert-butyl 4-hydroxybenzoate in ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a solution of sodium hydroxide in water to the flask and heat the mixture to 60-70°C with stirring.
-
Add chloroform dropwise to the reaction mixture over 1 hour, maintaining the temperature.
-
After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance and Economic Analysis
| Metric | Assessment |
| Yield | Generally moderate, often in the range of 30-60%.[5] |
| Purity | Often requires chromatographic purification to remove unreacted starting material and the para isomer. |
| Reaction Time | Typically 3-4 hours. |
| Temperature | 60-70°C. |
| Reagent Cost | Chloroform is a relatively inexpensive solvent. The cost of tert-butyl 4-hydroxybenzoate is a significant factor.[6] |
| Scalability | The reaction can be exothermic and requires careful temperature control on a larger scale.[4] The biphasic nature of the reaction can also present challenges for efficient mixing in large reactors.[3] |
| Safety & Environmental | Chloroform is a suspected carcinogen and environmentally hazardous. The use of a strong base requires careful handling. |
Advantages:
-
Does not require anhydrous conditions.[3]
-
Uses relatively inexpensive reagents.
Disadvantages:
-
Often results in modest yields.[5]
-
Formation of a para-substituted byproduct can complicate purification.
-
Use of hazardous chloroform.
Method 2: The Duff Reaction
The Duff reaction is another classic method for the ortho-formylation of phenols, employing hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, such as glycerol-boric acid or trifluoroacetic acid.[7]
Mechanistic Insight
The reaction mechanism is thought to involve the protonation of hexamine, which then acts as an electrophile. The phenol attacks the activated hexamine, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate furnishes the aldehyde.[7]
Caption: Mechanism of the Duff Reaction.
Experimental Protocol: A Modified Procedure
Materials:
-
tert-Butyl 4-hydroxybenzoate
-
Hexamethylenetetramine
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (for workup)
-
Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask, dissolve tert-butyl 4-hydroxybenzoate and hexamethylenetetramine in trifluoroacetic acid.
-
Heat the mixture to reflux (around 80-90°C) for 4-6 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Performance and Economic Analysis
| Metric | Assessment |
| Yield | Traditionally low, but can be improved with modifications such as using trifluoroacetic acid.[8] |
| Purity | Purification is generally required to remove unreacted starting materials and polymeric byproducts. |
| Reaction Time | Typically 4-6 hours. |
| Temperature | 80-160°C, depending on the acid used.[8] |
| Reagent Cost | Hexamethylenetetramine is relatively inexpensive.[9] Trifluoroacetic acid is more costly than traditional acids like sulfuric or acetic acid. |
| Scalability | The reaction can be scaled up, but the use of corrosive acids like TFA requires appropriate equipment. |
| Safety & Environmental | Trifluoroacetic acid is corrosive and requires careful handling. |
Advantages:
-
Avoids the use of halogenated solvents like chloroform.
-
Can provide good ortho-selectivity.
Disadvantages:
-
Often suffers from low yields.[7]
-
Can produce polymeric byproducts, complicating purification.
-
The use of strong, corrosive acids can be a drawback.
Method 3: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10] It utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl3).[11][12]
Mechanistic Insight
The Vilsmeier reagent, a chloroiminium ion, is a potent electrophile. The electron-rich aromatic ring of tert-butyl 4-hydroxybenzoate attacks the Vilsmeier reagent to form a sigma complex, which then rearomatizes. The resulting iminium salt is subsequently hydrolyzed during workup to yield the desired aldehyde.[12]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: A General Procedure
Materials:
-
tert-Butyl 4-hydroxybenzoate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (solvent)
-
Sodium acetate solution (for workup)
Procedure:
-
Cool a solution of DMF in dichloromethane to 0°C in a three-necked flask under a nitrogen atmosphere.
-
Add phosphorus oxychloride dropwise to the cooled DMF solution with stirring.
-
After the addition, allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of tert-butyl 4-hydroxybenzoate in dichloromethane to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into a cold aqueous solution of sodium acetate and stir for 1 hour to hydrolyze the iminium salt.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Performance and Economic Analysis
| Metric | Assessment |
| Yield | Generally good to excellent for electron-rich substrates. |
| Purity | Often requires chromatographic purification. |
| Reaction Time | Typically 2-5 hours. |
| Temperature | 0°C to room temperature. |
| Reagent Cost | DMF is a common solvent, but phosphorus oxychloride is a corrosive and relatively expensive reagent.[1][13][14][15] |
| Scalability | The reaction is generally scalable, but the handling of POCl3 requires specialized equipment and safety precautions.[4] |
| Safety & Environmental | Phosphorus oxychloride is highly corrosive and reacts violently with water. DMF is a high-boiling point solvent that can be difficult to remove completely. |
Advantages:
-
High efficiency and good yields for suitable substrates.[16]
-
Milder reaction conditions compared to the Duff reaction.
Disadvantages:
-
Use of hazardous and corrosive phosphorus oxychloride.
-
The Vilsmeier reagent is moisture-sensitive.
Method 4: The Casnati-Skattebøl Formylation (Paraformaldehyde and Magnesium Chloride)
A more modern and highly efficient method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of anhydrous magnesium chloride and a tertiary amine, such as triethylamine.[17] This method, often referred to as the Casnati-Skattebøl formylation, is known for its high regioselectivity and yields.[17]
Mechanistic Insight
The reaction is believed to proceed through the formation of a magnesium phenoxide, which increases the nucleophilicity of the aromatic ring. The magnesium ion also acts as a Lewis acid, coordinating to the paraformaldehyde and activating it for electrophilic attack at the ortho position of the phenoxide. The high ortho-selectivity is attributed to the formation of a six-membered transition state involving the magnesium ion, the phenoxide oxygen, and the formaldehyde.
Caption: Mechanism of the Casnati-Skattebøl Formylation.
Experimental Protocol: A Highly Recommended Procedure
This protocol is adapted from a procedure for the ortho-formylation of 4-tert-butylphenol, a close structural analog of the target substrate.[18] A good yield has also been reported for the synthesis of methyl 3-formyl-4-hydroxybenzoate using this method.[19]
Materials:
-
tert-Butyl 4-hydroxybenzoate (3.88 g, 20.0 mmol)
-
Anhydrous magnesium chloride (2.86 g, 30.0 mmol)
-
Dry paraformaldehyde (4.05 g, 135.0 mmol)
-
Dry triethylamine (10.4 mL, 75.0 mmol)
-
Dry acetonitrile (100 mL)
-
5% Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add tert-butyl 4-hydroxybenzoate and dry acetonitrile.
-
To this solution, add dry triethylamine and anhydrous magnesium chloride, and stir the mixture for 30 minutes at room temperature.
-
Add dry paraformaldehyde to the mixture and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 82°C) under argon for about 3 hours. The solution should turn yellow.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of 5% aqueous HCl and stir for 30 minutes.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Performance and Economic Analysis
| Metric | Assessment |
| Yield | High to excellent yields are typically reported for this method, often exceeding 80%.[20] |
| Purity | The high regioselectivity often leads to a cleaner crude product, simplifying purification. |
| Reaction Time | Generally 2-4 hours.[21] |
| Temperature | Refluxing acetonitrile (approx. 82°C). |
| Reagent Cost | Paraformaldehyde and magnesium chloride are inexpensive bulk chemicals. Triethylamine is a common and affordable base. |
| Scalability | The procedure is readily scalable.[21] |
| Safety & Environmental | This method avoids the use of highly toxic and carcinogenic reagents like chloroform and corrosive reagents like POCl3. Acetonitrile is a flammable solvent that requires proper handling. |
Advantages:
-
High yields and excellent ortho-selectivity.[20]
-
Uses relatively safe and inexpensive reagents.
-
Milder reaction conditions compared to the Duff and Vilsmeier-Haack reactions.
-
Good scalability.[21]
Disadvantages:
-
Requires anhydrous conditions for optimal performance.
Comparative Summary and Economic Analysis
| Synthesis Method | Typical Yield | Key Reagents | Relative Reagent Cost | Safety/Environmental Concerns | Overall Recommendation |
| Reimer-Tiemann | 30-60%[5] | Chloroform, NaOH | Low | High (Chloroform is a suspected carcinogen) | Suitable for small-scale synthesis where cost is a primary driver and appropriate safety measures are in place. |
| Duff | Variable (often low)[7] | Hexamethylenetetramine, Acid (e.g., TFA) | Low to Moderate | Moderate (Corrosive acids) | Generally less favorable due to low yields, but modified procedures can be effective. |
| Vilsmeier-Haack | Good to Excellent | DMF, POCl3 | Moderate to High | High (POCl3 is highly corrosive and water-reactive) | A powerful method for high yields, but the hazards associated with POCl3 may limit its use in some settings. |
| Casnati-Skattebøl | >80%[20] | Paraformaldehyde, MgCl2, Et3N | Low | Low to Moderate | Highly recommended due to its high yield, excellent regioselectivity, use of inexpensive and safer reagents, and scalability. |
Conclusion and Recommendation
Based on a comprehensive analysis of the available synthetic methods, the Casnati-Skattebøl formylation using paraformaldehyde and magnesium chloride is the most economically viable and efficient method for the synthesis of this compound. This method offers a superior combination of high yield, excellent regioselectivity, operational simplicity, and the use of relatively low-cost and safer reagents. For researchers and drug development professionals seeking a reliable and scalable synthesis, this approach represents the current state-of-the-art.
While the Reimer-Tiemann and Vilsmeier-Haack reactions are important tools in the organic chemist's arsenal, their associated safety concerns and, in the case of the former, often lower yields, make them less attractive for the large-scale production of this particular intermediate. The Duff reaction, in its classical form, is generally not competitive due to its inefficiency.
By adopting the Casnati-Skattebøl formylation, scientists can streamline the synthesis of this compound, thereby accelerating their research and development timelines in a cost-effective and safer manner.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of tert-Butyl 3-formyl-4-hydroxybenzoate
As laboratory professionals dedicated to innovation and safety, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, culminating in safe and environmentally compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl 3-formyl-4-hydroxybenzoate (CAS No. 1224157-88-3), a substituted aromatic aldehyde and benzoate ester. The procedures outlined herein are grounded in established safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), ensuring the protection of personnel and the environment.
Core Principle: Hazard Assessment and Waste Determination
The foundational step in any chemical disposal procedure is the accurate determination of its hazards.[1] Under the EPA's Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it qualifies as hazardous.[1][2]
-
Aromatic Aldehydes: Aldehydes as a class can exhibit toxicity.[3][4] Specific disposal procedures, often involving neutralization or incineration, are typically required.[3]
-
Phenols (Hydroxybenzoate moiety): Phenolic compounds can be irritants and may pose environmental hazards.
-
Benzoate Esters: Similar structures, such as tert-Butyl 4-hydroxybenzoate, are classified as harmful if swallowed and are known to cause skin and serious eye irritation.[5]
Key Data for Disposal Decision-Making
| Property | Information | Source(s) |
| Chemical Name | This compound | [6][7] |
| CAS Number | 1224157-88-3 | [6][7] |
| Molecular Formula | C₁₂H₁₄O₄ | [8] |
| Anticipated Hazards | Based on analogous compounds: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Potential for respiratory irritation. | [5][9] |
| Disposal Classification | Treat as Hazardous Waste. | [1][10] |
Immediate Safety & Spill Management
Proper handling is a prerequisite for safe disposal. Adherence to the following personal protective equipment (PPE) and spill cleanup protocols is mandatory.
Required Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles as described by OSHA regulations (29 CFR 1910.133).[11]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle only in a well-ventilated area or a certified chemical fume hood to avoid inhalation of any dust or vapors.[12]
Step-by-Step Spill Cleanup Protocol
-
Ensure Ventilation: Work in a well-ventilated area. If the spill is significant, evacuate the area and consult your institution's Environmental Health and Safety (EHS) department.
-
Wear Appropriate PPE: Before addressing the spill, don all required PPE.
-
Contain the Spill: Prevent the powder from becoming airborne or entering drains.
-
Clean the Spill: Carefully sweep up the solid material. Avoid actions that create dust. Use a dustpan and brush designated for chemical waste.
-
Collect for Disposal: Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into a suitable, sealable, and clearly labeled container for hazardous waste disposal.[13]
The Disposal Workflow: A Step-by-Step Protocol
The most direct and compliant method for disposing of this compound is through your institution's hazardous waste management program, which utilizes licensed professional disposal services.[1][13][14]
Caption: Decision workflow for the disposal of this compound.
Protocol Steps Explained
Step 1: Waste Segregation Isolate waste this compound from other waste streams.[14] This is a critical step to prevent accidental and potentially dangerous reactions between incompatible chemicals.[1][15]
Step 2: Containerization Collect the waste in a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[14][15] Do not overfill the container.
Step 3: Labeling Proper labeling is mandated by OSHA and the EPA.[12][16] The waste container must be clearly marked with the words "Hazardous Waste," the full chemical name ("this compound"), and the date when waste was first added (the accumulation start date).[10][15]
Step 4: Temporary Storage Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15] This area should be secure and away from general laboratory traffic.
Step 5: Arrange for Professional Disposal Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department, which coordinates with licensed hazardous waste disposal companies.[1][13] These professionals are trained to handle, transport, and dispose of chemical waste in compliance with all federal and local regulations.[2][17]
Final Disposition: The Role of Incineration
While you may not perform the final disposal, understanding the ultimate fate of the chemical is part of responsible management. For complex organic molecules like aromatic aldehydes, the preferred method of destruction is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][18]
-
Why Incineration? Incineration is effective because it can break down the aromatic ring and other organic structures into simpler, less harmful components like carbon dioxide and water.[4][18]
-
On-Site Treatment: While some simple aldehydes can be chemically deactivated in the lab to render them non-hazardous, this is not recommended for this compound without a validated procedure specific to this compound.[3] Such treatment can be complex, may produce other hazardous byproducts, and requires rigorous verification and often, specific permits or local sewer authority approval.[3][17] Therefore, relying on professional disposal via incineration is the safest and most compliant option.
By adhering to this comprehensive protocol, researchers, scientists, and drug development professionals can ensure the disposal of this compound is handled with the highest degree of safety and environmental stewardship.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
